Cariprazine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSJANDNDDRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232867 | |
| Record name | Cariprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-12-8 | |
| Record name | Cariprazine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cariprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cariprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cariprazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cariprazine's Mechanism of Action in Schizophrenia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cariprazine is an atypical antipsychotic distinguished by its unique and complex pharmacodynamic profile, which is primarily characterized by its partial agonism at dopamine D₂ and D₃ receptors, with a notable preference for the D₃ subtype.[1][2][3] This document provides a comprehensive technical overview of the molecular and cellular mechanisms underlying this compound's therapeutic effects in schizophrenia. It delves into its receptor binding and functional activity, the role of its active metabolites, its impact on downstream signaling pathways, and its influence on various neurotransmitter systems. The guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate pharmacology of this third-generation antipsychotic.
Receptor Binding Profile and Functional Activity
This compound's therapeutic efficacy is rooted in its distinct interactions with a range of G-protein coupled receptors (GPCRs). Its primary mechanism involves partial agonism at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, coupled with antagonism at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors.[3][4] A key feature that differentiates this compound from other atypical antipsychotics is its approximately six- to eight-fold higher in vitro affinity for the D₃ receptor compared to the D₂ receptor.
Quantitative Receptor Binding and Functional Data
The binding affinities (Ki), functional potencies (EC₅₀/IC₅₀), and maximal effects (Eₘₐₓ) of this compound and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have been extensively characterized. Both metabolites exhibit a receptor binding profile similar to the parent compound, contributing to this compound's overall clinical effect.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ % vs Dopamine) |
| This compound | Dopamine D₃ | 0.085 - 0.3 | Partial Agonist | 5.52 / 4190 (biphasic) | ~30% |
| Dopamine D₂L | 0.49 - 0.71 | Partial Agonist | ~7.5 (inhibition of firing) | 20-30% less than dopamine | |
| Serotonin 5-HT₁ₐ | 1.4 - 2.6 | Partial Agonist | - | Full agonist | |
| Serotonin 5-HT₂ₑ | 0.58 - 1.1 | Antagonist | - | - | |
| Serotonin 5-HT₂ₐ | 18.8 | Antagonist | - | - | |
| Histamine H₁ | 23.3 | Antagonist | - | - | |
| Serotonin 5-HT₂C | 134 | Antagonist | - | - | |
| Adrenergic α₁ | 155 | Antagonist | - | - | |
| DCAR | Dopamine D₃ | Higher than this compound | Partial Agonist | Lower potency than this compound | Comparable to this compound |
| Dopamine D₂ | - | Partial Agonist | Comparable to this compound | Comparable to this compound | |
| Serotonin 5-HT₁ₐ | - | Partial Agonist | Lower potency than this compound | Partial agonist | |
| DDCAR | Dopamine D₃ | Higher than this compound | Partial Agonist | Lower potency than this compound | Comparable to this compound |
| Dopamine D₂ | - | Partial Agonist | Comparable to this compound | Comparable to this compound | |
| Serotonin 5-HT₁ₐ | - | Full Agonist | Comparable to this compound | Full agonist |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in patients with schizophrenia have confirmed this compound's high and preferential occupancy of D₃ receptors in the brain. At clinically relevant doses, this compound achieves substantial occupancy of both D₂ and D₃ receptors.
| Dose | D₂ Receptor Occupancy | D₃ Receptor Occupancy | Reference |
| 1 mg/day | 45% | 76% | |
| 1.5 mg/day | 69% | 69% | |
| 3 mg/day | 79% | 92% | |
| 12 mg/day | ~100% | ~100% |
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of this compound and its metabolites for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human D₂L receptors) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) at a fixed concentration and varying concentrations of the test compound (this compound, DCAR, or DDCAR).
-
Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor. The IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated from concentration-response curves. The Ki value is then derived using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[¹¹C]-(+)-PHNO Positron Emission Tomography (PET) Imaging
Objective: To measure in vivo dopamine D₂ and D₃ receptor occupancy by this compound in the human brain.
Methodology:
-
Subject Selection: Patients with a diagnosis of schizophrenia are recruited for the study.
-
Radioligand: The D₃-preferring agonist radioligand [¹¹C]-(+)-PHNO is used.
-
Scanning Protocol: Each subject undergoes a baseline PET scan prior to drug administration and subsequent scans at specified time points after receiving this compound.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.
-
Image Acquisition and Analysis: Dynamic PET images are acquired over a period of time (e.g., 90 minutes). Regions of interest (ROIs) corresponding to D₂-rich (e.g., caudate, putamen) and D₃-rich (e.g., substantia nigra, ventral striatum) brain areas are delineated on co-registered magnetic resonance images (MRIs).
-
Quantification of Receptor Occupancy: The binding potential (BPₙₖ) of the radioligand is calculated for each ROI at baseline and post-dosing. Receptor occupancy is then calculated as the percentage reduction in BPₙₖ from baseline.
Signaling Pathways and Downstream Effects
This compound's partial agonism results in a modulatory effect on dopamine signaling. In a state of dopamine hyper-activity (as hypothesized in the mesolimbic pathway in schizophrenia), this compound acts as a functional antagonist. Conversely, in a state of dopamine hypo-activity (as hypothesized in the mesocortical pathway), it acts as a functional agonist.
G-protein and β-arrestin Signaling
This compound exhibits functional selectivity or "biased agonism" at the D₂ receptor, showing differential effects on G-protein-dependent and β-arrestin-mediated signaling pathways. While it acts as a partial agonist in G-protein-dependent pathways (e.g., inhibition of cAMP production), it shows very weak partial agonist activity in β-arrestin 2 recruitment assays. This biased antagonism of the D₂R/β-arrestin 2 interaction may contribute to its therapeutic profile and a lower incidence of certain side effects.
Modulation of Neurotransmitter Systems
In vivo microdialysis studies in animal models have demonstrated that this compound can modulate the release of several key neurotransmitters implicated in schizophrenia.
Experimental Workflow: In Vivo Microdialysis
Studies using this technique have shown that this compound can increase the efflux of dopamine, norepinephrine, and serotonin in brain regions such as the nucleus accumbens and hippocampus. Furthermore, in a phencyclidine (PCP) model of schizophrenia, this compound dose-dependently attenuated the PCP-induced increases in extracellular levels of glutamate, dopamine, noradrenaline, and serotonin in the medial prefrontal cortex.
Electrophysiological Effects
In vivo electrophysiology studies in rats have shown that this compound modulates the firing activity of dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). Intravenous administration of this compound partially inhibits the firing of dopaminergic neurons in both regions, an effect that is prevented by a D₂ receptor antagonist but not a D₃ receptor antagonist, suggesting a primary role for D₂ receptors in this effect.
Impact on Negative and Cognitive Symptoms
A significant aspect of this compound's clinical profile is its potential to improve the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by other antipsychotics. This therapeutic benefit is thought to be, at least in part, mediated by its high affinity and partial agonist activity at D₃ receptors.
Animal Models of Cognitive Dysfunction
The pro-cognitive effects of this compound have been evaluated in various rodent models of schizophrenia-related cognitive deficits.
Experimental Paradigms:
-
Novel Object Recognition Test (NORT): Assesses recognition memory. This compound has been shown to increase the recognition index in scopolamine-induced memory impairment models.
-
T-maze and Y-maze: Evaluate spatial working memory. This compound increased the working memory index and the percentage of spontaneous alternation in these tasks.
-
Passive Avoidance Tasks: Measure learning and memory. This compound improved both short-term and long-term memory retention.
These preclinical findings suggest that this compound's unique pharmacology, particularly its action at D₃ and 5-HT₁ₐ receptors, contributes to its cognitive-enhancing properties.
Conclusion
This compound's mechanism of action in schizophrenia is multifaceted, extending beyond simple D₂ receptor antagonism. Its high-affinity partial agonism at D₃ receptors, combined with its interactions with D₂ and various serotonin receptors, provides a unique pharmacological profile. This profile is believed to underlie its broad-spectrum efficacy, including its potential benefits for the challenging-to-treat negative and cognitive symptoms of schizophrenia. The ongoing elucidation of its complex signaling and neurochemical effects continues to provide valuable insights into the pathophysiology of schizophrenia and the development of novel therapeutic strategies.
References
Cariprazine's Dopamine D3 Receptor Partial Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of cariprazine's interaction with the dopamine D3 receptor (D3R), a key aspect of its unique pharmacological profile. This compound is an atypical antipsychotic that functions as a partial agonist at both D2 and D3 receptors, but with a notable preference for the D3 subtype.[1][2][3] This document collates quantitative data, details common experimental methodologies used to characterize this activity, and visualizes relevant pathways and workflows.
Core Mechanism of Action
This compound's therapeutic effects are hypothesized to be mediated, in large part, by its partial agonism at D2 and D3 receptors.[1][2] Unlike full agonists that elicit a maximal receptor response or antagonists that block any response, partial agonists produce a submaximal response. This allows this compound to act as a functional antagonist in a hyperdopaminergic environment (such as in the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic environment (such as in the prefrontal cortex, potentially improving negative and cognitive symptoms). This compound's high affinity for the D3 receptor, which is more potent than that of dopamine itself, ensures significant receptor blockade even in the presence of the endogenous ligand.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/Go proteins. Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The receptor is also known to modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters that define this compound's interaction with dopamine D3 and D2 receptors. This data is compiled from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50) of this compound and its Metabolites
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (pEC50 / EC50) | Intrinsic Activity (Emax) | Reference(s) |
| This compound | Human D3 | 0.085 - 0.3 | pEC50: 8.58 | 71% (cAMP inhibition) | |
| Human D2L | 0.49 - 0.71 | pEC50: 8.50 | 30% (IP production) | ||
| Human D2S | 0.49 | - | - | ||
| Desmethyl-cariprazine (DCAR) | Human D3 | ~21-fold selective vs D2L | Partial Agonist | - | |
| Didesmethyl-cariprazine (DDCAR) | Human D3 | ~25-fold selective vs D2L | Partial Agonist | Lower than this compound at D2 |
Note: Ki values represent the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. pEC50 is the negative logarithm of the EC50 value, which is the concentration of a drug that gives half-maximal response.
Table 2: In Vivo Receptor Occupancy of this compound in Humans
| Daily Dose | Receptor | Mean Occupancy | EC50 (Plasma) | Study Population | Reference(s) |
| 1 mg/day (after 15 days) | D3 | 76% | 3.84 nM | Patients with Schizophrenia | |
| D2 | 45% | 13.03 nM | Patients with Schizophrenia | ||
| 3 mg/day (after 15 days) | D3 | 92% | 3.84 nM | Patients with Schizophrenia | |
| D2 | 79% | 13.03 nM | Patients with Schizophrenia | ||
| 12 mg/day (after 15 days) | D3 | ~100% | - | Patients with Schizophrenia | |
| D2 | ~100% | - | Patients with Schizophrenia |
Note: Receptor occupancy was determined using Positron Emission Tomography (PET) with the radioligand [11C]-(+)-PHNO.
Experimental Protocols
The characterization of this compound's D3 receptor partial agonist activity involves a variety of experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the D3 receptor (IC50), from which the Ki value is calculated.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
Radioligand, e.g., [3H]spiperone or [3H]-N-methylspiperone.
-
Test compound: this compound.
-
Non-specific binding control: a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation (typically 20-25 µg protein per well), the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.
-
Controls: Include wells for total binding (no competing ligand) and non-specific binding (with a high concentration of a competing ligand like haloperidol).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound to generate a competition curve. The IC50 is determined from this curve using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the D3 receptor signaling pathway.
Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist at the D3 receptor by measuring its effect on cAMP levels.
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1).
-
Forskolin (an adenylyl cyclase activator).
-
A full D3 agonist (e.g., dopamine or quinpirole).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, luciferase reporter, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and grow to an appropriate confluency.
-
Agonist Mode: To test for agonist or partial agonist activity, treat the cells with varying concentrations of this compound. In parallel, treat cells with a known full agonist to establish the maximum possible response.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound, and then stimulate them with a fixed concentration of a full D3 agonist (e.g., at its EC80).
-
cAMP Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable baseline of cAMP. The activation of the Gi-coupled D3 receptor will inhibit this forskolin-induced cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes at 37°C).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of this compound. A dose-dependent decrease in forskolin-stimulated cAMP indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to the full agonist) can be determined. This compound's Emax being less than that of the full agonist confirms its partial agonist nature.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of this compound. A dose-dependent reversal of the full agonist's effect indicates antagonist activity. The pKb can be calculated.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's D3 receptor activity.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logic of this compound's Partial Agonism.
Conclusion
This compound's distinct pharmacological profile is defined by its high-affinity partial agonism at dopamine D3 receptors. This preferential binding and functional activity allow it to modulate dopaminergic tone in a state-dependent manner, which is thought to underlie its broad efficacy in treating various symptoms of psychiatric disorders. The experimental methodologies and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.
References
Cariprazine's Interaction with the Serotonin 5-HT1A Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine, an atypical antipsychotic, exhibits a complex pharmacodynamic profile characterized by its potent partial agonism at dopamine D2 and D3 receptors. However, its interaction with the serotonin 5-HT1A receptor is a significant component of its mechanism of action, contributing to its therapeutic effects in schizophrenia and bipolar disorder. This technical guide provides an in-depth analysis of this compound's binding profile, functional activity, and associated signaling pathways at the serotonin 5-HT1A receptor, supported by detailed experimental methodologies.
Data Presentation: Quantitative Analysis of this compound's 5-HT1A Receptor Binding and Functional Profile
The following tables summarize the key quantitative parameters defining the interaction of this compound and its metabolites with the human and rat 5-HT1A receptors.
Table 1: Receptor Binding Affinity of this compound and its Metabolites at the 5-HT1A Receptor
| Compound | Species | Receptor Source | Radioligand | Ki (nM) | pKi | Reference |
| This compound | Human | Recombinant | [3H]-8-OH-DPAT | 2.6 | 8.59 | [1] |
| This compound | Rat | Hippocampal Membranes | [3H]-8-OH-DPAT | - | 8.34 | [1] |
| Desmethyl-cariprazine (DCAR) | Human | Recombinant | Not Specified | Data not available | - | |
| Didesmethyl-cariprazine (DDCAR) | Human | Recombinant | Not Specified | Data not available | - |
Table 2: Functional Activity of this compound and its Metabolites at the 5-HT1A Receptor
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Emax (%) | Reference |
| This compound | Inositol Phosphate Formation | Not Specified | pEC50 | 8.5 | 30 | [1][2] |
| This compound | cAMP Inhibition | HEK-293 | EC50 (nM) | 1.4 | Partial Agonist | [2] |
| Desmethyl-cariprazine (DCAR) | cAMP Inhibition | Not Specified | - | Partial Agonist | - | |
| Didesmethyl-cariprazine (DDCAR) | cAMP Inhibition | Not Specified | - | Full Agonist | - | |
| This compound | In vivo electrophysiology (DRN) | Rat | - | Autoreceptor Agonist | - | |
| This compound | In vivo electrophysiology (Hippocampus) | Rat | - | Full Agonist | - |
Note: Emax values are relative to the full agonist serotonin (5-HT).
Signaling Pathways
The serotonin 5-HT1A receptor is a classical G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist, such as this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels. While this compound has been investigated for biased agonism at dopamine D2 receptors, its potential for biased signaling at the 5-HT1A receptor, particularly concerning β-arrestin recruitment, remains an area for further investigation.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus) are prepared by homogenization and centrifugation.
-
Assay Setup: For each concentration of this compound, triplicate tubes are prepared for total binding (radioligand only), non-specific binding (radioligand + saturating concentration of a known 5-HT1A ligand, e.g., serotonin), and competition (radioligand + this compound).
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and can be used to determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A receptor agonist.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: The assay is typically performed in a buffer containing GDP, MgCl2, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of this compound, followed by the addition of [35S]GTPγS.
-
Filtration and Washing: Similar to the radioligand binding assay.
-
Quantification and Analysis: The amount of bound [35S]GTPγS is quantified. The EC50 and Emax values are determined from the concentration-response curve. The Emax is typically expressed as a percentage of the stimulation produced by a full agonist like serotonin.
cAMP Inhibition Assay
This whole-cell functional assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of the 5-HT1A receptor signaling pathway.
Methodology:
-
Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded into microplates.
-
Incubation with Compound: Cells are incubated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is stimulated with an agent such as forskolin to increase basal cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined, along with the maximal inhibition (Emax).
Conclusion
This compound demonstrates moderate affinity and partial agonist activity at the serotonin 5-HT1A receptor. This interaction, primarily through the Gαi/o pathway leading to cAMP inhibition, is a key component of its multifaceted pharmacological profile. While the parent compound exhibits low intrinsic efficacy, its active metabolites show greater agonism, suggesting a complex in vivo effect. Further research into the potential for biased agonism at the 5-HT1A receptor could provide deeper insights into the nuanced therapeutic actions of this compound. The experimental protocols outlined provide a framework for the continued investigation of this compound and other novel compounds targeting the 5-HT1A receptor.
References
The Preclinical Odyssey of Cariprazine: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile, characterized by dopamine D3-preferring D2/D3 receptor partial agonism, distinguishes it from other antipsychotics and is believed to contribute to its efficacy, particularly against negative and cognitive symptoms of schizophrenia.[3][4][5] This in-depth technical guide delineates the preclinical discovery and development of this compound, providing a comprehensive overview of its mechanism of action, key in vitro and in vivo studies, and the experimental methodologies that underpinned its journey from laboratory to clinic.
Mechanism of Action: A D3-Preferring Partial Agonist
This compound's primary mechanism of action is its partial agonism at dopamine D2 and D3 receptors, with a notably higher affinity for the D3 subtype. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonist activity at 5-HT2B and 5-HT2A receptors. This multi-receptor engagement is thought to modulate dopaminergic and serotonergic neurotransmission in key brain circuits implicated in psychosis and mood regulation.
Dopamine D2/D3 Receptor Partial Agonism
As a partial agonist, this compound acts as a functional modulator of the dopamine system. In states of excessive dopaminergic activity, characteristic of the positive symptoms of schizophrenia, it acts as a functional antagonist, reducing receptor stimulation. Conversely, in areas with low dopamine levels, which may be associated with negative and cognitive symptoms, it provides a degree of receptor stimulation, acting as a functional agonist.
dot
Serotonin 5-HT1A Receptor Partial Agonism
This compound's partial agonism at 5-HT1A receptors is another key feature of its pharmacological profile. 5-HT1A receptors are involved in mood and anxiety regulation. Partial agonism at these receptors is thought to contribute to this compound's potential anxiolytic and antidepressant effects.
dot
In Vitro Pharmacology
The preclinical evaluation of this compound involved a battery of in vitro assays to characterize its binding affinity and functional activity at various neurotransmitter receptors.
Receptor Binding Affinity
Radioligand binding assays were employed to determine the affinity of this compound and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), for a wide range of receptors. The results, expressed as inhibition constants (Ki), are summarized in the table below.
| Receptor | This compound Ki (nM) | DCAR Ki (nM) | DDCAR Ki (nM) | Reference(s) |
| Dopamine | ||||
| D2L | 0.49 - 0.69 | ~0.98 | ~1.38 | |
| D2S | 0.69 | - | - | |
| D3 | 0.085 - 0.3 | ~0.04 | ~0.17 | |
| Serotonin | ||||
| 5-HT1A | 1.4 - 2.6 | ~2.8 | ~5.2 | |
| 5-HT2A | 18.8 | ~37.6 | ~37.6 | |
| 5-HT2B | 0.58 - 1.1 | ~1.16 | ~1.16 | |
| 5-HT2C | 134 | - | - | |
| Histamine | ||||
| H1 | 23.3 | - | - | |
| Adrenergic | ||||
| α1 | 155 | - | - | |
| Cholinergic | ||||
| Muscarinic | >1000 (IC50) | - | - |
Note: Ki values can vary slightly between studies due to different experimental conditions.
Experimental Protocol: Radioligand Binding Assays
-
Principle: These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for a specific receptor.
-
General Procedure:
-
Membrane Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Activity
Functional assays were conducted to determine whether this compound acts as an agonist, antagonist, or partial agonist at its primary target receptors.
| Assay | Receptor | This compound Activity | EC50/IC50/pKi | Reference(s) |
| [35S]GTPγS Binding | D2 (human) | Antagonist | pKb = 9.12 | |
| D3 (human) | Antagonist | pKb = 9.5 | ||
| 5-HT1A (rat hippocampus) | Partial Agonist | pEC50 = 8.34 | ||
| cAMP Accumulation | D2L (human) | Partial Agonist | pEC50 = 8.50 (IP production) | |
| D3 (human) | Partial Agonist | pEC50 = 8.58 | ||
| β-arrestin Recruitment | D2 (human) | Very Weak Partial Agonist | - |
Experimental Protocols: Functional Assays
-
[35S]GTPγS Binding Assay:
-
Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
-
General Procedure:
-
Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [35S]GTPγS.
-
The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Agonists stimulate [35S]GTPγS binding, while antagonists block agonist-stimulated binding.
-
-
-
cAMP Accumulation Assay:
-
Principle: This assay measures the downstream effect of GPCR activation on the production of the second messenger, cyclic adenosine monophosphate (cAMP). D2 and D3 receptors are typically Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. 5-HT1A receptors are also Gi/o-coupled.
-
General Procedure:
-
Cells expressing the target receptor are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with an agent that increases basal cAMP levels (e.g., forskolin) in the presence or absence of the test compound.
-
The intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF).
-
-
In Vivo Pharmacology: Animal Models
A range of animal models were utilized to assess the antipsychotic, antidepressant, and pro-cognitive effects of this compound.
Models of Antipsychotic-like Activity
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is considered a predictive model for antipsychotic efficacy.
-
Experimental Protocol:
-
Training: Rats are trained in a shuttle box to avoid a mild foot shock, which is preceded by a conditioned stimulus (e.g., a light or tone).
-
Testing: After administration of the test compound, the animal is placed back in the shuttle box. The number of successful avoidances and escapes is recorded. Antipsychotic-like compounds are expected to decrease avoidance responses at doses that do not affect escape responses.
-
-
Models of Cognitive Impairment in Schizophrenia
-
Phencyclidine (PCP)-Induced Deficits: PCP, an NMDA receptor antagonist, is used to induce behavioral and cognitive deficits in rodents that mimic some aspects of schizophrenia.
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory.
-
Experimental Protocol:
-
Habituation: Rats are habituated to an open-field arena.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. PCP administration typically impairs this preference, and effective pro-cognitive drugs are expected to reverse this deficit.
-
This compound Administration: In a study by Neill et al. (2016), rats were administered this compound (0.05, 0.1, or 0.25 mg/kg, PO) following sub-chronic PCP treatment (2mg/kg, IP for 7 days).
-
-
-
dot
Models of Negative Symptoms and Depression
-
Chronic Stress Models: These models are used to induce anhedonia-like and anxiety-like behaviors in rodents, which are relevant to the negative symptoms of schizophrenia and depression. This compound has been shown to reverse these deficits in a dopamine D3 receptor-dependent manner.
Preclinical Development and Lead Optimization
The discovery of this compound was the result of a targeted drug discovery program aimed at developing a D3-preferring D2/D3 partial agonist. The lead optimization process likely involved synthesizing and screening numerous analogs to achieve the desired pharmacological profile, including high affinity and selectivity for the D3 receptor, appropriate partial agonist activity, and favorable pharmacokinetic properties. While specific details of the lead optimization process are often proprietary, the general workflow for such a program is outlined below.
dot
Conclusion
The preclinical discovery and development of this compound was a comprehensive and systematic process that successfully identified a novel antipsychotic with a unique D3-preferring D2/D3 partial agonist profile. Extensive in vitro and in vivo studies established its mechanism of action and demonstrated its potential efficacy in treating not only the positive symptoms of schizophrenia but also the more challenging negative and cognitive domains. The detailed understanding of its preclinical pharmacology provides a strong foundation for its clinical application and ongoing research into its full therapeutic potential.
References
- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 3. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Chemical Structure of Cariprazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine, an atypical antipsychotic, has emerged as a significant therapeutic agent for the management of schizophrenia and bipolar I disorder. Marketed under brand names such as Vraylar® and Reagila®, its unique pharmacological profile distinguishes it from other antipsychotics. This compound acts as a potent partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor, and as a partial agonist at the serotonin 5-HT1A receptor.[1] Additionally, it functions as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2][3] This multimodal mechanism of action is thought to contribute to its efficacy in treating a broad range of symptoms, including positive and negative symptoms of schizophrenia, as well as manic and depressive episodes in bipolar disorder.[4]
This technical guide provides an in-depth overview of the synthesis and chemical structure of this compound, tailored for professionals in drug development and research. It includes detailed experimental protocols for its synthesis, quantitative data presented in a structured format, and a visualization of its complex signaling pathways.
Chemical Structure
This compound's chemical name is trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea. Its chemical formula is C21H32Cl2N4O, with a molecular weight of 427.41 g/mol .[2] The structure comprises a central trans-cyclohexyl ring linking a dimethylurea moiety and a 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl side chain. The trans configuration of the cyclohexane ring is a critical stereochemical feature for its pharmacological activity.
Key Structural Features:
-
2,3-Dichlorophenylpiperazine: This group is crucial for the interaction with dopamine and serotonin receptors.
-
trans-Cyclohexylethylamine: This linker provides the appropriate spatial orientation for receptor binding.
-
N,N-Dimethylurea: This moiety contributes to the overall physicochemical properties of the molecule.
Synthesis of this compound
The synthesis of this compound can be accomplished through various routes. A common and efficient approach involves a multi-step process starting from readily available precursors. The following sections detail a representative synthetic pathway, including experimental protocols for key intermediates and the final product.
Synthetic Workflow
The overall synthetic strategy can be visualized as a convergent synthesis, where key fragments are prepared separately and then coupled in the final steps.
Experimental Protocols
Step 1: Synthesis of trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester Hydrochloride
This key intermediate is synthesized from 4-nitrophenylacetic acid through a two-step hydrogenation process followed by esterification.
-
Protocol:
-
Hydrogenation of 4-Nitrophenylacetic Acid: 4-Nitrophenylacetic acid is hydrogenated in a protic solvent (e.g., water) in the presence of a Palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in two stages: first at a lower temperature (40-50 °C) and pressure (0.1-0.6 bar) to reduce the nitro group to an amine, followed by a higher temperature (50-60 °C) and pressure (1-4 bar) to hydrogenate the aromatic ring. This process yields a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid.
-
Esterification and Isomer Separation: The resulting 4-aminocyclohexyl acetic acid is then subjected to esterification by refluxing in ethanolic hydrochloric acid for 1-3 hours. Upon cooling and addition of a suitable solvent like acetonitrile, the desired trans isomer precipitates as the hydrochloride salt and can be isolated by filtration.
-
Step 2: Synthesis of 1-(2,3-Dichlorophenyl)piperazine
This intermediate is prepared by the condensation of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
-
Protocol:
-
A mixture of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is heated at an elevated temperature (e.g., 120-220 °C) to induce cyclization.
-
The reaction mixture is then treated with a base to neutralize the hydrochloride salt.
-
The product is extracted with an organic solvent and purified by distillation or recrystallization to yield 1-(2,3-dichlorophenyl)piperazine.
-
Step 3: Synthesis of trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic Acid
This step involves the formation of the dimethylurea moiety on the amino group of the cyclohexane ring.
-
Protocol:
-
trans-4-Aminocyclohexyl acetic acid ethyl ester hydrochloride is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
The resulting amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base to form the N,N-dimethylurea derivative.
-
Step 4: Final Condensation and Reduction to Yield this compound
The final step involves the coupling of the two key intermediates followed by reduction.
-
Protocol:
-
trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid is activated using a coupling agent (e.g., carbonyldiimidazole) and then reacted with 1-(2,3-dichlorophenyl)piperazine to form an amide intermediate.
-
The resulting amide is then reduced using a suitable reducing agent, such as a borane complex, to yield this compound.
-
Alternatively, a more direct final step involves the acylation of trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine with dimethylcarbamoyl chloride in the presence of a base.
-
Quantitative Data
| Step | Product | Yield (%) | Purity (%) | Analytical Data |
| 1 | trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester HCl | ~60-70% (trans isomer) | >98% | |
| 2 | 1-(2,3-Dichlorophenyl)piperazine | ~60-65% | >99% | |
| 3 | trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic Acid | ~80-90% | >98% | |
| 4 | This compound | ~65-92% | >99.5% | ¹H NMR, ¹³C NMR, MS, IR |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are mediated through its complex interactions with multiple neurotransmitter receptors. Its partial agonism at D2 and D3 receptors is a key feature, allowing it to modulate dopaminergic activity by acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic states.
Dopamine D2/D3 Receptor Signaling
As a partial agonist, this compound stabilizes the dopamine system. When dopamine levels are high, it competes with the endogenous ligand, reducing receptor activation. Conversely, when dopamine levels are low, it provides a basal level of receptor stimulation. This modulation primarily affects the Gαi/o-coupled signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). This compound has been shown to be more potent than aripiprazole in inhibiting isoproterenol-induced cAMP production.
Furthermore, this compound demonstrates biased agonism, showing very weak partial agonist activity at the β-arrestin 2 interaction with the D2 receptor, while acting as a potent antagonist of this pathway. This differential effect on G-protein and β-arrestin signaling may contribute to its antimanic properties.
Serotonin 5-HT1A and 5-HT2A Receptor Signaling
This compound's partial agonism at 5-HT1A receptors, which are also coupled to Gαi/o, contributes to the inhibition of adenylyl cyclase and reduction of cAMP. This action is thought to be involved in its anxiolytic and antidepressant effects.
In contrast, its antagonism at 5-HT2A receptors blocks the Gαq/11-mediated signaling cascade. This prevents the activation of Phospholipase C (PLC), which would otherwise lead to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC). Blockade of this pathway is a common feature of atypical antipsychotics and is believed to contribute to the reduction of positive symptoms and a lower risk of extrapyramidal side effects.
The interplay of these signaling pathways is complex, with potential for convergence and divergence of downstream effects, ultimately impacting gene expression and neuronal function.
Conclusion
This compound represents a significant advancement in the pharmacotherapy of schizophrenia and bipolar disorder, owing to its unique and complex mechanism of action. A thorough understanding of its synthesis and chemical structure is paramount for drug development professionals involved in process optimization, quality control, and the discovery of new chemical entities. The synthetic routes presented in this guide offer a robust framework for the efficient production of this compound, while the elucidation of its signaling pathways provides a deeper insight into its therapeutic effects at the molecular level. Further research into the convergent and divergent aspects of these signaling cascades will continue to refine our understanding of this compound's broad-spectrum efficacy and inform the development of future generations of antipsychotic medications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound hydrochloride(1083076-69-0) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine Pharmacokinetics in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its principal active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which are integral to its therapeutic effects.[1][2][3]
Metabolism of this compound
This compound is extensively metabolized in both humans and rodents, primarily through the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][4] The metabolic pathway involves sequential demethylation to form two major active metabolites, DCAR and DDCAR. These metabolites are pharmacologically active, sharing a similar receptor binding profile with the parent compound, and are found in substantial levels in plasma, suggesting they contribute significantly to the overall clinical efficacy of this compound.
Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies have been conducted in several animal species, most notably in rodents (rats and mice) and dogs, to characterize the ADME properties of this compound.
Rodent Models (Rats and Mice)
Studies in rats and mice have been fundamental in elucidating the pharmacokinetic profile of this compound.
This compound Pharmacokinetics:
In male Wistar rats, this compound demonstrates rapid and effective absorption following oral administration. After a single 1 mg/kg oral dose, peak plasma concentrations were reached between 0.5 and 1 hour. The oral bioavailability was determined to be 52% in rats. Following intravenous administration of 1 mg/kg to male rats, the systemic plasma clearance was 32 mL/min/kg. The high volume of distribution (Vd: 6.5 L/kg) suggests extensive tissue distribution.
This compound exhibits good blood-brain barrier penetration. In rats given a 10 mg/kg dose, the brain-to-plasma AUC ratio was 7.6:1. Similarly, in mice receiving a 1 mg/kg oral dose, the brain-to-plasma ratio for this compound was high at 7.3.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (Route) | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Brain/Plasma Ratio (AUC) | Reference |
| Rat (Wistar) | 1 mg/kg (p.o.) | 0.5 - 1 | 91 | 52% | 7.6 (at 10 mg/kg) | |
| Rat (Wistar) | 1 mg/kg (i.v.) | - | - | - | - | |
| Mouse (NMRI) | 1 mg/kg (p.o.) | 2 | - | - | 7.3 |
Metabolite Pharmacokinetics (DDCAR):
Following acute administration of this compound to rodents, the active metabolite DDCAR is detected in the brain, though at much lower levels than the parent compound. In mice, after a 1 mg/kg oral dose of this compound, the concentration of the formed DDCAR was about 15% of the this compound concentration in plasma and only 5% in the brain. The brain-to-plasma ratio for this formed DDCAR was 2.7, significantly lower than that of this compound.
A study specifically characterizing the pharmacokinetics of DDCAR in male Wistar rats after a single oral (0.9 mg/kg) and intravenous (1 mg/kg) administration was also performed. A brain penetrability study in rats at equimolar doses revealed that this compound brain exposure was approximately 2.5-fold higher than that of DDCAR.
Dog Model
Pharmacokinetic data in dogs show that this compound had rapid oral absorption with a Tmax at 4 hours and a high bioavailability of 80%.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
| Species | Dose (Route) | Tmax (h) | Bioavailability (%) | Reference |
| Dog | Not Specified | 4 | 80% |
Experimental Protocols
The characterization of this compound's pharmacokinetics involved standardized preclinical methodologies.
Animal Models
-
Rats: Male Hannover Wistar rats with body weights ranging from 170 g to 250 g were used for bioavailability and brain penetrability studies.
-
Mice: Male NMRI and CD-1 mice weighing between 20 g and 35 g were utilized in pharmacokinetic and pharmacodynamic studies.
Drug Administration and Formulation
-
Routes of Administration: this compound and its metabolites were administered orally (p.o.) or intravenously (i.v.).
-
Formulations:
-
Oral (Rat Bioavailability): 0.1% acetic acid in deionized water.
-
Oral (Rat Brain Penetrability): 5% Tween 80 in deionized water.
-
Intravenous (Rat): 0.1% acetic acid/5.5% glucose in deionized water.
-
Oral (DDCAR in rats): 5% Tween 80 in deionized water.
-
Intravenous (DDCAR in rats): 1% lactic acid in 0.9% NaCl.
-
Sample Analysis
-
Bioanalytical Method: The concentrations of this compound and its metabolite DDCAR in plasma and brain samples were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Relationship Between Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of this compound and DDCAR are directly linked to their pharmacodynamic effects, specifically their ability to occupy dopamine D2 and D3 receptors in the brain. Both this compound and DDCAR demonstrated dose-dependent occupancy of D2 and D3 receptors in the rat brain. However, this compound was found to be more potent for D2 receptor occupancy, while both compounds showed similar potency for D3 receptors. This difference in D2 receptor occupancy, likely influenced by the higher brain exposure of this compound compared to DDCAR, may explain why DDCAR is 3- to 10-fold less potent than this compound in rodent models of antipsychotic-like activity.
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
Cariprazine: A Technical Guide to its Pharmacodynamics and Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine is an atypical antipsychotic characterized by a unique and complex pharmacodynamic profile. Its therapeutic efficacy is believed to be mediated through a combination of partial agonism and antagonism at key dopamine and serotonin receptors. This technical guide provides an in-depth overview of this compound's pharmacodynamics, supported by quantitative data from receptor binding and functional assays, and detailed insights from receptor occupancy studies. The experimental protocols for the key studies are outlined to provide a comprehensive resource for the scientific community.
Core Pharmacodynamics: Receptor Binding and Functional Activity
This compound exhibits a high affinity for several G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various psychiatric disorders. Its primary mechanism of action is attributed to its activity at dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors.
Receptor Binding Affinities
The binding affinity of this compound and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), to various receptors has been extensively characterized using radioligand binding assays. The inhibitory constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity. This compound demonstrates a notable preference for the dopamine D3 receptor over the D2 receptor.[1][2][3]
| Receptor Subtype | This compound Ki (nM) | DCAR pKi | DDCAR pKi | Reference |
| Dopamine Receptors | ||||
| Dopamine D3 | 0.085 | 10.42 | 10.25 | [2][4] |
| Dopamine D2L | 0.49 | 9.31 | - | |
| Dopamine D2S | 0.69 | - | - | |
| Serotonin Receptors | ||||
| Serotonin 5-HT1A | 2.6 | - | - | |
| Serotonin 5-HT2A | 18.8 | - | - | |
| Serotonin 5-HT2B | 0.58 | - | - | |
| Serotonin 5-HT2C | 134 | - | - | |
| Histamine Receptors | ||||
| Histamine H1 | 23.2 | - | - | |
| Adrenergic Receptors | ||||
| α1A-Adrenergic | 155 | - | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.
Functional Activity Profile
This compound's functional activity is as critical as its binding affinity in defining its pharmacological effects. It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. This means it has lower intrinsic activity at these receptors compared to the endogenous full agonist (dopamine or serotonin). Consequently, this compound can act as a functional agonist in a low neurotransmitter environment and as a functional antagonist in a high neurotransmitter environment. At the serotonin 5-HT2A and 5-HT2B receptors, this compound acts as an antagonist.
| Receptor | Functional Activity | Reference |
| Dopamine D2 | Partial Agonist | |
| Dopamine D3 | Partial Agonist | |
| Serotonin 5-HT1A | Partial Agonist | |
| Serotonin 5-HT2A | Antagonist | |
| Serotonin 5-HT2B | Antagonist |
Signaling Pathways
The interaction of this compound with its primary targets initiates intracellular signaling cascades. The dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor, are predominantly coupled to the Gi/o family of G-proteins. Activation of these receptors by an agonist (or partial agonist like this compound) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Receptor Occupancy Studies
Receptor occupancy studies, primarily using Positron Emission Tomography (PET), have been instrumental in understanding the in vivo effects of this compound at its target receptors in both preclinical animal models and human subjects. These studies help to establish the relationship between drug dosage, plasma concentration, and the extent of receptor engagement in the brain.
Preclinical Studies
In non-human primates, this compound demonstrated dose-dependent occupancy of D2/D3 receptors. At doses of 5.0 and 30 µg/kg, this compound resulted in approximately 45% and 80% receptor occupancy, respectively, as measured by both an antagonist radioligand ([11C]raclopride) and an agonist radioligand ([11C]MNPA). Occupancy at 5-HT1A receptors was found to be considerably lower, with a maximum of around 30%.
Clinical Studies
Human PET studies have confirmed the high in vivo occupancy of both D2 and D3 receptors at clinically relevant doses. One study in patients with schizophrenia using the D3/D2 agonist radioligand [11C]-(+)-PHNO revealed that this compound binds to both receptor types in a dose-dependent manner.
| This compound Daily Dose | Mean D3 Receptor Occupancy | Mean D2 Receptor Occupancy | Reference |
| 1 mg | 76% | 45% | |
| 3 mg | 92% | 79% | |
| 12 mg | ~100% | ~95-100% |
These data confirm the in vivo preference of this compound for the D3 receptor, particularly at lower doses. It is projected that daily doses of 4.5 and 6 mg would lead to full occupancy of D3 receptors. This high level of target engagement is considered a prerequisite for the antipsychotic efficacy of partial agonists.
Experimental Protocols
The characterization of this compound's pharmacodynamic profile relies on a suite of specialized in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a drug for its receptor targets.
Protocol Outline:
-
Membrane Preparation: Homogenates of cells or tissues expressing the receptor of interest are prepared.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]raclopride for D2/D3 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a given receptor. For Gi/o-coupled receptors like D2, D3, and 5-HT1A, a common method is to measure the inhibition of adenylyl cyclase activity, which is reflected by a decrease in intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured and seeded into microplates.
-
Stimulation: To measure the inhibitory effect on cAMP production, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator like forskolin.
-
Drug Treatment: The cells are then treated with varying concentrations of the test compound (this compound).
-
Incubation and Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assays (ELISA), homogeneous time-resolved fluorescence (HTRF), or luminescence-based reporter assays.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (for agonists/partial agonists) or IC50 (for antagonists) can be determined.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.
Protocol Outline:
-
Baseline Scan: A PET scan is performed on the subject at baseline (before drug administration) following the injection of a specific radioligand (e.g., [11C]-(+)-PHNO for D2/D3 receptors). This provides a measure of the baseline receptor availability.
-
Drug Administration: The subject is then treated with this compound, either as a single dose or over a period of time to reach steady-state concentrations.
-
Post-Dose Scan: A second PET scan is conducted after this compound administration.
-
Image Analysis: The PET images from the baseline and post-dose scans are analyzed to quantify the binding potential of the radioligand in specific brain regions.
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline scan.
-
Correlation Analysis: The calculated receptor occupancy values are then correlated with the plasma concentrations of this compound and its metabolites, as well as with clinical efficacy and side effects.
Conclusion
This compound possesses a distinct pharmacodynamic profile characterized by high affinity and partial agonism at dopamine D3 and D2 receptors, with a preference for D3, as well as partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors. This multifaceted receptor interaction profile, confirmed by extensive in vitro binding and functional assays and corroborated by in vivo receptor occupancy studies, underpins its therapeutic utility across a range of psychiatric conditions. The detailed methodologies provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the intricate pharmacology of this compound and similar compounds.
References
- 1. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 3. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Long-Term Neurochemical Tapestry of Cariprazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine, a third-generation antipsychotic, possesses a unique pharmacological profile characterized by dopamine D₃/D₂ and serotonin 5-HT₁ₐ receptor partial agonism, with a notable preference for the D₃ receptor. This in-depth technical guide elucidates the long-term neurochemical effects of this compound administration, providing a comprehensive overview of its impact on key neurotransmitter systems. Through a synthesis of preclinical data, this whitepaper details the adaptive changes in receptor densities, neurotransmitter levels, and downstream signaling pathways following chronic this compound exposure. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the intricate molecular mechanisms at play. This guide serves as a critical resource for researchers and drug development professionals seeking to understand the sustained neurobiological impact of this compound.
Introduction
The therapeutic efficacy of antipsychotic medications is intrinsically linked to their ability to modulate complex neurochemical systems. This compound stands out due to its high affinity and partial agonist activity at dopamine D₃ receptors, a feature that is thought to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder.[1][2][3] Understanding the neurochemical adaptations that occur with long-term administration is crucial for elucidating its sustained therapeutic mechanisms and predicting its long-term clinical profile. This guide provides a detailed examination of these long-term effects, focusing on the dopamine, serotonin, and glutamate systems, as well as downstream signaling cascades and neurotrophic factors.
Dopaminergic System Modulation
Long-term administration of this compound induces significant adaptive changes in the dopaminergic system, primarily through its interaction with D₂, D₃, and D₄ receptors.
Receptor Density and Upregulation
Chronic treatment with this compound leads to a dose-dependent upregulation of dopamine D₂, D₃, and D₄ receptors in various brain regions.[4][5] Notably, the upregulation of D₃ receptors is a unique characteristic of this compound compared to other atypical antipsychotics. This effect may be linked to its high affinity and sustained partial agonism at this receptor subtype.
Table 1: Effects of Long-Term (28-day) this compound Administration on Dopamine Receptor Density in Rat Brain
| Brain Region | Receptor Subtype | This compound Dose (mg/kg) | Change in Receptor Density (%) |
| Medial Prefrontal Cortex (mPFC) | D₂ | 0.2 | +27 |
| 0.6 | +43 | ||
| Nucleus Accumbens (NAc) | D₂ | 0.06 | +40 |
| 0.2 | +45 | ||
| D₃ (Shell) | 0.2 | +31 | |
| 0.6 | +48 | ||
| D₄ | 0.2 | +53 | |
| 0.6 | +82 | ||
| Caudate Putamen (CPu) | D₂ (Medial) | 0.06 | +41 |
| 0.2 | +53 | ||
| D₂ (Lateral) | 0.06 | +52 | |
| 0.2 | +63 | ||
| D₄ (Medial) | 0.2 | +54 | |
| 0.6 | +98 | ||
| D₄ (Lateral) | 0.2 | +58 | |
| 0.6 | +74 | ||
| Hippocampus (HIPP) | D₂ | 0.6 | +38 |
| D₄ | 0.06 | +38 | |
| 0.2 | +71 | ||
| 0.6 | +98 | ||
| Olfactory Tubercle (OT) | D₃ | 0.06 | +27 |
| 0.2 | +49 | ||
| 0.6 | +67 | ||
| Islands of Calleja (ICj) | D₃ | 0.06 | +32 |
| 0.2 | +41 | ||
| 0.6 | +57 |
Extracellular Dopamine Levels
In vivo microdialysis studies in a rat model of schizophrenia (phencyclidine-induced hyperactivity) demonstrate that this compound dose-dependently inhibits the pathological increase in extracellular dopamine levels in the medial prefrontal cortex.
Table 2: Effect of this compound on PCP-Induced Increase in Extracellular Dopamine in Rat mPFC
| Treatment | This compound Dose (mg/kg) | Inhibition of PCP-Induced Dopamine Increase (rel. AUC%) |
| Aripiprazole (comparator) | 20 | Significant |
| This compound | 0.8 | Significant |
Data derived from graphical representations in the source study.
Serotonergic System Modulation
This compound's interaction with serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ, contributes to its overall neurochemical profile.
Receptor Density and Upregulation
Long-term this compound administration increases 5-HT₁ₐ receptor density in cortical and hippocampal regions. This upregulation may contribute to its anxiolytic and antidepressant-like effects. In contrast to some other atypical antipsychotics, chronic this compound treatment does not appear to significantly alter 5-HT₂ₐ receptor levels.
Table 3: Effects of Long-Term (28-day) this compound Administration on Serotonin 5-HT₁ₐ Receptor Density in Rat Brain
| Brain Region | This compound Dose (mg/kg) | Change in 5-HT₁ₐ Receptor Density (%) |
| Medial Prefrontal Cortex (MPC) | 0.2 | Increased |
| 0.6 | Increased | |
| Dorsolateral Frontal Cortex (DFC) | 0.2 | Increased |
| 0.6 | Increased | |
| Hippocampus (CA1) | 0.06 | Increased |
| 0.2 | Increased | |
| 0.6 | Increased | |
| Hippocampus (CA3) | 0.06 | Increased |
| 0.2 | Increased | |
| 0.6 | Increased |
Specific percentage increases were not provided in the source, but were reported as significant increases.
Extracellular Serotonin Levels
Similar to its effect on dopamine, this compound also attenuates the phencyclidine-induced increase in extracellular serotonin levels in the medial prefrontal cortex of rats.
Table 4: Effect of this compound on PCP-Induced Increase in Extracellular Serotonin in Rat mPFC
| Treatment | This compound Dose (mg/kg) | Inhibition of PCP-Induced Serotonin Increase (rel. AUC%) |
| Aripiprazole (comparator) | 20 | Significant |
| This compound | 0.8 | Significant |
Data derived from graphical representations in the source study.
Glutamatergic and GABAergic System Modulation
This compound also exerts modulatory effects on the primary excitatory and inhibitory neurotransmitter systems in the brain.
Receptor Alterations
Long-term administration of this compound has been shown to decrease NMDA receptor and increase AMPA receptor levels in select brain regions, suggesting a complex regulation of glutamatergic neurotransmission.
Extracellular Neurotransmitter Levels
In the phencyclidine rat model, this compound dose-dependently inhibits the PCP-induced elevation of extracellular glutamate and noradrenaline in the medial prefrontal cortex. Notably, no significant changes were observed in GABA levels.
Table 5: Effect of this compound on PCP-Induced Increase in Extracellular Glutamate and Noradrenaline in Rat mPFC
| Neurotransmitter | This compound Dose (mg/kg) | Inhibition of PCP-Induced Increase (rel. AUC%) |
| Glutamate | 0.2 | Significant |
| 0.8 | Significant | |
| Noradrenaline | 0.2 | Significant |
| 0.8 | Significant |
Data derived from graphical representations in the source study.
Downstream Signaling Pathways
The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events.
G Protein-Dependent and β-Arrestin Signaling
This compound acts as a partial agonist for D₂ receptor-mediated G protein-dependent inhibition of cAMP production. In contrast, it demonstrates very weak partial agonist activity at the D₂ receptor/β-arrestin 2 interaction, effectively acting as an antagonist of this pathway. This biased agonism may contribute to its favorable side-effect profile.
Table 6: In Vitro Activity of this compound at D₂ Receptor Signaling Pathways
| Signaling Pathway | Agonist Activity (Emax %) | Antagonist Activity (KB nmol/L) |
| G protein (cAMP inhibition) | 48.7 ± 2.4 | - |
| β-arrestin 2 | 10.9 ± 3.1 | 1.8 ± 0.3 |
cAMP-PKA-CREB Pathway
While direct long-term studies on this compound's effect on the cAMP-PKA-CREB pathway are limited, its partial agonism at D₂ receptors (which are Gi/o-coupled) suggests a modulatory role on cAMP levels. The observed upregulation of D₂ and D₃ receptors with chronic treatment could lead to altered downstream signaling, including potential adaptations in CREB phosphorylation, a key regulator of gene expression and neuronal plasticity.
Neurotrophic Factors
The potential impact of long-term this compound administration on neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), is an area of active investigation. Some studies suggest a link between D₃ receptor modulation and BDNF expression, but direct quantitative evidence for this compound's long-term effects on BDNF levels is still emerging. Studies on other atypical antipsychotics have shown varied effects on BDNF levels, with some increasing and others decreasing its expression depending on the specific drug, dose, and brain region.
Experimental Protocols
Receptor Autoradiography
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Vehicle or this compound (0.06, 0.2, or 0.6 mg/kg) administered daily for 28 days via oral gavage.
-
Tissue Preparation: Rats are sacrificed, and brains are rapidly removed, frozen, and sectioned on a cryostat (14-μm thickness).
-
Receptor Labeling: Brain sections are incubated with specific radioligands for the target receptors (e.g., [³H]raclopride for D₂, [³H]7-OH-DPAT for D₃, [³H]nemonapride for D₄, [³H]8-OH-DPAT for 5-HT₁ₐ). Non-specific binding is determined in the presence of an excess of a non-labeled competing ligand.
-
Imaging and Quantification: Labeled sections are apposed to autoradiographic film or a phosphor imaging plate. The resulting images are digitized, and the optical density of specific brain regions is measured and converted to fmol/mg tissue using a calibrated standard.
In Vivo Microdialysis
-
Animal Model: Awake male rats.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals before and after drug administration (vehicle, this compound, or aripiprazole followed by PCP).
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, glutamate, GABA, and noradrenaline in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
Visualizations
Figure 1: Logical relationship of this compound's long-term effects.
Figure 2: Experimental workflow for receptor autoradiography.
Figure 3: this compound's biased signaling at the D₂ receptor.
Conclusion
Long-term administration of this compound results in a distinct and complex pattern of neurochemical adaptations. Its unique upregulation of dopamine D₃ receptors, coupled with the upregulation of D₂ and D₄ receptors, sets it apart from other atypical antipsychotics. Furthermore, the modulation of serotonin 5-HT₁ₐ receptors and the attenuation of excessive glutamate and noradrenaline release in the prefrontal cortex likely contribute to its broad spectrum of clinical efficacy. The biased agonism at D₂ receptors, favoring G protein signaling over β-arrestin pathways, may underlie its favorable tolerability profile. While further research is needed to fully elucidate the long-term consequences on second messenger systems and neurotrophic factors, the available evidence points to a multifaceted mechanism of action that goes beyond simple receptor blockade or activation. This in-depth guide provides a foundational understanding of these long-term neurochemical effects, offering valuable insights for the continued development and clinical application of this compound and other novel psychotropic agents.
References
- 1. Differential regulation of hippocampal BDNF mRNA by typical and atypical antipsychotic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of long-term treatment with typical and atypical antipsychotics on NGF and BDNF levels in rat striatum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased hippocampal CREB phosphorylation in dopamine D3 receptor knockout mice following passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of effect of antipsychotics on BNDF and NGF levels in hippocampus of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cariprazine's Neurotransmitter Interactions Beyond Dopamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine, an atypical antipsychotic, is well-recognized for its unique dopamine D3/D2 receptor partial agonism. However, its complex pharmacological profile extends to significant interactions with several other neurotransmitter systems, which are crucial for its overall therapeutic effects and side-effect profile. This technical guide provides a comprehensive examination of this compound's effects on serotonin, norepinephrine, glutamate, and acetylcholine neurotransmitter systems. It consolidates quantitative binding and functional data, details the experimental methodologies used to elucidate these interactions, and visualizes the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
This compound is a third-generation antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its primary mechanism of action is attributed to its partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype.[1][3] This unique dopaminergic profile is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia. However, to fully comprehend its clinical utility and potential for new therapeutic applications, a thorough understanding of its broader neuropharmacological footprint is essential. This guide delves into the effects of this compound on key neurotransmitter systems beyond dopamine, providing a granular view of its receptor interactions and the functional consequences of these interactions.
Serotonin System Interactions
This compound exhibits a complex and nuanced interaction with the serotonin system, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[4] These interactions are believed to contribute to its antidepressant and anxiolytic properties, as well as its favorable side-effect profile, particularly concerning metabolic and extrapyramidal symptoms.
Quantitative Receptor Binding and Functional Data
The affinity of this compound for various serotonin receptor subtypes has been quantified through in vitro radioligand binding and functional assays. The following table summarizes key quantitative data for this compound and its active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (Emax) |
| 5-HT1A | This compound | 2.6 | Partial Agonist | Low |
| DCAR | High Affinity | Partial Agonist | N/A | |
| DDCAR | High Affinity | Partial Agonist | N/A | |
| 5-HT2A | This compound | 18.8 | Antagonist | N/A |
| DCAR | High Affinity | Antagonist | N/A | |
| DDCAR | High Affinity | Antagonist | N/A | |
| 5-HT2B | This compound | 0.58 | Antagonist | N/A |
| DCAR | High Affinity | Antagonist | N/A | |
| DDCAR | High Affinity | Antagonist | N/A | |
| 5-HT2C | This compound | 134 | Low Affinity | N/A |
N/A: Data not available in the reviewed literature.
Signaling Pathways
The interactions of this compound with serotonin receptors modulate distinct intracellular signaling cascades.
-
5-HT1A Receptor (Partial Agonism): As a Gi/o-coupled receptor, activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This action can influence neuronal excitability and neurotransmitter release.
This compound's partial agonism at the 5-HT1A receptor.
-
5-HT2A Receptor (Antagonism): this compound's antagonism at Gq/11-coupled 5-HT2A receptors blocks the serotonin-induced activation of phospholipase C (PLC), thereby attenuating the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can modulate neuronal excitability and plasticity.
This compound's antagonism at the 5-HT2A receptor.
Noradrenergic and Histaminergic System Interactions
This compound demonstrates moderate to low affinity for certain adrenergic and histaminergic receptors, which contributes to its side-effect profile, particularly concerning sedation and cardiovascular effects.
Quantitative Receptor Binding Data
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Activity |
| α1A-Adrenergic | This compound | 155 | Low Affinity |
| Histamine H1 | This compound | 23.2 | Antagonist |
Signaling Pathways
-
Histamine H1 Receptor (Antagonism): this compound's antagonism of the Gq/11-coupled H1 receptor is thought to contribute to its potential for sedation, although this effect is generally considered to be less pronounced than with some other atypical antipsychotics. The signaling pathway is similar to that of 5-HT2A receptor antagonism, involving the blockade of PLC activation.
This compound's antagonism at the Histamine H1 receptor.
Glutamatergic and Cholinergic System Interactions
This compound's influence on the glutamate and acetylcholine systems is an area of ongoing investigation, with evidence suggesting potential modulatory effects that could contribute to its cognitive and pro-social benefits.
Glutamate System
In vivo microdialysis studies in rat models of schizophrenia have shown that this compound can attenuate phencyclidine (PCP)-induced increases in extracellular glutamate levels in the medial prefrontal cortex. This suggests a modulatory role in glutamatergic neurotransmission. Furthermore, long-term administration of this compound has been found to decrease NMDA receptor binding and increase AMPA receptor binding in specific brain regions of rats, indicating a potential for neuroplastic changes within the glutamate system.
Acetylcholine System
This compound has been reported to have no appreciable affinity for muscarinic cholinergic receptors (IC50 > 1000 nM), suggesting a low potential for anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo experimental techniques. Below are generalized protocols for the key assays employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest or from specific brain regions of rodents.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) at a fixed concentration and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay.
Functional Assays (cAMP and β-Arrestin)
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist) and efficacy (Emax) of this compound at G-protein coupled receptors.
-
cAMP Assay Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT1A) are cultured.
-
Stimulation: Cells are treated with varying concentrations of this compound, often in the presence of an agonist like forskolin for Gi-coupled receptors.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of this compound.
-
-
β-Arrestin Recruitment Assay Methodology:
-
Cell Line: A cell line (e.g., U2OS) is used that co-expresses the receptor of interest fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme.
-
Ligand Addition: this compound is added to the cells.
-
Recruitment and Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two enzyme fragments into proximity and generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured to generate a dose-response curve, from which EC50 and Emax are determined.
-
In Vivo Electrophysiology
-
Objective: To assess the functional effects of this compound on the firing activity of monoaminergic neurons in vivo.
-
Methodology:
-
Animal Preparation: Anesthetized rats are used.
-
Electrode Placement: A recording microelectrode is stereotaxically lowered into a specific brain region (e.g., dorsal raphe nucleus for serotonin neurons, locus coeruleus for norepinephrine neurons).
-
Neuronal Identification: Neurons are identified based on their characteristic firing patterns and response to pharmacological challenges.
-
Drug Administration: this compound is administered systemically (e.g., intravenously) or locally via microiontophoresis.
-
Data Recording and Analysis: Changes in the firing rate and pattern of the neurons are recorded and analyzed to determine the in vivo functional effects of this compound.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an awake, freely moving rat.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Extracellular fluid from the brain tissue diffuses across the semipermeable membrane of the probe and is collected in the dialysate.
-
Drug Administration: this compound is administered (e.g., orally).
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of various neurotransmitters (e.g., glutamate, serotonin, norepinephrine).
-
Conclusion
This compound's pharmacological profile is characterized by a complex interplay of interactions with multiple neurotransmitter systems. Beyond its well-established effects on dopamine D3 and D2 receptors, its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A, 5-HT2B, and H1 receptors are significant contributors to its therapeutic efficacy and tolerability. Furthermore, emerging evidence points towards a modulatory role in the glutamatergic system, which may underlie some of its beneficial effects on cognitive and negative symptoms. A comprehensive understanding of this multifaceted pharmacology, supported by robust experimental data, is paramount for optimizing its clinical use and exploring its potential in novel therapeutic areas. This technical guide provides a consolidated resource to aid researchers and clinicians in this endeavor.
References
- 1. This compound (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
molecular targets of cariprazine and its metabolites
An In-depth Technical Guide on the Molecular Targets of Cariprazine and its Metabolites
This guide provides a comprehensive overview of the molecular pharmacology of this compound, an atypical antipsychotic, and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the binding profiles, functional activities, and underlying signaling mechanisms of these compounds.
Introduction
This compound is a dopamine D3-preferring D3/D2 receptor partial agonist approved for the treatment of schizophrenia and bipolar disorder.[1][2][3][4][5] Its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A and 5-HT2B receptors. This compound is metabolized primarily by the CYP3A4 enzyme, and to a lesser extent by CYP2D6, through demethylation to form two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically active, present in substantial levels in patient plasma, and contribute significantly to the overall clinical efficacy of this compound.
Receptor Binding Affinity Profile
The binding affinities of this compound, DCAR, and DDCAR have been characterized at a wide range of molecular targets. All three compounds exhibit high affinity for dopamine D3 and D2 receptors, with a notable preference for the D3 subtype. Both metabolites, DCAR and DDCAR, demonstrate an even higher selectivity for the D3 receptor compared to the parent compound. Subnanomolar to low nanomolar affinities are also observed for several serotonin receptors, particularly 5-HT1A and 5-HT2B.
Quantitative Binding Data
The inhibitory constant (Kᵢ) values for this compound and its metabolites at key human receptors are summarized below. Lower Kᵢ values indicate stronger binding affinity.
| Receptor Target | This compound Kᵢ (nM) | DCAR Kᵢ (nM) | DDCAR Kᵢ (nM) |
| Dopamine D₃ | 0.085 | ~0.04* | 0.19 |
| Dopamine D₂L | 0.49 | 0.41 | 0.73 |
| Dopamine D₂S | 0.69 | 0.81 | 1.4 |
| Serotonin 5-HT₁ₐ | 2.6 | 4.3 | 2.5 |
| Serotonin 5-HT₂ₐ | 18.8 | 19 | 21 |
| Serotonin 5-HT₂B | 0.58 | 0.94 | 1.1 |
| Serotonin 5-HT₂C | 134 | 110 | 148 |
| Histamine H₁ | 23.2 | 22 | 34 |
| Adrenergic α₁ₐ | 155 | 120 | 126 |
Note: DCAR is reported to be approximately 2-fold more potent than this compound at human D₃ receptors.
Functional Activity at Key Receptors
The functional effects of this compound and its metabolites are complex, demonstrating partial agonism, full agonism, or antagonism depending on the receptor and the specific signaling pathway being assayed.
Dopamine D₂ and D₃ Receptors
In cAMP signaling assays, this compound, DCAR, and DDCAR all act as partial agonists at both D₂ and D₃ receptors. This partial agonism allows them to modulate dopaminergic activity, acting as functional antagonists in states of dopamine hyperactivity and as agonists in states of dopamine hypoactivity. However, in [³⁵S]GTPγS binding assays performed in cell lines expressing human D₂ or D₃ receptors, this compound and DDCAR behaved as antagonists.
Serotonin 5-HT₁ₐ and 5-HT₂B Receptors
At the 5-HT₁ₐ receptor, this compound and DDCAR are full agonists, while DCAR is a partial agonist in cAMP assays. In contrast, all three compounds act as pure antagonists at human 5-HT₂B receptors.
Quantitative Functional Data
The following table summarizes the functional potencies (EC₅₀/IC₅₀) and intrinsic activities (Eₘₐₓ) of the compounds at key human receptors from cAMP assays.
| Receptor & Assay | Compound | Potency (EC₅₀/IC₅₀, nM) | Intrinsic Activity (Eₘₐₓ) |
| D₂ (cAMP) | This compound | 1.4 | 27% (vs Dopamine) |
| DCAR | 2.1 | 24% (vs Dopamine) | |
| DDCAR | 1.7 | 28% (vs Dopamine) | |
| D₃ (cAMP) | This compound | 0.77 | 26% (vs Dopamine) |
| DCAR | 4.3 | 28% (vs Dopamine) | |
| DDCAR | 1.8 | 29% (vs Dopamine) | |
| 5-HT₁ₐ (cAMP) | This compound | 2.3 | 92% (vs 5-HT) |
| DCAR | 12 | 65% (vs 5-HT) | |
| DDCAR | 3.3 | 96% (vs 5-HT) |
Data sourced from Pemberton et al., 2019.
Signaling Pathways
This compound and its metabolites exert their effects primarily through the modulation of G protein-coupled receptors (GPCRs). The dopamine D₂/D₃ receptors and serotonin 5-HT₁ₐ receptors are all predominantly coupled to the Gαi/o family of G proteins.
Activation of these receptors by an agonist (or partial agonist like this compound) leads to the dissociation of the G protein heterotrimer. The Gαi subunit, in its GTP-bound state, inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of the second messenger cyclic AMP (cAMP), leading to downstream changes in cellular activity, including the modulation of protein kinase A (PKA).
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The methodologies for these key experiments are outlined below.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a specific, radioactively labeled ligand for binding to a receptor.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines recombinantly expressing the target human receptor (e.g., CHO or HEK293 cells) are prepared via homogenization and centrifugation. Protein concentration is determined.
-
Assay Incubation: In a 96-well plate, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₃ receptors) is incubated with the cell membranes.
-
Competition: A range of concentrations of the unlabeled test compound (this compound, DCAR, or DDCAR) is added to the wells to compete with the radioligand.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Binding Assay
This is a functional assay that measures the activation of a GPCR by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Methodology:
-
Membrane Preparation: As described in section 5.1.
-
Assay Incubation: Cell membranes are incubated in an assay buffer containing GDP, the test compound (e.g., this compound), and [³⁵S]GTPγS.
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit. Antagonists will block this effect when tested in the presence of an agonist.
-
Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound using vacuum filtration.
-
Quantification: Radioactivity is measured via scintillation counting.
-
Data Analysis: Agonist potency (EC₅₀) and efficacy (Eₘₐₓ) are determined from concentration-response curves. Antagonist affinity is determined by measuring the inhibition of agonist-stimulated binding.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation on the downstream second messenger cAMP. For Gi-coupled receptors, it measures the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured in multi-well plates.
-
Adenylyl Cyclase Stimulation: Cells are pre-incubated with the test compound (this compound) and then stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the total amount of intracellular cAMP is measured, typically using a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (IC₅₀) and efficacy (Eₘₐₓ) as an agonist or partial agonist at the Gi-coupled receptor.
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
Cariprazine in Bipolar Disorder: A Deep Dive into its Molecular Mechanisms and Pathological Underpinnings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine, a third-generation atypical antipsychotic, has emerged as a significant therapeutic agent in the management of bipolar disorder, demonstrating efficacy in treating both manic and depressive episodes.[1][2] Its unique pharmacological profile, characterized by a preference for dopamine D3 receptors over D2 receptors, distinguishes it from other antipsychotics and is believed to be central to its broad spectrum of activity.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, its interaction with the underlying pathology of bipolar disorder, and a summary of key experimental data and protocols that form the basis of our current understanding.
Core Mechanism of Action: A Multi-Receptor Modulator
This compound's therapeutic effects are mediated through its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[5] This partial agonism allows this compound to act as a functional antagonist in brain regions with excessive dopamine levels (hyperdopaminergic states, characteristic of mania) and as a functional agonist in areas with low dopamine levels (hypodopaminergic states, associated with bipolar depression).
Dopamine D3 Receptor Preference
A hallmark of this compound's pharmacology is its high affinity for the dopamine D3 receptor, which is approximately six- to eightfold higher than its affinity for the D2 receptor. D3 receptors are densely expressed in brain regions associated with mood, cognition, and motivation, making them a key target in the pathophysiology of bipolar disorder. This compound's potent interaction with D3 receptors is thought to contribute to its efficacy against depressive symptoms and cognitive deficits.
Dopamine D2 and Serotonin 5-HT1A Receptor Modulation
Partial agonism at D2 receptors is a common feature of third-generation antipsychotics and is crucial for the management of manic symptoms. By stabilizing dopamine activity in the mesolimbic pathway, this compound can alleviate the positive symptoms of mania without the high risk of extrapyramidal side effects associated with full D2 antagonists. Furthermore, this compound's partial agonism at serotonin 5-HT1A receptors is believed to contribute to its antidepressant and anxiolytic properties. Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can enhance dopamine release in the prefrontal cortex, a mechanism implicated in the improvement of depressive symptoms.
Impact on Underlying Pathology of Bipolar Disorder
The pathophysiology of bipolar disorder is complex and involves dysregulation of multiple neurotransmitter systems, impaired neuroplasticity, and altered intracellular signaling cascades. This compound's multifaceted mechanism of action allows it to target several of these pathological processes.
Normalization of Dopaminergic and Serotonergic Neurotransmission
By acting as a dopamine and serotonin stabilizer, this compound helps to correct the imbalances in these neurotransmitter systems that are central to the mood episodes of bipolar disorder. In manic states, it dampens excessive dopamine signaling, while in depressive states, it enhances dopaminergic and serotonergic tone in key brain circuits.
Modulation of Intracellular Signaling Pathways
Recent research has highlighted the importance of intracellular signaling pathways, such as the Akt/GSK-3β pathway, in the pathophysiology of bipolar disorder. This compound has been shown to modulate this pathway through its interaction with the D2 receptor and β-arrestin 2 scaffolding. This G-protein-independent signaling may be a key mechanism underlying its antimanic effects. Specifically, this compound's antagonism of the D2R/β-arrestin 2 interaction is thought to contribute to the regulation of Akt/GSK-3 signaling.
Potential for Neuroplasticity and Neuroprotection
While direct evidence in the context of bipolar disorder is still emerging, the modulation of dopamine and serotonin pathways by this compound, along with its influence on signaling cascades like Akt/GSK-3β, suggests a potential to promote neuroplasticity and exert neuroprotective effects. These actions could contribute to the long-term stabilization of mood and cognitive function in patients with bipolar disorder.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound |
| Dopamine D3 | 0.085 |
| Dopamine D2L | 0.49 |
| Dopamine D2S | 0.69 |
| Serotonin 5-HT1A | 2.6 |
| Serotonin 5-HT2B | 0.58 |
| Serotonin 5-HT2A | 18.8 |
| Histamine H1 | 23.2 |
Data compiled from various preclinical studies.
Table 2: In Vivo Receptor Occupancy (PET Studies)
| Receptor | Dose (mg/day) | Occupancy (%) | Study Population |
| Dopamine D2/D3 | 1.5 | 69-75 | Schizophrenia |
| Dopamine D2/D3 | 3.0 | >90 | Schizophrenia |
| Dopamine D3 | 1.0 | 76 | Schizophrenia |
| Dopamine D2 | 1.0 | 45 | Schizophrenia |
| Dopamine D2/D3 | 30 µg/kg (IV) | ~87 | Monkey |
| Serotonin 5-HT1A | 30 µg/kg (IV) | ~20 | Monkey |
Data from PET imaging studies in humans and non-human primates.
Table 3: Clinical Efficacy in Bipolar Mania (YMRS Total Score Change from Baseline)
| Study | This compound Dose (mg/day) | Change from Baseline (LSMD vs. Placebo) | p-value |
| Phase III (3-week) | 3-12 | -4.3 | 0.0004 |
| Phase III (3-week) | 3-6 | -6.1 | <0.001 |
| Phase III (3-week) | 6-12 | -5.9 | <0.001 |
YMRS: Young Mania Rating Scale; LSMD: Least Squares Mean Difference.
Table 4: Clinical Efficacy in Bipolar Depression (MADRS Total Score Change from Baseline)
| Study | This compound Dose (mg/day) | Change from Baseline (LSMD vs. Placebo) | p-value |
| Phase III (6-week) | 1.5 | -2.5 | 0.0417 |
| Phase III (6-week) | 3.0 | -1.8 (not significant) | NS |
| Pooled Analysis | 1.5 | -2.8 | <0.001 |
| Pooled Analysis | 3.0 | -2.4 | <0.001 |
MADRS: Montgomery-Åsberg Depression Rating Scale; LSMD: Least Squares Mean Difference.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical workflow for a preclinical animal study.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [³H]spiperone).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or the this compound dilution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chronic Unpredictable Stress (CUS) Model in Rodents
Objective: To evaluate the antidepressant-like effects of this compound in an animal model of depression.
Protocol:
-
Induction of CUS: For a period of several weeks (e.g., 4-6 weeks), subject rodents to a series of mild, unpredictable stressors daily. Stressors may include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Food and water deprivation (for a limited period)
-
Forced swimming in cold water
-
Overnight illumination
-
Cage rotation
-
White noise
-
-
Drug Administration: During the stress period, administer this compound or vehicle (control) daily via oral gavage or intraperitoneal injection.
-
Behavioral Testing: At the end of the stress and treatment period, conduct a battery of behavioral tests to assess depressive-like and anxiolytic-like behaviors. These may include:
-
Sucrose Preference Test: To measure anhedonia, a core symptom of depression. A reduction in the preference for sucrose solution over water indicates anhedonic-like behavior.
-
Forced Swim Test: To assess behavioral despair. Increased immobility time is interpreted as a sign of depressive-like behavior.
-
Novelty-Suppressed Feeding Test: To measure anxiety-like behavior. Increased latency to eat in a novel environment is indicative of heightened anxiety.
-
-
Data Analysis: Compare the behavioral outcomes between the different treatment groups (CUS + vehicle, CUS + this compound, no stress control). A reversal of the stress-induced behavioral deficits by this compound indicates antidepressant-like efficacy.
Positron Emission Tomography (PET) for Receptor Occupancy
Objective: To determine the in vivo occupancy of dopamine D2/D3 receptors by this compound in the human brain.
Protocol:
-
Subject Recruitment: Recruit healthy volunteers or patients with bipolar disorder.
-
Radioligand Selection: Choose a suitable radioligand for PET imaging of D2/D3 receptors (e.g., [¹¹C]raclopride or [¹¹C]-(+)-PHNO).
-
Baseline Scan: Perform a baseline PET scan on each subject to measure the baseline binding potential of the radioligand to the D2/D3 receptors.
-
This compound Administration: Administer a single or multiple doses of this compound to the subjects.
-
Post-Dose Scan: After a predetermined time following this compound administration, perform a second PET scan to measure the binding potential of the radioligand in the presence of this compound.
-
Image Analysis:
-
Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions of interest (e.g., striatum, ventral striatum).
-
Calculate the binding potential (BP_ND) of the radioligand in these regions for both the baseline and post-dose scans.
-
-
Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
-
Data Analysis: Correlate the receptor occupancy levels with the administered dose of this compound and, in patient studies, with clinical outcomes.
Conclusion
This compound's unique pharmacological profile, particularly its high affinity for the dopamine D3 receptor, underpins its broad efficacy across the spectrum of bipolar disorder. Its ability to modulate key neurotransmitter systems and intracellular signaling pathways provides a multi-pronged approach to addressing the complex pathophysiology of the illness. The quantitative data from both preclinical and clinical studies robustly support its therapeutic utility. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the nuanced mechanisms of this compound and the development of next-generation therapeutics for bipolar disorder.
References
- 1. This compound in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new, orally active dopamine D2/3 receptor partial agonist for the treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Role of Cariprazine in Modulating Neural Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile, primarily characterized by its potent partial agonism at dopamine D₃ and D₂ receptors, with a notable preference for the D₃ subtype, and partial agonism at serotonin 5-HT₁ₐ receptors. This technical guide provides an in-depth examination of this compound's mechanism of action, its modulation of key neural circuits implicated in psychiatric disorders, and the experimental methodologies used to elucidate its effects. Quantitative data on receptor binding and functional activity are presented, alongside detailed protocols for key preclinical experiments. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this compound's neuropharmacology for professionals in research and drug development.
Introduction
This compound is an orally active piperazine derivative approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is hypothesized to stem from its distinct receptor interaction profile, which differentiates it from other antipsychotic agents. Unlike first-generation antipsychotics that act as pure D₂ antagonists and many second-generation agents with broader receptor profiles, this compound functions as a partial agonist at dopamine D₂ and D₃ receptors.[3][4] This partial agonism allows it to act as a functional antagonist in environments of high dopaminergic tone (e.g., the mesolimbic pathway in psychosis) and as a functional agonist in areas with low dopaminergic tone (e.g., the mesocortical pathway in negative and cognitive symptoms).[1] A key feature of this compound is its approximately tenfold higher affinity for D₃ receptors compared to D₂ receptors, a property that may contribute to its efficacy in treating negative symptoms and cognitive deficits.
Pharmacodynamics: Receptor Binding and Functional Activity
The interaction of this compound with various neurotransmitter receptors defines its modulatory effects on neural circuits. Its activity is most prominent at dopamine and serotonin receptors.
Quantitative Receptor Binding Affinity
The binding affinity of a drug for its receptor is a primary determinant of its potency. The inhibition constant (Kᵢ) represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. This compound's binding profile reveals a high affinity for D₃, D₂, and 5-HT₁ₐ receptors.
| Receptor | This compound Kᵢ (nM) | Reference Radioligand | Tissue Source |
| Dopamine D₃ | 0.085 | --INVALID-LINK---PHNO | Recombinant human (CHO cells) |
| Dopamine D₂L | 0.49 | [³H]Spiperone | Recombinant human (CHO cells) |
| Dopamine D₂S | 0.69 | [³H]Spiperone | Recombinant human (CHO cells) |
| Serotonin 5-HT₁ₐ | 2.6 | [³H]8-OH-DPAT | Recombinant human (CHO cells) / Rat Hippocampus |
| Serotonin 5-HT₂B | 0.58 | [³H]LSD | Recombinant human (CHO-K1 cells) |
| Serotonin 5-HT₂A | 18.8 | [³H]Ketanserin | Recombinant human (CHO-K1 cells) |
| Histamine H₁ | 23.3 | [³H]Pyrilamine | Recombinant human (CHO cells) |
| Serotonin 5-HT₂C | 134 | [³H]Mesulergine | Recombinant human (CHO cells) |
| Adrenergic α₁ | 155 | [³H]Prazosin | Rat Cortex |
Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of this compound. Data compiled from multiple sources.
Quantitative Functional Activity
Beyond binding, a drug's functional activity—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor—is crucial. This is often quantified by the EC₅₀ (concentration for 50% of maximal effect) and the intrinsic activity (Eₘₐₓ), which is the maximal effect of the drug relative to a full agonist.
| Receptor | Functional Activity | EC₅₀ (nM) | Intrinsic Activity (Eₘₐₓ vs. Full Agonist) | Assay Type |
| Dopamine D₃ | Partial Agonist | 8.58 | 71% (vs. 7-OH-DPAT) | cAMP Inhibition Assay |
| Dopamine D₂L | Partial Agonist | 8.50 | 30% (vs. Quinpirole) | Inositol Phosphate (IP) Production |
| Dopamine D₂ | Partial Agonist | N/A | ~70-80% (vs. Dopamine) | Forskolin-induced cAMP accumulation |
| Serotonin 5-HT₁ₐ | Partial Agonist | N/A | Low / Partial | [³⁵S]GTPγS Binding Assay |
| Serotonin 5-HT₂B | Antagonist/Inverse Agonist | N/A | N/A | Functional Antagonism Assay |
| Serotonin 5-HT₂A | Antagonist | N/A | N/A | Functional Antagonism Assay |
Table 2: In Vitro Functional Activity of this compound. Data compiled from multiple sources.
Modulation of Key Neural Circuits
This compound's unique D₃/D₂ receptor partial agonism is thought to underlie its ability to modulate key dopaminergic pathways that are dysregulated in schizophrenia.
-
Mesolimbic Pathway: This pathway, projecting from the Ventral Tegmental Area (VTA) to the Nucleus Accumbens (NAc), is associated with positive symptoms (e.g., hallucinations, delusions) when hyperactive. This compound, acting as a functional antagonist in this high-dopamine environment, can reduce dopaminergic neurotransmission, thereby alleviating positive symptoms.
-
Mesocortical Pathway: Projecting from the VTA to the Prefrontal Cortex (PFC), this pathway is often hypoactive in schizophrenia, leading to negative and cognitive symptoms. In this low-dopamine state, this compound's partial agonist activity acts functionally as an agonist, increasing dopaminergic tone and potentially improving these difficult-to-treat symptoms.
-
Nigrostriatal Pathway: This pathway is critical for motor control. While full D₂ antagonism can lead to extrapyramidal symptoms (EPS), this compound's partial agonism is thought to provide sufficient D₂ stimulation to mitigate the risk of severe motor side effects.
In vivo microdialysis studies in rats have demonstrated that this compound can increase dopamine and other neurotransmitter levels in the prefrontal cortex and nucleus accumbens, providing direct evidence of its ability to modulate these key circuits. Electrophysiological studies have shown that acute oral administration of this compound can increase the number of spontaneously firing dopaminergic neurons in the VTA.
Signaling Pathways
This compound's effects at the cellular level are initiated by its interaction with G protein-coupled receptors (GPCRs).
-
Dopamine D₂/D₃ Receptors: These are Gᵢ/Gₒ-coupled receptors. When activated by a full agonist like dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, this compound provides a submaximal Gᵢ/Gₒ stimulation. In a hyperdopaminergic state, it competes with dopamine, resulting in a net decrease in receptor stimulation (functional antagonism). In a hypodopaminergic state, its intrinsic activity provides a baseline level of stimulation (functional agonism).
-
Serotonin 5-HT₁ₐ Receptors: These are also Gᵢ/Gₒ-coupled receptors that inhibit adenylyl cyclase. This compound's partial agonism at these receptors, which are located both pre-synaptically (autoreceptors) and post-synaptically, is thought to contribute to its anxiolytic and antidepressant effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Kᵢ) of this compound for a target receptor (e.g., Dopamine D₂).
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand (IC₅₀) and to calculate the Kᵢ value.
Materials:
-
Membrane Preparation: Homogenized tissue or cell membranes expressing the human D₂ receptor.
-
Radioligand: [³H]Spiperone (a D₂ antagonist) at a concentration near its Kₑ value.
-
Test Compound: this compound, serially diluted to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D₂ antagonist (e.g., haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Plate Setup: Design a 96-well plate map for total binding (radioligand only), non-specific binding (radioligand + control), and competitive binding (radioligand + varying concentrations of this compound).
-
Reagent Addition: In each well of a 96-well plate, add in sequence:
-
Assay buffer.
-
The appropriate concentration of this compound or the non-specific binding control.
-
The D₂ receptor membrane preparation (e.g., 50-120 µg protein).
-
Initiate the binding reaction by adding [³H]Spiperone.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filter mat completely. Place it in a sample bag, add scintillation cocktail, and seal. Measure the radioactivity in each filter spot using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: In Vivo Electrophysiology
This protocol describes the recording of single-unit activity from dopaminergic neurons in the VTA of anesthetized rats to assess the effects of this compound.
Objective: To measure changes in the firing rate and pattern of VTA dopamine neurons following systemic administration of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., chloral hydrate).
-
Stereotaxic apparatus.
-
Recording microelectrodes (glass borosilicate).
-
Amplifier and data acquisition system (e.g., Spike2).
-
This compound solution for intravenous (i.v.) or oral (p.o.) administration.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. A burr hole is drilled in the skull over the target brain region (VTA). A lateral tail vein is catheterized for i.v. drug administration.
-
Electrode Placement: Slowly lower a recording microelectrode into the VTA according to stereotaxic coordinates.
-
Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), a long-duration action potential (>2.5 ms), and a biphasic or triphasic waveform.
-
Baseline Recording: Once a stable neuron is identified, record its baseline firing activity for a period of at least 10-15 minutes.
-
Drug Administration: Administer vehicle control followed by cumulative doses of this compound i.v. at regular intervals (e.g., every 2 minutes). For acute oral studies, administer a single dose via gavage and record for several hours.
-
Data Recording: Continuously record the neuron's firing activity throughout the experiment.
-
Data Analysis:
-
Isolate single-unit spikes from the raw recording trace.
-
Calculate the firing rate (spikes/second) in bins (e.g., 10-second bins).
-
Analyze changes in firing patterns, such as burst firing.
-
Compare the firing rate during the post-drug period to the baseline period. Statistical analysis (e.g., ANOVA) is used to determine significance.
-
Protocol: In Vivo Microdialysis
This protocol details the measurement of extracellular neurotransmitter levels in the rat medial prefrontal cortex (mPFC) following this compound administration.
Objective: To quantify the effect of this compound on dopamine, serotonin, and glutamate levels in the mPFC.
Materials:
-
Male Wistar rats with surgically pre-implanted guide cannulae targeting the mPFC.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound for oral (p.o.) administration.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.
Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the mPFC of an awake, freely moving rat.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours following drug administration.
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and glutamate in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in each sample.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percent change from baseline over time.
-
Calculate the Area Under the Curve (AUC) to quantify the overall effect of the drug. Use statistical tests to compare the drug-treated group to the vehicle-treated group.
-
Conclusion
This compound's modulation of neural circuits is a direct consequence of its unique pharmacology, highlighted by its D₃-preferring D₃/D₂ partial agonism and 5-HT₁ₐ partial agonism. This profile allows it to function as a dopamine system stabilizer, attenuating hyperactivity in mesolimbic circuits while enhancing activity in mesocortical circuits. This dual action provides a strong rationale for its efficacy against the full spectrum of schizophrenia symptoms. The experimental protocols detailed herein represent the foundational techniques that have enabled the characterization of this compound's complex mechanism. For researchers and drug developers, a thorough understanding of this mechanism and the methods used to study it is essential for the continued development of targeted and effective therapies for complex psychiatric disorders.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. mdpi.com [mdpi.com]
- 3. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of dopamine D3 receptors in the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Predictors of Response to Cariprazine Treatment: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cariprazine is an atypical antipsychotic with a unique pharmacodynamic profile, acting as a dopamine D3/D2 receptor partial agonist with a preference for D3 receptors, a partial agonist at serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2] This distinct mechanism of action suggests potential for improved efficacy, particularly for negative and cognitive symptoms of schizophrenia. Despite its clinical utility, there is significant interindividual variability in treatment response and tolerability. This guide synthesizes the current, albeit limited, evidence for genetic predictors of this compound response, outlines key experimental methodologies, and proposes future directions for research in this nascent field of pharmacogenomics.
Currently, robust, replicated genetic predictors of this compound response have not been established. The field is largely in an exploratory phase, with research pointing towards candidate genes involved in this compound's pharmacokinetics and pharmacodynamics. This document provides a comprehensive overview of these potential genetic factors, detailed experimental protocols from foundational studies, and a framework for future investigations designed to personalize this compound therapy.
Pharmacological Profile and Potential Genetic Predictors
This compound's therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin pathways.[3] Understanding this pharmacology is crucial for identifying candidate genes that may influence treatment outcomes.
Pharmacodynamics: Candidate Genes for Treatment Response
This compound's primary targets are the dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[4] Genetic variations in the genes encoding these receptors could theoretically alter receptor expression, structure, or function, thereby influencing this compound's binding and signaling, and ultimately, the clinical response.
-
Dopamine Receptors (DRD2, DRD3): As a D2/D3 partial agonist, variations in DRD2 and DRD3 genes are prime candidates for investigation.
-
Serotonin Receptors (HTR1A, HTR2A): this compound's partial agonism at 5-HT1A and antagonism at 5-HT2A receptors suggest that polymorphisms in HTR1A and HTR2A could also play a significant role in its efficacy and side-effect profile.
Pharmacokinetics: Candidate Genes for Metabolism and Tolerability
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. Genetic polymorphisms in the genes encoding these enzymes are known to affect the metabolism of numerous psychotropic drugs, leading to variations in plasma concentrations and potentially impacting both efficacy and tolerability.
-
CYP3A4: As the major enzyme responsible for this compound metabolism, variations in CYP3A4 could significantly alter drug clearance.
-
CYP2D6: While playing a minor role, polymorphisms in CYP2D6, particularly those leading to poor or ultrarapid metabolizer phenotypes, could still contribute to variability in this compound exposure.
Current State of Pharmacogenomic Research
To date, pharmacogenomic research specifically focused on this compound is sparse. One preliminary study has explored the association of single nucleotide polymorphisms (SNPs) in dopamine and serotonin receptor genes with this compound response, providing a foundational, though not statistically significant, dataset.
Preliminary Association Study Data
A prospective study by Fabbri et al. (2020) investigated the relationship between SNPs in DRD2, DRD3, HTR1A, and HTR2A and the time to response to this compound in a small cohort of 16 patients with schizophrenia and bipolar disorder. While the study did not find statistically significant associations, likely due to the small sample size, it represents the first dedicated effort to identify pharmacodynamic predictors of this compound response. The study suggested that a genetic profile associated with increased dopamine and serotonin receptor expression and/or binding affinity might be linked to an earlier response to treatment.
Table 1: Summary of Investigated SNPs in a Preliminary this compound Pharmacogenomic Study
| Gene | SNP | Functional Characterization (Putative) |
|---|---|---|
| DRD2 | (not specified) | Associated with dopamine D2 receptor expression and function. |
| DRD3 | (not specified) | Influences dopamine D3 receptor binding and signaling. |
| HTR1A | (not specified) | May alter serotonin 5-HT1A receptor expression and sensitivity. |
| HTR2A | (not specified) | Can affect serotonin 5-HT2A receptor density and signaling. |
Note: The specific SNPs investigated were not detailed in the available abstract. Data is based on the general approach of selecting functionally characterized SNPs with a frequency >10% in Caucasians as described by the authors.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary study of this compound pharmacogenomics and a proposed, more comprehensive protocol for future research.
Protocol from a Preliminary Pharmacogenomic Study of this compound
This protocol is based on the methodology described by Fabbri et al. (2020).
-
Study Design: A prospective, open-label, single-arm study.
-
Patient Population: 16 adult patients diagnosed with schizophrenia or bipolar disorder initiating this compound monotherapy.
-
Clinical Assessment: Patients were evaluated at baseline and at weeks 2, 4, and 8 using the Brief Psychiatric Rating Scale (BPRS). Treatment response was defined as a 50% reduction in the BPRS score from baseline.
-
Genotyping:
-
Sample Collection: Whole blood samples were collected from each participant.
-
DNA Extraction: Genomic DNA was extracted from peripheral leukocytes using standard methods.
-
SNP Selection: A panel of SNPs in the DRD2, DRD3, HTR1A, and HTR2A genes was selected. The selection criteria included a minor allele frequency of >10% in Caucasian populations and known or putative functional characterization.
-
Genotyping Method: The specific genotyping platform was not detailed in the abstract but would likely involve techniques such as TaqMan SNP genotyping assays or DNA microarrays.
-
-
Statistical Analysis: A one-way ANOVA followed by a test for linear trend between columns was used to assess the association between genetic variants and time to response.
Proposed Protocol for a Comprehensive this compound Pharmacogenomic Study
This protocol outlines a more robust design for a future study aimed at identifying genetic predictors of this compound response.
-
Study Design: A randomized, controlled, multi-center clinical trial with a large and diverse patient cohort. A prospective observational cohort study could also be a valuable alternative.
-
Patient Population: A well-characterized cohort of several hundred patients with schizophrenia or bipolar disorder, naive to this compound at baseline. Detailed demographic and clinical data should be collected.
-
Treatment and Assessment:
-
Patients would be treated with a fixed or flexible dose of this compound over a period of at least 8-12 weeks.
-
Efficacy will be measured using standardized scales such as the Positive and Negative Syndrome Scale (PANSS) and the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Tolerability will be assessed by systematically recording adverse events, with a particular focus on extrapyramidal symptoms and metabolic changes.
-
-
Genotyping:
-
Sample Collection: Saliva or blood samples will be collected for DNA extraction.
-
Genotyping Method: A genome-wide association study (GWAS) approach using high-density SNP arrays is recommended to explore the entire genome for potential predictors without a priori hypotheses. Targeted sequencing of candidate genes (DRD2, DRD3, HTR1A, HTR2A, CYP3A4, CYP2D6, etc.) can also be performed.
-
-
Statistical Analysis Plan:
-
The primary outcome will be the change in PANSS total score from baseline to the study endpoint.
-
Association analyses will be conducted between genetic markers (SNPs) and treatment outcomes, adjusting for potential confounders such as age, sex, ancestry, and baseline symptom severity.
-
Correction for multiple testing (e.g., Bonferroni correction, False Discovery Rate) will be applied to account for the large number of genetic tests performed.
-
Replication of significant findings in an independent cohort is crucial.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a proposed experimental workflow for a pharmacogenomic study.
Caption: this compound's putative mechanism of action.
Caption: Proposed workflow for a this compound pharmacogenomic study.
Future Directions and Conclusion
The field of this compound pharmacogenomics is in its infancy, and significant research is required to translate preliminary findings into clinical practice. Future studies should prioritize:
-
Large-scale, well-powered studies: To overcome the limitations of small sample sizes and detect genetic associations with statistical confidence.
-
Genome-wide approaches: To identify novel genetic predictors beyond the usual candidate genes.
-
Diverse populations: To ensure that findings are generalizable across different ancestral groups.
-
Integration of multi-omics data: Combining genomics with other "omics" data (e.g., transcriptomics, proteomics, metabolomics) may provide a more comprehensive understanding of the determinants of this compound response.
References
- 1. Cytochrome P450 polymorphisms and response to antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Effect of CYP1A2, CYP2D6, and CYP3A4 Variation on Antipsychotic Treatment Outcomes [ouci.dntb.gov.ua]
- 4. Clinical effects of this compound and their relationship with polymorphisms of dopamine and serotonin receptors: preliminary results from a prospective study on schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
Cariprazine's Impact on Neuroinflammation in Psychiatric Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is increasingly recognized as a critical pathophysiological component of various psychiatric disorders, including schizophrenia and bipolar disorder. This technical guide provides an in-depth analysis of the atypical antipsychotic cariprazine and its potential impact on neuroinflammatory processes. This compound's unique pharmacological profile, characterized by dopamine D3-preferring D2/D3 receptor partial agonism, suggests a mechanism of action that extends beyond simple neurotransmitter modulation to potentially include immunomodulatory and neuroprotective effects. This document will review the existing preclinical and clinical evidence, detail relevant signaling pathways, and provide a summary of experimental methodologies to facilitate further research in this promising area.
Introduction: The Neuroinflammatory Hypothesis of Psychiatric Disorders
The traditional view of psychiatric disorders as purely neurochemical imbalances is evolving to incorporate a more complex understanding of brain function and pathology. A growing body of evidence implicates neuroinflammation—the inflammatory response within the central nervous system (CNS)—as a key player in the onset and progression of conditions like schizophrenia and bipolar disorder. This inflammatory state is characterized by the activation of microglia, the resident immune cells of the brain, and the subsequent release of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). These inflammatory mediators can disrupt neuronal function, impair neurogenesis, and contribute to the cognitive and negative symptoms associated with these disorders.
Antipsychotic medications have been shown to exert immunomodulatory effects, suggesting that their therapeutic efficacy may be, in part, attributable to the attenuation of neuroinflammation. This compound, with its distinct pharmacological profile, presents a compelling case for investigation into its specific anti-inflammatory and neuroprotective properties.
This compound: Pharmacological Profile
This compound is an orally active atypical antipsychotic with a complex and unique receptor binding profile.[1][2] It acts as a partial agonist at dopamine D2 and D3 receptors, with a notable 8- to 10-fold higher affinity for the D3 receptor.[3][4][5] This D3-preferring activity is a key differentiator from other atypical antipsychotics. Additionally, this compound is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors. Its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have similar pharmacological profiles to the parent compound and contribute to its long half-life.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Affinity (Ki, nM) |
| Dopamine D3 | 0.085 |
| Dopamine D2 | 0.49 |
| Serotonin 5-HT1A | 2.6 |
| Serotonin 5-HT2B | 0.58 |
| Serotonin 5-HT2A | 18.8 |
| Histamine H1 | 23.3 |
Data compiled from available preclinical literature.
Signaling Pathways Potentially Modulated by this compound in Neuroinflammation
While direct studies on this compound's effect on neuroinflammatory pathways are emerging, its known interactions with dopamine and serotonin receptors provide a basis for hypothesizing its immunomodulatory mechanisms.
Dopamine D3 Receptor Signaling and its Link to Inflammation
This compound's high affinity for the D3 receptor is of particular interest. D3 receptors are expressed on microglia, and their modulation can influence microglial activity. The downstream signaling of D3 receptors is complex and can involve the regulation of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme implicated in inflammatory processes. By acting as a partial agonist at D3 receptors, this compound may stabilize dopaminergic signaling in a way that reduces microglial activation and subsequent pro-inflammatory cytokine release.
Serotonin 5-HT1A Receptor Agonism and Anti-inflammatory Effects
This compound's partial agonism at 5-HT1A receptors may also contribute to its anti-inflammatory profile. Activation of 5-HT1A receptors has been shown to have neuroprotective and anti-inflammatory effects, in part by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines.
Preclinical Evidence of this compound's Impact
While direct measurement of inflammatory markers in response to this compound is not extensively reported, preclinical studies using animal models of psychiatric disorders provide indirect evidence of its potential to modulate neuroinflammation-related pathologies.
Animal Models of Schizophrenia
Preclinical research has heavily relied on neurodevelopmental and pharmacological models to investigate the pathophysiology of schizophrenia and test the efficacy of novel antipsychotics. The most common models involve the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or MK-801, which induce behavioral and neurochemical alterations that mimic aspects of schizophrenia, including cognitive deficits and negative symptoms.
In these models, this compound has demonstrated efficacy in reversing cognitive and social interaction deficits. While these studies primarily focused on behavioral outcomes, the underlying pathology induced by NMDA receptor antagonists involves neuroinflammatory processes, suggesting that this compound's therapeutic effects may be mediated, at least in part, through the modulation of these processes.
Table 2: Summary of Key Preclinical Studies of this compound in Animal Models of Schizophrenia
| Study Focus | Animal Model | This compound Dosage | Key Findings |
| Cognitive and Negative Symptoms | Sub-chronic PCP in rats | 0.05, 0.1, 0.25 mg/kg, p.o. | Reversed PCP-induced deficits in novel object recognition, reversal learning, and social interaction. |
| Attentional Deficits | Repeated PCP in rats | 0.03, 0.1, 0.3 mg/kg, p.o. | Attenuated PCP-induced deficits in the 5-choice serial reaction time task. |
| Antimanic Properties | Ouabain-induced hyperactivity in rats | 0.06-1.0 mg/kg, i.p. | Attenuated ouabain-induced hyperactivity, similar to lithium. |
| Neurochemical Changes | PCP-induced changes in neurotransmitter levels in rats | 0.05, 0.2, 0.8 mg/kg, p.o. | Inhibited PCP-induced increases in extracellular glutamate, dopamine, serotonin, and noradrenaline in the medial prefrontal cortex. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key preclinical studies investigating this compound.
Phencyclidine (PCP)-Induced Model of Schizophrenia
-
Animals: Female Lister Hooded rats.
-
Induction of Schizophrenia-like Phenotype: Sub-chronic administration of PCP (2 mg/kg, intraperitoneally) for 7 days, followed by a 7-day drug-free period.
-
Drug Administration: this compound (0.05, 0.1, or 0.25 mg/kg) administered orally.
-
Behavioral Assessments:
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Reversal Learning (RL): To evaluate cognitive flexibility.
-
Social Interaction (SI): To measure social behavior deficits, relevant to negative symptoms.
-
Ouabain-Induced Mania Model
-
Animals: Male Sprague-Dawley rats.
-
Induction of Mania-like Behavior: A single intracerebroventricular (i.c.v.) injection of ouabain.
-
Drug Administration: this compound (0.06-1.0 mg/kg) administered intraperitoneally 1 hour before ouabain injection for acute studies, or daily for 7 days for chronic studies.
-
Behavioral Assessment: Open-field activity to measure hyperactivity.
Clinical Evidence and Future Directions
Clinical trials with this compound have primarily focused on its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia and bipolar disorder. While these studies have been successful in demonstrating this compound's therapeutic benefits, they have not typically included direct measures of neuroinflammation.
Future clinical research should incorporate the measurement of inflammatory biomarkers in cerebrospinal fluid and peripheral blood of patients treated with this compound. This would provide direct evidence of its impact on neuroinflammatory processes in a clinical setting. Furthermore, neuroimaging techniques such as positron emission tomography (PET) with ligands for translocator protein (TSPO), a marker of microglial activation, could be utilized to visualize the in-vivo effects of this compound on neuroinflammation.
Conclusion
This compound's unique D3-preferring partial agonism presents a promising avenue for therapeutic intervention that may extend beyond neurotransmitter modulation to encompass anti-inflammatory and neuroprotective effects. While direct evidence of its impact on microglia and cytokine profiles is still limited, the existing preclinical data in relevant animal models of psychiatric disorders, coupled with our understanding of the signaling pathways involved, strongly suggests a potential role for this compound in mitigating the detrimental effects of neuroinflammation. Further targeted research is warranted to fully elucidate the immunomodulatory mechanisms of this compound and its potential to address the neuroinflammatory component of psychiatric illnesses. This in-depth understanding will be crucial for optimizing its clinical use and for the development of novel therapeutic strategies.
References
- 1. This compound as a treatment for negative psychotic symptoms in first-episode psychosis: case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of this compound and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. go.drugbank.com [go.drugbank.com]
The Potential of Cariprazine in Treatment-Resistant Depression: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of patients failing to achieve remission with conventional antidepressant therapies. Cariprazine, a third-generation atypical antipsychotic, has emerged as a promising adjunctive treatment for major depressive disorder (MDD) in patients with an inadequate response to antidepressants. This technical guide provides an in-depth overview of the exploratory studies on this compound for TRD, focusing on its unique pharmacological profile, clinical efficacy data, and the experimental methodologies employed in key studies. The information is intended to inform further research and drug development efforts in this critical area of mental health.
Introduction
Major depressive disorder is a leading cause of disability worldwide, yet a significant number of individuals do not respond adequately to initial antidepressant treatments, leading to a diagnosis of treatment-resistant depression. Augmentation with atypical antipsychotics has become a standard of care in TRD. This compound (Vraylar®) is an orally active piperazine derivative approved for the treatment of schizophrenia and bipolar disorder, and more recently as an adjunctive therapy for MDD.[1][2][3] Its distinct mechanism of action, characterized by a preference for dopamine D3 receptors, sets it apart from other agents in its class and may confer specific advantages in treating the complex symptom domains of depression.[2][4]
Mechanism of Action
The therapeutic effects of this compound in depression are thought to be mediated by its combined actions on dopamine and serotonin receptors. Unlike other atypical antipsychotics, this compound exhibits a high affinity for and potent partial agonism at dopamine D3 receptors, with an approximately 8-fold greater affinity for D3 versus D2 receptors. It also acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and 5-HT2B receptors. This multifaceted receptor profile is believed to contribute to its antidepressant, pro-cognitive, and anxiolytic effects.
Signaling Pathway
The proposed mechanism of action involves the modulation of key neurotransmitter systems implicated in mood regulation. The following diagram illustrates the primary signaling pathways targeted by this compound.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Frontiers | Exploring this compound as a treatment option for varied depression symptom clusters [frontiersin.org]
- 4. Exploring this compound as a treatment option for varied depression symptom clusters [ouci.dntb.gov.ua]
Methodological & Application
Cariprazine in Preclinical Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of cariprazine in preclinical rodent models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this atypical antipsychotic.
Introduction
This compound is a dopamine D3 and D2 receptor partial agonist, with a preference for the D3 receptor, and also a 5-HT1A receptor partial agonist and 5-HT2A receptor antagonist.[1][2] This unique pharmacological profile is thought to contribute to its efficacy in treating a broad range of symptoms associated with schizophrenia and bipolar disorder.[3][4] Preclinical studies in rodent models are essential for elucidating the neurobiological mechanisms underlying this compound's therapeutic effects and for identifying new potential indications.
Data Presentation: Dosage and Administration in Rodent Models
The following tables summarize the effective dose ranges and administration details for this compound in various preclinical rodent models.
Table 1: this compound Dosage in Rat Models
| Model/Test | Species/Strain | Dose Range (mg/kg) | Route | Key Findings | Reference(s) |
| Schizophrenia (PCP-induced deficits) | Lister Hooded Rat | 0.05 - 0.25 | PO | Improved cognitive deficits and negative symptoms.[3] | |
| Schizophrenia (Conditioned Avoidance Response) | Rat | ED50: 0.84 | PO | Demonstrated antipsychotic-like efficacy. | |
| Schizophrenia (Amphetamine-induced hyperactivity) | Rat | ED50: 0.12 | PO | Showed antipsychotic-like efficacy. | |
| Cognition (Scopolamine-induced memory impairment) | Rat | 0.02 - 1.0 | PO, IP | Improved learning and memory. | |
| Mania/Hyperactivity (Novelty-induced) | Rat | ED50: 0.18 | PO | Reduced motor activity. | |
| Dopamine Receptor Occupancy | Wistar Rat | 1.0 (for PK) | PO, IV | Dose-dependent occupancy of D2 and D3 receptors. | |
| Autism Spectrum Disorder (VPA model) | Wistar Rat | Not specified | PO | Reversed core behavioral deficits and hyperactivity. | |
| Neurotransmitter Levels (PCP model) | Rat | 0.05 - 0.8 | PO | Inhibited PCP-induced increases in neurotransmitter levels. |
Table 2: this compound Dosage in Mouse Models
| Model/Test | Species/Strain | Dose Range (mg/kg) | Route | Key Findings | Reference(s) |
| Depression/Anxiety (Chronic Unpredictable Stress) | Wild-type & D3-KO Mice | 0.03 - 0.4 | Not specified | Antidepressant and anxiolytic-like effects mediated by D3 receptors. | |
| Schizophrenia (Apomorphine-induced climbing) | Mouse | ED50: 0.27 | PO | Potent inhibition, sustained for 8 hours. | |
| Schizophrenia (MK-801/PCP-induced hyperactivity) | Mouse | ED50: 0.049 (MK-801), ED50: 0.09 (PCP) | PO | Inhibited locomotor-stimulating effects. | |
| Mania/Hyperactivity (Novelty-induced) | Mouse | ED50: 0.11 | PO | Reduced motor activity. | |
| Pharmacokinetics | NMRI Mouse | 1.0 | PO | Characterization of pharmacokinetic profile. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Phencyclidine (PCP)-Induced Model of Schizophrenia in Rats
This model is used to induce cognitive deficits and negative symptoms relevant to schizophrenia.
Protocol:
-
Animal Model: Female Lister Hooded rats are commonly used.
-
PCP Administration: Administer phencyclidine (PCP) at a dose of 2 mg/kg intraperitoneally (IP) for 7 consecutive days.
-
Washout Period: A 7-day drug-free period follows the final PCP injection to allow for the development of behavioral deficits.
-
This compound Administration: Administer this compound orally (PO) at doses ranging from 0.05 to 0.25 mg/kg. The vehicle for oral administration is often a suspension in 2-6% Tween 80.
-
Behavioral Testing: Conduct behavioral tests such as the Novel Object Recognition (NOR) test, Reversal Learning (RL) task, and Social Interaction (SI) test to assess cognitive function and social behavior.
Scopolamine-Induced Memory Impairment in Rats
This model is used to evaluate the pro-cognitive effects of compounds.
Protocol:
-
Animal Model: Male Wistar rats are frequently used.
-
This compound Pre-treatment: Administer this compound intraperitoneally (IP) at doses of 0.25, 0.5, and 1 mg/kg for 14 consecutive days.
-
Induction of Amnesia: On the day of testing, administer scopolamine (a muscarinic receptor antagonist) to induce memory impairment.
-
Behavioral Testing: Evaluate learning and memory using tasks such as the Novel Object Recognition Test (NORT), T-maze, Y-maze, and passive avoidance tasks (step-through and step-down).
In Vivo Dopamine Receptor Occupancy
This protocol is used to determine the extent to which this compound binds to dopamine D2 and D3 receptors in the brain.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
This compound Administration: Administer this compound orally (PO) or intravenously (IV) at the desired doses.
-
Radioligand Administration: At a specified time after this compound administration, inject a radiolabeled ligand that binds to D2 and D3 receptors, such as --INVALID-LINK---PHNO.
-
Brain Tissue Collection and Analysis: Euthanize the animals, dissect specific brain regions (e.g., striatum for D2, cerebellum for D3), and measure the amount of radioligand binding to determine receptor occupancy.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathway of this compound, highlighting its action on dopamine and serotonin receptors.
Caption: this compound's primary signaling mechanism.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a general workflow for the preclinical evaluation of this compound in rodent models.
Caption: General preclinical evaluation workflow.
Pharmacokinetics and Metabolism
This compound is metabolized primarily by the CYP3A4 enzyme and to a lesser extent by CYP2D6, forming two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites have pharmacological profiles similar to the parent compound and contribute to its clinical efficacy. In rats, the oral bioavailability of this compound at a 1 mg/kg dose is approximately 52%. It demonstrates good blood-brain barrier penetration.
Conclusion
The preclinical data for this compound in rodent models demonstrate its efficacy across a range of behavioral and neurochemical assays relevant to psychiatric disorders. The provided dosage information and experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the specific research question, animal model, and desired outcomes is crucial for selecting the appropriate dosage and administration paradigm.
References
- 1. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preferential Effects of this compound on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders [frontiersin.org]
- 3. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cariprazine's D2/D3 Receptor Occupancy with PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to measure the receptor occupancy of cariprazine at dopamine D2 and D3 receptors. This compound is an atypical antipsychotic notable for its partial agonist activity at D2 and D3 receptors, with a preference for the D3 subtype.[1][2] Understanding its in-vivo binding characteristics is crucial for dose selection and predicting therapeutic efficacy and potential side effects.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in-vivo quantification of neuroreceptor density and occupancy by therapeutic drugs.[3] For this compound, PET studies are instrumental in elucidating its dose-dependent binding to D2 and D3 receptors in the human brain. By using specific radioligands that bind to these receptors, researchers can visualize and quantify the extent to which this compound occupies these sites at various dosages. This information is critical for establishing the relationship between drug concentration in the plasma and the degree of target engagement in the brain, a key factor in optimizing treatment strategies for conditions like schizophrenia.[1][4]
Data Presentation: this compound D2/D3 Receptor Occupancy
The following tables summarize quantitative data from key PET imaging studies investigating this compound's receptor occupancy.
Table 1: this compound D2/D3 Receptor Occupancy in Patients with Schizophrenia
| This compound Daily Dose | Mean D3 Receptor Occupancy (%) | Mean D2 Receptor Occupancy (%) | PET Radioligand | Reference |
| 1 mg | 76 | 45 | [11C]-(+)-PHNO | |
| 3 mg | 92 | 79 | [11C]-(+)-PHNO | |
| 12 mg | ~100 | ~100 | [11C]-(+)-PHNO |
Table 2: this compound D2/D3 Receptor Occupancy in Non-Human Primates
| This compound Dose (µg/kg) | D2/D3 Receptor Occupancy (%) | PET Radioligand | Reference |
| 5 | ~45 | [11C]raclopride & [11C]MNPA | |
| 30 | ~80-87 | [11C]raclopride & [11C]MNPA | |
| 300 | >90 | [11C]raclopride & [11C]MNPA |
Experimental Protocols
This section outlines a detailed methodology for a typical PET imaging study to measure this compound's D2/D3 receptor occupancy in human subjects. This protocol is a composite based on methodologies described in the cited literature.
Subject Recruitment and Screening
-
Inclusion Criteria: Diagnosis of schizophrenia (for patient studies) or healthy volunteers, age 18-65.
-
Exclusion Criteria: Contraindications to PET or MRI, pregnancy or breastfeeding, significant medical comorbidities, substance use disorders, and use of medications known to interfere with dopamine signaling.
-
Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.
Patient Preparation
-
Medication Washout: A sufficient washout period for any psychotropic medications is required, as determined by the specific study protocol.
-
Fasting: Patients should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions. Water is permitted.
-
Dietary Restrictions: For 24 hours prior to the scan, patients should avoid foods high in dopamine precursors, such as bananas and nuts, and abstain from caffeine.
-
Pre-Scan Instructions: Patients should arrive at the imaging facility well-rested and hydrated. They should wear comfortable clothing without metal parts.
Radioligand Preparation
-
Radioligand Selection: [11C]-(+)-PHNO is a suitable radioligand with a higher affinity for D3 over D2 receptors, allowing for the differentiation of occupancy at these two sites. [11C]raclopride can be used for combined D2/D3 occupancy.
-
Synthesis and Quality Control: The chosen radioligand must be synthesized under Good Manufacturing Practice (GMP) conditions. Quality control checks for radiochemical purity, specific activity, and sterility are mandatory.
PET/CT Imaging Protocol
-
Scanner: A high-resolution PET/CT scanner should be used.
-
Patient Positioning: The patient is positioned supine on the scanner bed with their head comfortably immobilized to minimize motion artifacts.
-
Transmission Scan: A low-dose CT scan is performed for attenuation correction of the PET data.
-
Radioligand Administration: The radioligand (e.g., ~360 MBq of [11C]-(+)-PHNO) is administered as an intravenous bolus.
-
Dynamic PET Acquisition: Dynamic PET data are acquired in list mode for 90-120 minutes immediately following radioligand injection. The acquisition is typically framed into a series of time-binned images (e.g., 6 x 30s, 2 x 60s, 11 x 300s).
-
Baseline and Post-Dose Scans: A baseline PET scan is performed before this compound administration. Post-dose scans are conducted at specified time points after the initiation of this compound treatment (e.g., on days 1, 4, and 15).
Image Processing and Data Analysis
-
Image Reconstruction: Dynamic PET images are reconstructed using an iterative algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Image Registration: Post-dose PET images are co-registered to the baseline PET and a structural MRI scan of the subject.
-
Region of Interest (ROI) Definition: ROIs are delineated on the co-registered MRI for brain regions rich in D2 receptors (e.g., caudate, putamen) and D3 receptors (e.g., globus pallidus, substantia nigra), as well as a reference region with negligible receptor density (e.g., cerebellum).
-
Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential relative to the non-displaceable tissue uptake (BPND) is calculated using a reference tissue model, such as the Simplified Reference Tissue Model (SRTM).
-
Receptor Occupancy Calculation: Receptor occupancy (RO) is calculated for each ROI using the following formula: RO (%) = (BPND_baseline - BPND_post-dose) / BPND_baseline * 100
Mandatory Visualizations
References
- 1. scan4health.in [scan4health.in]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pro-Cognitive Effects of Cariprazine: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols to assess the pro-cognitive effects of cariprazine, a dopamine D3-preferring D2/D3 receptor partial agonist. The following sections detail this compound's mechanism of action, relevant experimental models, and step-by-step protocols for key behavioral assays.
Mechanism of Action
This compound's pro-cognitive effects are primarily attributed to its unique pharmacological profile. It acts as a partial agonist at dopamine D2 and D3 receptors, with a significantly higher affinity for the D3 subtype.[1][2] Additionally, this compound is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2B receptors.[1][3] This multi-receptor activity, particularly its potent interaction with D3 receptors, is thought to modulate neural circuits involved in cognition.[4]
Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D3 | 0.085–0.3 |
| Dopamine D2 | 0.49–0.71 |
| Serotonin 5-HT1A | 1.4–2.6 |
| Serotonin 5-HT2B | 0.58–1.1 |
| Serotonin 5-HT2A | 18.8 |
| Histamine H1 | 23.3 |
| Serotonin 5-HT2C | 134 |
| Adrenergic α1 | 155 |
Data compiled from.
Preclinical Assessment of Pro-Cognitive Effects
The pro-cognitive properties of this compound are often evaluated in rodent models where cognitive deficits are induced pharmacologically. The most common models utilize scopolamine, a muscarinic receptor antagonist, or phencyclidine (PCP), an NMDA receptor antagonist, to impair learning and memory.
Animal Models for Inducing Cognitive Deficits
| Model | Compound | Mechanism | Typical Dosage (Rats/Mice) |
| Cholinergic Deficit | Scopolamine | Non-selective muscarinic receptor antagonist | 1 mg/kg, intraperitoneally (i.p.) |
| Glutamatergic Hypofunction | Phencyclidine (PCP) | Non-competitive NMDA receptor antagonist | 2-10 mg/kg, i.p. (dose-dependent effects) |
Dosages are approximate and may require optimization based on the specific study design and animal strain.
Experimental Protocols
The following are detailed protocols for commonly used behavioral assays to assess the pro-cognitive effects of this compound in rodent models.
Protocol 1: Novel Object Recognition Test (NORT)
The NORT is a widely used assay to evaluate recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal cubes) that are heavy enough not to be displaced by the animal.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
Place the animal in the empty open-field arena for 5-10 minutes to allow for acclimation. This is typically done on the day prior to testing.
-
-
Training/Familiarization Phase (Day 1):
-
Place two identical objects in the arena.
-
Gently place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends actively exploring each object (sniffing or touching).
-
-
Testing Phase (Day 2):
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is quantified.
-
Data Analysis:
The discrimination index (DI) is calculated as:
(Time exploring novel object - Time exploring familiar object) / (Total exploration time)
A higher DI indicates better recognition memory.
Protocol 2: Y-Maze Spontaneous Alternation Task
The Y-maze is used to assess spatial working memory. It relies on the natural tendency of rodents to alternate their entries into the arms of the maze.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) positioned at 120-degree angles.
-
Video tracking software.
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Testing:
-
Place the animal at the center of the Y-maze.
-
Allow the animal to freely explore the maze for a defined period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.
-
Data Analysis:
A spontaneous alternation is defined as consecutive entries into the three different arms. The percentage of spontaneous alternation is calculated as:
(Number of spontaneous alternations) / (Total number of arm entries - 2) x 100
A higher percentage of spontaneous alternation reflects better spatial working memory.
Protocol 3: Step-Through Passive Avoidance Task
This task assesses fear-motivated learning and memory. Animals learn to avoid an environment where they have previously received an aversive stimulus.
Materials:
-
A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training/Acquisition Phase (Day 1):
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Testing/Retention Phase (Day 2):
-
After a retention interval (e.g., 24 hours), place the animal back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience.
-
Data Analysis:
The primary measure is the step-through latency during the testing phase. An increase in latency compared to the training phase or a control group indicates successful learning and memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its preclinical evaluation.
Caption: this compound's Proposed Mechanism for Pro-Cognitive Effects.
Caption: Preclinical Workflow for Assessing this compound's Pro-Cognitive Effects.
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What do we really know about 5-HT>1A> receptor signaling in neuronal cells? - Universidad Andrés Bello [researchers.unab.cl]
- 4. researchgate.net [researchgate.net]
In Vitro Assays for Determining the Functional Activity of Cariprazine at Dopamine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine is an atypical antipsychotic medication characterized by its unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype.[1][2] Its therapeutic efficacy in treating schizophrenia and bipolar disorder is attributed to this distinct mechanism of action.[3][4] Understanding the in vitro functional activity of this compound at these receptors is crucial for elucidating its therapeutic effects and for the development of novel antipsychotic agents.
These application notes provide a detailed overview of the key in vitro assays used to characterize the functional activity of this compound at dopamine D2 and D3 receptors. This document includes summaries of quantitative data, detailed experimental protocols for essential assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Functional Activity
The following tables summarize the in vitro binding affinity and functional potency of this compound at human dopamine D2 and D3 receptors, compiled from various studies.
Table 1: this compound Binding Affinity at Dopamine Receptors
| Receptor Subtype | Parameter | Value (nM) | Radioligand | Cell Line | Reference |
| Dopamine D2L | Ki | 0.49 - 0.71 | [3H]Spiperone | HEK293 | [3] |
| Dopamine D2S | Ki | 0.69 | [3H]Spiperone | HEK293 | |
| Dopamine D3 | Ki | 0.085 - 0.3 | [3H]Spiperone | HEK293 |
Table 2: this compound Functional Activity at Dopamine Receptors
| Receptor Subtype | Assay | Parameter | Value | Cell Line | Reference |
| Dopamine D2 | cAMP Inhibition | EC50 | 1.4 nM | HEK-293 | |
| Dopamine D2 | [35S]GTPγS | pEC50 | 8.50 (30% Emax) | Murine Cells | |
| Dopamine D3 | cAMP Inhibition | pEC50 | 8.58 (71% Emax) | CHO | |
| Dopamine D3 | β-arrestin 2 Recruitment | EC50 | 10.2 nM | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2/D3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell Lines: HEK293 cells stably expressing human dopamine D2L or D3 receptors.
-
Radioligand: [3H]N-methylspiperone.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency and harvest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]N-methylspiperone (final concentration ~0.2 nM), and 50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of haloperidol (10 µM final concentration).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (20-25 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay for Dopamine D2/D3 Receptor Activity
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a partial agonist at dopamine D2 and D3 receptors.
Materials:
-
Cell Lines: CHO or HEK293 cells expressing human dopamine D2 or D3 receptors.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Stimulating Agent: Forskolin.
-
Test Compound: this compound hydrochloride.
-
cAMP Detection Kit: HTRF, ELISA, or other suitable cAMP assay kit.
Protocol:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Agonist Mode Assay:
-
Remove the culture medium and replace it with assay medium.
-
Add varying concentrations of this compound to the wells.
-
To stimulate adenylyl cyclase and establish a maximum response window, add a fixed concentration of forsklin (e.g., 1-10 µM).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP level against the logarithm of the this compound concentration.
-
Determine the pEC50 (-logEC50) and Emax (as a percentage of the inhibition of forskolin-stimulated cAMP levels) using non-linear regression analysis.
-
β-arrestin Recruitment Assay (BRET)
Objective: To measure the ability of this compound to promote the interaction between dopamine receptors and β-arrestin.
Materials:
-
Cell Line: HEK293 cells.
-
Expression Plasmids: Plasmids encoding the dopamine receptor (D2 or D3) fused to a Renilla luciferase variant (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein (e.g., Venus or YFP).
-
Transfection Reagent.
-
Assay Buffer: HBSS or other suitable buffer.
-
BRET Substrate: Coelenterazine H.
-
Test Compound: this compound hydrochloride.
-
White, clear-bottom 96-well plates.
-
Luminometer/plate reader capable of measuring BRET.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells into 6-well plates.
-
Co-transfect the cells with the receptor-Rluc8 and β-arrestin-Venus plasmids using a suitable transfection reagent.
-
After 24-48 hours, harvest the cells and re-seed them into white, clear-bottom 96-well plates.
-
-
BRET Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Add the BRET substrate, coelenterazine H, to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence signal at two wavelengths simultaneously: one for the donor (Rluc8, ~480 nm) and one for the acceptor (Venus, ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET.
-
Plot the net BRET ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Conclusion
The in vitro assays described in these application notes are fundamental tools for characterizing the functional activity of this compound at dopamine D2 and D3 receptors. By employing radioligand binding assays, cAMP functional assays, and β-arrestin recruitment assays, researchers can obtain a comprehensive understanding of this compound's unique pharmacological profile. The provided protocols offer a starting point for the in-house validation and implementation of these assays, which are essential for the discovery and development of novel therapeutics for neuropsychiatric disorders.
References
Methodology for Studying Cariprazine's Effects on Negative Symptoms in Schizophrenia Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cariprazine is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine D3 and D2 receptors, with a preference for the D3 receptor, and as a partial agonist at serotonin 5-HT1A receptors.[1][2] This distinct mechanism of action is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia, which remain a significant unmet medical need.[1][3] These application notes provide a comprehensive overview of the methodologies and protocols for preclinical studies investigating the effects of this compound on negative symptom-like behaviors in rodent models of schizophrenia.
The protocols outlined below are designed to assess the efficacy of this compound in validated animal models that recapitulate certain aspects of negative symptomatology, such as social withdrawal and anhedonia. Furthermore, methods for investigating the underlying neurobiological mechanisms, including effects on neurotransmitter systems and intracellular signaling pathways, are detailed.
I. Preclinical Models of Schizophrenia with Negative Symptoms
A common and well-validated animal model to study the negative symptoms of schizophrenia is the sub-chronic phencyclidine (PCP) model in rats.[4] PCP, an NMDA receptor antagonist, induces behavioral deficits in rodents that resemble the negative and cognitive symptoms of schizophrenia in humans.
Protocol for Sub-chronic PCP Administration in Rats:
-
Animals: Adult female Lister Hooded rats are commonly used.
-
Drug Administration: Administer phencyclidine (PCP) at a dose of 2 mg/kg intraperitoneally (IP) once daily for seven consecutive days.
-
Washout Period: Following the final PCP injection, a seven-day drug-free period is implemented before the commencement of behavioral testing. This allows for the acute effects of PCP to subside, leaving the more persistent behavioral deficits relevant to schizophrenia.
II. Behavioral Assays for Negative Symptoms
To assess the efficacy of this compound in ameliorating negative symptom-like behaviors, a battery of behavioral tests can be employed.
A. Social Interaction Test
This test evaluates social withdrawal, a core negative symptom.
Protocol:
-
Apparatus: A dimly lit, open-topped rectangular box (e.g., 60 cm x 60 cm x 30 cm).
-
Habituation: Habituate each rat to the testing arena for 10 minutes for two consecutive days prior to testing.
-
Procedure:
-
On the test day, place a test rat and an unfamiliar, weight-matched partner rat in the center of the arena.
-
Record the behavior of the pair for 10 minutes using a video camera mounted above the arena.
-
A trained observer, blind to the treatment groups, scores the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
-
Drug Administration: Administer this compound orally (PO) at doses of 0.05, 0.1, or 0.25 mg/kg, or the comparator drug risperidone (0.1 mg/kg, IP), 60 minutes before the test.
B. Sucrose Preference Test
This test is used to measure anhedonia, the inability to experience pleasure.
Protocol:
-
Habituation: For 48 hours, habituate the rats to the presence of two drinking bottles in their home cage, both containing water.
-
Baseline Measurement: Over a 24-hour period, replace one of the water bottles with a 1% sucrose solution and measure the consumption of both water and the sucrose solution.
-
Deprivation: Following the baseline measurement, deprive the animals of water for 24 hours.
-
Test: Present the rats with pre-weighed bottles of water and 1% sucrose solution for 1 hour.
-
Measurement: Weigh the bottles again to determine the amount of each liquid consumed.
-
Calculation: Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100
-
Drug Administration: Administer this compound or vehicle daily throughout the duration of the test.
C. Forced Swim Test
This test assesses behavioral despair, which can be related to avolition.
Protocol:
-
Apparatus: A transparent cylindrical glass container (20 cm diameter, 50 cm height) filled with water (25°C) to a depth of 30 cm.
-
Pre-test: On the first day, place each rat in the cylinder for 15 minutes.
-
Test: 24 hours after the pre-test, place the rat back in the water-filled cylinder for a 6-minute test session.
-
Scoring: Video-record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.
-
Drug Administration: Administer this compound or vehicle 60 minutes before the test session.
III. Molecular and Neurochemical Analyses
To investigate the neurobiological mechanisms underlying this compound's effects, in vivo microdialysis can be used to measure neurotransmitter levels in key brain regions.
Protocol for In Vivo Microdialysis in the Medial Prefrontal Cortex (mPFC):
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the mPFC.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Basal Sample Collection: Collect dialysate samples every 20 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 0.05, 0.2, or 0.8 mg/kg, PO) or vehicle.
-
PCP Challenge: 60 minutes after this compound administration, administer PCP (5 mg/kg, IP).
-
Post-treatment Sample Collection: Continue collecting dialysate samples for at least 2 hours.
-
Analysis: Analyze the dialysate samples for levels of dopamine, serotonin, glutamate, and GABA using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
IV. Data Presentation
Quantitative data from the behavioral and neurochemical experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound and Risperidone on Social Interaction Time in PCP-Treated Rats
| Treatment Group | Dose (mg/kg) | Route | Social Interaction Time (seconds, Mean ± SEM) |
| Vehicle + Vehicle | - | PO/IP | 15.2 ± 2.5 |
| Vehicle + PCP | - | PO/IP | 5.8 ± 1.1* |
| This compound + PCP | 0.05 | PO | 10.5 ± 1.8# |
| This compound + PCP | 0.1 | PO | 12.1 ± 2.1# |
| This compound + PCP | 0.25 | PO | 13.9 ± 2.3# |
| Risperidone + PCP | 0.1 | IP | 11.8 ± 1.9# |
*p < 0.05 compared to Vehicle + Vehicle group; #p < 0.05 compared to Vehicle + PCP group. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Neurotransmitter Levels in the mPFC of PCP-Treated Rats
| Treatment Group | Dose (mg/kg) | Dopamine (% Baseline, Mean ± SEM) | Serotonin (% Baseline, Mean ± SEM) | Glutamate (% Baseline, Mean ± SEM) |
| Vehicle + PCP | - | 250 ± 30 | 180 ± 20 | 300 ± 40 |
| This compound + PCP | 0.2 | 150 ± 25# | 120 ± 15# | 180 ± 30# |
| This compound + PCP | 0.8 | 110 ± 18# | 105 ± 10# | 130 ± 20# |
#p < 0.05 compared to Vehicle + PCP group. Data are hypothetical and for illustrative purposes, based on findings that this compound attenuates PCP-induced increases in these neurotransmitters.
V. Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways, experimental workflows, and logical relationships.
Caption: this compound's Proposed Mechanism of Action on Negative Symptoms.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
Caption: this compound's Influence on the β-Arrestin 2 Signaling Pathway.
References
Cariprazine in Preclinical Models of Mania and Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine is an atypical antipsychotic with a unique pharmacological profile, characterized by potent partial agonism at dopamine D3 and D2 receptors, with a preference for the D3 receptor, and partial agonism at serotonin 5-HT1A receptors. It also acts as an antagonist at 5-HT2A receptors.[1][2][3][4] This distinct mechanism of action suggests its potential therapeutic efficacy in treating a broad spectrum of symptoms associated with major depressive disorder and bipolar disorder, including mania. Preclinical animal models are crucial for elucidating the therapeutic potential and underlying mechanisms of novel compounds like this compound. This document provides detailed application notes and experimental protocols for utilizing this compound in established rodent models of mania and depression.
Mechanism of Action Overview
This compound's therapeutic effects are thought to be mediated through its modulation of dopaminergic and serotonergic systems.[3] Its partial agonism at D2 and D3 receptors allows it to act as a functional antagonist in states of dopamine hyperactivity (as seen in mania) and as a functional agonist in states of dopamine hypoactivity (as hypothesized in depression and cognitive deficits). The high affinity for the D3 receptor is particularly noteworthy, as this receptor is implicated in the regulation of mood, cognition, and motivation. Partial agonism at 5-HT1A receptors is a common feature of several anxiolytic and antidepressant drugs.
Application in Animal Models of Depression
The chronic unpredictable stress (CUS) model is a widely used and validated paradigm to induce depressive-like behaviors in rodents, including anhedonia, a core symptom of depression.
Quantitative Data Summary: this compound in the Chronic Unpredictable Stress (CUS) Model
| Animal Model | Species | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| Chronic Unpredictable Stress (CUS) | Mouse | 0.03 - 0.4 (b.i.d.) | Reversed anhedonia-like deficits (increased sucrose preference) and anxiety-like behaviors (reduced latency to feed in novelty-induced hypophagia). | |
| Chronic Mild Stress | Rat | 0.03 - 0.25 (daily) | Reduced anhedonia-like behavior. | |
| Phencyclidine (PCP)-induced cognitive deficits | Mouse | 0.005 - 0.02 | Blocked PCP-induced impairments in working memory and attention. Doses did not affect locomotor activity. |
Experimental Protocol: Chronic Unpredictable Stress (CUS) in Mice
This protocol is adapted from established methodologies to induce a depressive-like phenotype.
1. Animals and Housing:
-
Species: Male C57BL/6J mice are commonly used.
-
Age: Start with mice aged 8-10 weeks.
-
Housing: House animals individually to prevent social buffering and enhance the effects of social stressors. Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide food and water ad libitum, except during specific stressor periods.
2. Experimental Timeline:
-
Week 1: Acclimatization and baseline behavioral testing (e.g., Sucrose Preference Test).
-
Weeks 2-7 (6 weeks): CUS procedure and chronic this compound or vehicle administration.
-
Week 8: Behavioral testing.
3. Chronic Unpredictable Stress (CUS) Procedure:
-
Apply a sequence of mild, unpredictable stressors daily for 6 weeks. The key is the unpredictability of the stressors.
-
Stressor Examples:
-
Stroboscopic illumination: 4 hours.
-
Tilted cage: 45° tilt for 12 hours.
-
Soiled cage: 200 ml of water in sawdust bedding for 12 hours.
-
Predator exposure: Exposure to rat bedding for 8 hours.
-
Restraint stress: Placement in a well-ventilated 50 ml conical tube for 2 hours.
-
Food and water deprivation: 18 hours.
-
Forced swim: 10 minutes in 25°C water.
-
Overnight illumination: Lights on during the dark cycle.
-
-
Schedule: Present one or two stressors per day in a random order. A sample weekly schedule is provided below.
| Day | Stressor 1 (Light Phase) | Stressor 2 (Dark Phase) |
| 1 | Tilted Cage (12h) | Overnight Illumination |
| 2 | Food Deprivation (18h) | - |
| 3 | Restraint Stress (2h) | Soiled Cage (12h) |
| 4 | Stroboscopic Illumination (4h) | - |
| 5 | Predator Exposure (8h) | Water Deprivation (18h) |
| 6 | Forced Swim (10 min) | - |
| 7 | No Stress | No Stress |
4. This compound Administration:
-
Dosing: Administer this compound or vehicle intraperitoneally (i.p.) twice daily (b.i.d.) due to its relatively short half-life in mice.
-
Dose range: 0.03 mg/kg to 0.4 mg/kg.
-
Preparation: Dissolve this compound in a suitable vehicle, such as 1% Tween 80 in saline.
5. Behavioral Assessments:
-
Sucrose Preference Test (SPT) for Anhedonia:
-
Habituation: For 48 hours, present mice with two bottles, one containing 1% sucrose solution and the other containing water.
-
Deprivation: After habituation, deprive the mice of food and water for 18-24 hours.
-
Testing: For 1-2 hours, present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
Measurement: Weigh the bottles at the end of the test to determine the consumption of each liquid.
-
Calculation: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.
-
-
Novelty-Suppressed Feeding (NSF) Test for Anxiety-like Behavior:
-
Food Deprivation: Food-deprive the mice for 24 hours before the test.
-
Apparatus: Use a novel, brightly lit open field arena (e.g., 50x50 cm). Place a single food pellet on a white paper in the center of the arena.
-
Procedure: Place the mouse in a corner of the arena and start a timer.
-
Measurement: Record the latency (time) for the mouse to begin eating the food pellet. A maximum test duration of 10 minutes is typically used.
-
Post-test: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of the same food and measure consumption for 5 minutes to control for appetite.
-
Application in Animal Models of Mania
The ouabain-induced hyperactivity model is a well-established pharmacological model of mania in rats. Ouabain, a Na+/K+-ATPase inhibitor, when administered intracerebroventricularly (ICV), induces a robust and long-lasting hyperlocomotor activity that is sensitive to anti-manic agents like lithium.
Quantitative Data Summary: this compound in the Ouabain-Induced Hyperactivity Model
| Animal Model | Species | This compound Dose (mg/kg, i.p.) | Ouabain Dose and Administration | Key Findings | Reference |
| Ouabain-induced Hyperactivity | Rat | 0.06 - 1.0 (acute) | 10⁻³ M, single ICV injection | Attenuated ouabain-induced hyperlocomotor activity in the open field test. | |
| Ouabain-induced Hyperactivity | Rat | 1.0 (subchronic, 7 days) | 10⁻³ M, single ICV injection | Reduced ouabain-evoked increase in locomotor activity. |
Experimental Protocol: Ouabain-Induced Hyperactivity in Rats
This protocol is based on established procedures for inducing a mania-like phenotype.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Weight: 250-300g at the time of surgery.
-
Housing: House animals individually after surgery. Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide food and water ad libitum.
2. Stereotaxic Surgery for Cannula Implantation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle. Stereotaxic coordinates are typically determined from a rat brain atlas (e.g., Paxinos and Watson).
3. Ouabain Administration:
-
Allow the rats to recover from surgery for at least one week.
-
On the day of the experiment, administer a single intracerebroventricular (ICV) injection of ouabain (e.g., 10⁻³ M in artificial cerebrospinal fluid - aCSF) or aCSF as a control. The injection volume is typically 1-5 µl.
4. This compound Administration:
-
Dosing: Administer this compound or vehicle intraperitoneally (i.p.).
-
Timing: For acute studies, administer this compound 1 hour before the ouabain injection.
-
Dose range: 0.06 mg/kg to 1.0 mg/kg.
5. Behavioral Assessment: Open Field Test (OFT):
-
Apparatus: A square arena (e.g., 100x100 cm) with walls to prevent escape. The floor is typically divided into a grid of smaller squares.
-
Procedure: Immediately after the ouabain injection, place the rat in the center of the open field.
-
Measurement: Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled: The total distance covered by the animal.
-
Number of line crossings: The number of times the animal crosses the grid lines on the floor.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
Data Analysis: Use automated video tracking software for accurate and unbiased measurement of locomotor activity.
Signaling Pathways and Visualization
This compound's complex pharmacology involves the modulation of multiple intracellular signaling pathways.
Dopamine D2/D3 Receptor Signaling
As a partial agonist, this compound stabilizes dopamine D2/D3 receptor signaling. In hyperdopaminergic states, it reduces signaling, while in hypodopaminergic states, it increases it. This modulation affects downstream pathways including the G protein-dependent adenylyl cyclase/cAMP pathway and the G protein-independent β-arrestin 2 pathway, which influences Akt/GSK-3 signaling.
References
- 1. This compound, a Dopamine D3-Receptor-Preferring Partial Agonist, Blocks Phencyclidine-induced Impairments of Working Memory, Attention Set-Shifting, and Recognition Memory in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular administration of ouabain as a model of mania in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating Cariprazine's Impact on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential techniques for evaluating the effects of cariprazine, an atypical antipsychotic, on synaptic plasticity. The protocols outlined below are designed to guide researchers in assessing the molecular and functional changes at the synapse following this compound administration.
This compound's unique pharmacological profile, characterized by partial agonism at dopamine D3/D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors, suggests a potential to modulate the complex processes underlying synaptic plasticity.[1][2][3][4][5] Its high affinity for the D3 receptor, in particular, may contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia, which are thought to be associated with synaptic deficits.
Rationale for Evaluating this compound's Impact on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning, memory, and cognitive function. Dysregulation of synaptic plasticity is a key feature of several neuropsychiatric disorders, including schizophrenia. Atypical antipsychotics are increasingly being investigated for their potential to ameliorate these synaptic deficits. Long-term administration of this compound has been shown to alter the levels of key glutamate receptors, such as NMDA and AMPA receptors, in various brain regions, providing a strong rationale for its investigation in the context of synaptic plasticity.
Key Signaling Pathways
This compound's interaction with multiple receptor systems suggests its influence on several signaling pathways crucial for synaptic plasticity. The primary pathways of interest include dopaminergic and serotonergic modulation of glutamatergic neurotransmission.
Caption: this compound's Proposed Mechanism on Synaptic Terminals.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on this compound.
Table 1: Effects of Long-Term (28-day) this compound Administration on Receptor Levels in Rat Brain
| Receptor | Brain Region | Dose (mg/kg) | Change vs. Vehicle |
| Dopamine D2 | Medial Prefrontal Cortex (mPFC) | 0.2, 0.6 | ↑ 27-43% |
| Nucleus Accumbens (NAc) | 0.2, 0.6 | ↑ 40-45% | |
| Caudate Putamen (CPu) | 0.2, 0.6 | ↑ 41-63% | |
| Hippocampus (HIPP) | 0.6 | ↑ 38% | |
| Dopamine D3 | Islands of Calleja (ICj) | 0.06, 0.2, 0.6 | ↑ 32-57% |
| Olfactory Tubercle (OT) | 0.06, 0.2, 0.6 | ↑ 27-67% | |
| Nucleus Accumbens (NAc) Shell | 0.06, 0.2, 0.6 | ↑ 31-48% | |
| Serotonin 5-HT1A | Medial Prefrontal Cortex (mPFC) | 0.2, 0.6 | ↑ (Significant) |
| Dorsolateral Frontal Cortex (DFC) | 0.2, 0.6 | ↑ (Significant) | |
| Hippocampus (CA1, CA3) | 0.06, 0.2, 0.6 | ↑ (Significant) | |
| NMDA | Nucleus Accumbens (NAc) | 0.2, 0.6 | ↓ 37-40% |
| Caudate Putamen (CPu) | 0.2, 0.6 | ↓ 34-38% | |
| AMPA | Hippocampus (CA1, CA3) | 0.2, 0.6 | ↑ (Dose-dependent) |
Table 2: Electrophysiological Effects of this compound in Rats
| Neuronal Population | Brain Region | Administration | Effect on Firing Rate |
| Dopaminergic Neurons | Ventral Tegmental Area (VTA) | Acute Oral (0.3, 1 mg/kg) | ↑ 38-44% in number of active neurons |
| Ventral Tegmental Area (VTA) | Chronic Oral (0.1-1 mg/kg) | ↓ 45-66% in number of active neurons | |
| Ventral Tegmental Area (VTA) | Intravenous | ↓ ~38% inhibition (ED50 = 7.5 µg/kg) | |
| Substantia Nigra (SNc) | Intravenous | ↓ Partial inhibition | |
| Serotonergic Neurons | Dorsal Raphe Nucleus (DRN) | Systemic | Complete inhibition (reversed by 5-HT1A antagonist) |
| Hippocampal Pyramidal Neurons | Hippocampus | Iontophoresis | ↓ Diminished firing (via 5-HT1A activation) |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on synaptic plasticity.
Protocol 1: Ex Vivo Electrophysiology - Long-Term Potentiation (LTP)
This protocol is designed to measure the effect of this compound on LTP in hippocampal slices, a classic model for studying the synaptic mechanisms of learning and memory.
Caption: Workflow for Ex Vivo Hippocampal LTP Experiments.
Materials:
-
Adult male Wistar rats (250-300g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 1 mM Na2HPO4, 25 mM NaHCO3, 2 mM CaCl2, 2 mM MgSO4, 10 mM glucose.
-
Sucrose-based cutting solution: 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 0.5 mM CaCl2, 7 mM MgCl2, 10 mM glucose.
-
Vibrating microtome (vibratome)
-
Electrophysiology recording setup (amplifier, digitizer, stimulation isolation unit)
-
Glass microelectrodes (1-5 MΩ)
-
Data acquisition and analysis software
Procedure:
-
Animal Dosing: Administer this compound or vehicle to rats via oral gavage daily for a predetermined period (e.g., 28 days for chronic studies). The final dose should be administered 1-2 hours before sacrifice.
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at 32°C.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline by delivering single pulses every 15 seconds at an intensity that evokes 40-50% of the maximal fEPSP amplitude. Record for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz stimulation for 1 second, with a 20-second inter-train interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.
-
Quantify LTP as the average percentage increase in fEPSP slope during the last 10 minutes of recording compared to baseline.
-
Compare the magnitude of LTP between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Protocol 2: Dendritic Spine Analysis
This protocol details the method for quantifying changes in dendritic spine density and morphology in key brain regions like the prefrontal cortex and hippocampus.
Materials:
-
Golgi-Cox staining kit or transgenic animals expressing fluorescent proteins (e.g., Thy1-GFP)
-
Confocal or high-resolution light microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris)
-
Vibratome or cryostat for sectioning
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Treat animals with this compound or vehicle as described in Protocol 1.
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
For Golgi staining, process the tissue according to the manufacturer's instructions. For fluorescence imaging, prepare 50-100 µm thick sections using a vibratome.
-
-
Imaging:
-
Identify pyramidal neurons in the region of interest (e.g., layer III of the prefrontal cortex or CA1 of the hippocampus).
-
Acquire high-resolution Z-stack images of secondary or tertiary dendritic segments (at least 50 µm in length) using a 60x or 100x oil-immersion objective.
-
-
Spine Quantification and Morphological Classification:
-
Use image analysis software to manually or semi-automatically trace dendritic segments and identify spines.
-
Calculate spine density as the number of spines per 10 µm of dendrite length.
-
Classify spines based on morphology (e.g., thin, stubby, mushroom) according to established criteria.
-
-
Data Analysis:
-
Analyze at least 10-15 neurons per animal and 4-6 animals per group.
-
Compare spine density and the relative proportions of different spine types between treatment groups using statistical analysis.
-
Protocol 3: Synaptic Protein Quantification by Western Blot
This protocol allows for the measurement of changes in the expression levels of key synaptic proteins, such as PSD-95 and BDNF. Some atypical antipsychotics have been shown to regulate these proteins.
Materials:
-
Dissected brain tissue (prefrontal cortex, hippocampus) from treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-PSD-95, anti-BDNF, anti-Synaptophysin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for blot detection
Procedure:
-
Protein Extraction:
-
Homogenize dissected brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin).
-
Compare the normalized protein expression levels between this compound- and vehicle-treated groups.
-
Protocol 4: In Vivo Microdialysis for Glutamate Efflux
This protocol is based on studies showing this compound can attenuate PCP-induced increases in extracellular glutamate in the medial prefrontal cortex (mPFC).
Caption: Workflow for In Vivo Microdialysis Experiments.
Materials:
-
Adult male Wistar rats
-
Stereotaxic surgery apparatus
-
Microdialysis guide cannula and probes
-
Syringe pump and fraction collector
-
This compound, Phencyclidine (PCP)
-
Perfusion fluid (e.g., artificial ECF)
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the mPFC. Secure it with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Begin perfusing the probe with artificial ECF at a low flow rate (e.g., 1 µL/min).
-
Allow for a 2-3 hour equilibration period.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.2, 0.4, or 0.8 mg/kg, s.c.) or vehicle.
-
After a set pretreatment time (e.g., 60 minutes), administer PCP (e.g., 2.5 mg/kg, s.c.).
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate fractions for at least 2 hours after PCP administration.
-
Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence detection.
-
-
Data Analysis:
-
Calculate the average glutamate concentration from the baseline samples.
-
Express the post-drug glutamate levels as a percentage of the baseline average.
-
Compare the time course of glutamate efflux between the different treatment groups.
-
By employing these techniques, researchers can build a comprehensive profile of this compound's effects on synaptic plasticity, from functional changes in synaptic strength to structural alterations in dendritic spines and underlying molecular adaptations. This multi-faceted approach is crucial for understanding its therapeutic mechanisms and exploring its full potential in treating psychiatric disorders.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cariprazine Administration in Long-Term Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine is an atypical antipsychotic medication with a unique pharmacological profile, primarily acting as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor.[1][2][3] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[1][2] This distinct mechanism of action suggests its potential efficacy in treating a range of psychiatric symptoms, including cognitive and negative symptoms of schizophrenia. Long-term behavioral studies in mice are crucial for elucidating the chronic effects and therapeutic potential of this compound. These application notes provide detailed protocols for the administration of this compound and the execution of relevant behavioral assays in a research setting.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various behavioral paradigms in rodents. It is important to note that optimal doses may vary depending on the specific mouse strain, age, sex, and experimental conditions.
Table 1: Effective Doses of this compound in Murine Behavioral Tests
| Behavioral Test | Mouse/Rat Strain | This compound Dose (mg/kg) | Administration Route | Observed Effect | Reference |
| Elevated Plus Maze | Wild-type mice | 0.005 - 0.02 | Intraperitoneal (i.p.) | No significant effect on anxiety-like behavior or locomotor activity. | |
| Elevated Plus Maze | Wild-type mice | 0.08 - 0.15 | Intraperitoneal (i.p.) | Significant decrease in time spent in open arms and total arm entries, suggesting an impact on locomotor activity. | |
| Apomorphine-Induced Climbing | CD-1 mice | ED₅₀ = 0.27 | Per os (p.o.) | Potent and sustained inhibition of climbing behavior. | |
| Amphetamine-Induced Hyperactivity | Rats | ED₅₀ = 0.12 | Not specified | Blockade of hyperactivity. | |
| MK-801-Induced Hyperactivity | Mice | ED₅₀ = 0.049 | Not specified | Inhibition of locomotor-stimulating effects. | |
| Phencyclidine-Induced Hyperactivity | Rats | ED₅₀ = 0.09 | Not specified | Inhibition of locomotor-stimulating effects. | |
| Novelty-Induced Motor Activity | Mice | ED₅₀ = 0.11 | Not specified | Reduction in motor activity. | |
| Novel Object Recognition Test | Female Lister Hooded rats (PCP-induced deficit) | 0.05, 0.1 | Per os (p.o.) | Significant improvement in recognition deficits. | |
| Reversal Learning | Female Lister Hooded rats (PCP-induced deficit) | 0.05, 0.1, 0.25 | Per os (p.o.) | Dose-dependent improvement in reversal learning deficits. | |
| Social Interaction | Female Lister Hooded rats (PCP-induced deficit) | 0.05, 0.1 | Per os (p.o.) | Significant improvement in social interaction deficits. | |
| Scopolamine-Induced Memory Impairment (Water Labyrinth) | Rats | 0.02 - 0.08 | Not specified | Significant improvement in learning performance. | |
| Scopolamine-Induced Memory Impairment (NORT, T-maze, Y-maze, Passive Avoidance) | Male Wistar rats | 0.25, 0.5, 1 | Intraperitoneal (i.p.) | Improved learning, recognition, and spatial memory. |
Experimental Protocols
A. This compound Administration Protocols
For long-term studies, consistent and minimally stressful administration routes are essential. Oral gavage and intraperitoneal injection are common methods.
1. Oral Gavage (p.o.)
This method allows for precise dosage delivery directly into the stomach.
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or 2% Tween 80 in sterile water)
-
Appropriately sized gavage needles (18-20 gauge for adult mice)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Preparation: Dissolve or suspend the calculated dose of this compound in the chosen vehicle. Ensure the solution is homogenous. The volume should not exceed 10 mL/kg of body weight.
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach (pre-measure the length from the mouth to the xiphoid process), slowly administer the this compound solution.
-
Withdrawal and Monitoring: Gently remove the gavage needle. Monitor the mouse for a few minutes to ensure there are no signs of respiratory distress or regurgitation.
-
2. Intraperitoneal (i.p.) Injection
This route provides rapid systemic absorption.
-
Materials:
-
This compound hydrochloride (dissolved in saline)
-
Sterile saline solution (0.9% NaCl)
-
25-30 gauge needles
-
Syringes
-
Animal scale
-
-
Procedure:
-
Preparation: Dissolve the calculated dose of this compound in sterile saline. The injection volume should be around 0.1 ml/10g of body weight.
-
Animal Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or fluid is drawn, indicating incorrect placement. Slowly inject the solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
B. Behavioral Testing Protocols
The following are protocols for common behavioral tests used to assess the effects of antipsychotics.
1. Open Field Test
This test is used to assess general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituation: Allow the testing room to be quiet for at least 30 minutes before testing.
-
Trial: Gently place the mouse in the center of the arena.
-
Recording: Record the mouse's activity for a set period (e.g., 5-30 minutes) using an automated tracking system or manual scoring.
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Grooming bouts
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
2. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.
-
Trial: Place the mouse in the center of the maze, facing an open arm.
-
Recording: Allow the mouse to explore the maze for 5 minutes. An automated tracking system or manual observation is used to record the time spent in and the number of entries into each arm.
-
Parameters Measured:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Total number of arm entries (as a measure of locomotor activity)
-
-
Cleaning: Clean the maze thoroughly between trials.
-
3. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.
-
Apparatus: An open field arena and two sets of identical objects and one novel object.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty open field arena for a set period on the day before testing.
-
Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Recording: Record the amount of time the mouse spends exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
Parameters Measured:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
Cleaning: Clean the objects and the arena between each trial.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's primary signaling pathway.
Experimental Workflow for a Long-Term Behavioral Study
Caption: A typical long-term behavioral study workflow.
References
Investigating Drug-Drug Interactions: Protocols for Cariprazine and CYP3A4 Inhibitors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cariprazine, an atypical antipsychotic, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, with a minor contribution from CYP2D6.[1][2][3][4] This metabolic pathway leads to the formation of two major active metabolites, desmethyl this compound (DCAR) and didesmethyl this compound (DDCAR), which are pharmacologically equipotent to the parent drug.[5] Co-administration of this compound with substances that inhibit CYP3A4 can lead to increased plasma concentrations of this compound and its active metabolites, potentially heightening the risk of adverse effects. Therefore, it is crucial to thoroughly investigate the potential for drug-drug interactions (DDIs) between this compound and CYP3A4 inhibitors.
These application notes provide detailed protocols for in vitro and in vivo studies designed to assess the interaction between this compound and CYP3A4 inhibitors, in line with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).
Metabolic Pathway of this compound
This compound undergoes sequential demethylation primarily mediated by CYP3A4. The initial demethylation of this compound produces desmethyl this compound (DCAR). DCAR is then further demethylated by CYP3A4 to form didesmethyl this compound (DDCAR). Both DCAR and DDCAR contribute significantly to the overall therapeutic effect and have longer half-lives than the parent compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic changes of this compound and its active metabolites when co-administered with CYP3A4 inhibitors.
Table 1: In Vivo Interaction of this compound with a Potent CYP3A4 Inhibitor (Ketoconazole)
| Analyte | Pharmacokinetic Parameter | Fold-Increase with Ketoconazole | Reference |
| This compound | Cmax | ~3.5 | |
| AUC | ~4.0 | ||
| Desmethyl this compound (DCAR) | Cmax | ~0.67 (Decrease) | |
| AUC | ~0.67 (Decrease) | ||
| Didesmethyl this compound (DDCAR) | Cmax | ~1.5 | |
| AUC | ~1.5 |
Table 2: In Vivo Interaction of this compound with a Moderate CYP3A4 Inhibitor (Erythromycin)
| Analyte | Pharmacokinetic Parameter | % Increase with Erythromycin | Reference |
| Total this compound (this compound + DCAR + DDCAR) | Cmax | ~40-50% | |
| AUCτ | ~40-50% |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the inhibitory potential of a compound on this compound metabolism mediated by CYP3A4 in human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
Test inhibitor (e.g., ketoconazole as a positive control)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated this compound)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM (e.g., 0.2-0.5 mg/mL final protein concentration), and the test inhibitor at various concentrations. Include a vehicle control (no inhibitor).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding this compound (at a concentration near its Km, if known) and the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples for the concentrations of this compound and its metabolites (DCAR, DDCAR) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable model (e.g., a four-parameter logistic function).
-
If determining the inhibition constant (Ki), repeat the experiment with multiple this compound concentrations and analyze the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) or non-linear regression.
-
In Vivo Clinical Drug-Drug Interaction Study
This protocol describes a typical clinical study design to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of this compound in human subjects. The design is based on a single-arm, fixed-sequence study.
Study Design:
-
Type: Open-label, single-arm, fixed-sequence.
-
Participants: Healthy volunteers or stable patients with schizophrenia.
-
Phases:
-
Screening Phase (e.g., up to 28 days): Assess eligibility based on inclusion/exclusion criteria.
-
Treatment Phase - Period 1 (e.g., 28 days): Administer this compound alone at a fixed daily dose (e.g., 1.5 mg) to reach steady-state concentrations of the parent drug and its metabolites.
-
Treatment Phase - Period 2 (e.g., 21 days): Co-administer this compound (same dose) with a fixed dose of the CYP3A4 inhibitor (e.g., a moderate inhibitor like erythromycin 500 mg BID, or a strong inhibitor like ketoconazole 400 mg QD).
-
Follow-up Phase (e.g., 14 days): Monitor for any adverse events after the last dose.
-
Inclusion Criteria (Examples):
-
Healthy male or female subjects, 18-55 years of age.
-
For patient studies, a confirmed diagnosis of schizophrenia and stable symptoms.
-
Body mass index (BMI) within a specified range.
-
Willingness to provide written informed consent.
Exclusion Criteria (Examples):
-
History of clinically significant medical conditions.
-
Use of any prescription or over-the-counter medications, including herbal supplements, that could interfere with the study drugs.
-
Known hypersensitivity to this compound or the CYP3A4 inhibitor.
-
Pregnancy or lactation.
Pharmacokinetic Sampling:
-
Intensive pharmacokinetic blood sampling should be performed at the end of Period 1 (e.g., on day 28) and at the end of Period 2 (e.g., on day 49) to determine steady-state pharmacokinetics.
-
Sample collection time points could include: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Trough samples can also be collected on several days leading up to the intensive sampling days to confirm steady state.
Analytical Method:
-
Plasma concentrations of this compound, DCAR, and DDCAR will be determined using a validated LC-MS/MS method.
Pharmacokinetic and Statistical Analysis:
-
The primary pharmacokinetic parameters to be determined include AUCτ (area under the concentration-time curve over the dosing interval), Cmax (maximum observed concentration), and Tmax (time to reach Cmax).
-
The geometric mean ratios and 90% confidence intervals for AUCτ and Cmax will be calculated for this compound and its metabolites with and without the co-administered inhibitor.
-
An interaction is considered significant if the 90% confidence interval for the geometric mean ratio of AUCτ or Cmax falls outside the bioequivalence range of 80-125%.
Safety Assessments:
-
Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Conclusion
The provided protocols offer a robust framework for investigating the drug-drug interaction potential between this compound and CYP3A4 inhibitors. The in vitro assay serves as an initial screening tool to identify and characterize the inhibitory potential, while the in vivo study provides definitive clinical data on the magnitude of the interaction and informs necessary dose adjustments. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data for regulatory submissions and to guide safe and effective clinical use of this compound. When co-administering this compound with a strong CYP3A4 inhibitor, the this compound dose should be reduced by half. For moderate inhibitors, dose adjustments may also be necessary, and patients should be monitored closely.
References
- 1. Coadministration of this compound with a Moderate CYP3A4 Inhibitor in Patients with Schizophrenia: Implications for Dose Adjustment and Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Coadministration of this compound with a Moderate CYP3A4 Inhibitor in Patients with Schizophrenia: Implications for Dose Adjustment and Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application of Electrophysiology to Study Cariprazine's Effects on Neuronal Firing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile, characterized by potent partial agonism at dopamine D3 and D2 receptors with a preference for D3, as well as partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, underpins its therapeutic efficacy.[1][3][4] Electrophysiology, the study of the electrical properties of biological cells and tissues, provides a powerful tool to investigate the functional consequences of this compound's interactions with these receptors on neuronal activity. These studies are crucial for understanding its mechanism of action and predicting its clinical effects.
This document provides detailed application notes and experimental protocols for utilizing in vivo and in vitro electrophysiology to characterize the effects of this compound on neuronal firing.
Key Applications of Electrophysiology in this compound Research
-
Elucidating the Mechanism of Action: In vivo electrophysiology in anesthetized animal models allows for the direct assessment of this compound's effects on the firing rate and pattern of specific neuronal populations, such as dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), serotonergic neurons in the dorsal raphe nucleus (DRN), and noradrenergic neurons in the locus coeruleus (LC).
-
Receptor Occupancy and Functional Consequences: By co-administering selective antagonists for dopamine and serotonin receptors, electrophysiological recordings can confirm the receptor systems through which this compound exerts its effects.
-
Dose-Response Relationships: This technique is instrumental in establishing the dose-dependent effects of this compound on neuronal activity, providing critical information for determining therapeutically relevant dose ranges.
-
Chronic vs. Acute Effects: Electrophysiological studies can differentiate the immediate effects of a single dose from the long-term adaptations in neuronal firing that occur with chronic treatment, mirroring clinical scenarios.
-
Network-Level Effects: Techniques like hippocampal slice recordings can be used to investigate how this compound modulates neuronal oscillations, such as gamma oscillations, which are relevant to cognitive processes often impaired in schizophrenia.
Data Presentation: Quantitative Effects of this compound on Neuronal Firing
The following tables summarize the quantitative data from key electrophysiological studies on this compound.
Table 1: Effects of Intravenous this compound on Dopaminergic Neuron Firing in Anesthetized Rats
| Brain Region | Effect on Firing Rate | ED50 | Maximum Inhibition | Receptor Dependence | Reference |
| Ventral Tegmental Area (VTA) | Inhibition | 7.5 µg/kg | ~38% | Prevented by D2 antagonist L741,626, not by D3 antagonist SB 277011A | |
| Substantia Nigra pars compacta (SNc) | Inhibition | 5.8 µg/kg | <50% | Prevented by D2 antagonist L741,626, not by D3 antagonist SB 277011A |
Table 2: Effects of Oral this compound on Spontaneously Active VTA Dopaminergic Neurons in Anesthetized Rats
| Treatment | Dose | Effect on Number of Spontaneously Active Neurons | Reference |
| Acute | 0.1 mg/kg | No significant change | |
| Acute | 0.3 mg/kg | 38% increase | |
| Acute | 1 mg/kg | 44% increase | |
| Chronic | 0.1 mg/kg | 45% decrease | |
| Chronic | 0.3 mg/kg | 59% decrease | |
| Chronic | 1 mg/kg | 66% decrease |
Table 3: Effects of this compound on Serotonergic and Noradrenergic Neurons in Anesthetized Rats
| Brain Region | Neuron Type | Effect of Systemic this compound | Receptor Involvement | ED50 | Reference |
| Dorsal Raphe Nucleus (DRN) | Serotonergic (5-HT) | Complete inhibition of firing | Reversed by 5-HT1A antagonist WAY100635 | Not reported | |
| Locus Coeruleus (LC) | Noradrenergic (NE) | Reversed DOI-induced inhibition | 5-HT2A antagonism | 66 µg/kg | |
| Hippocampus (CA3) | Pyramidal | Diminished firing (iontophoresis) | 5-HT1A agonism | Not applicable |
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recordings of Midbrain Dopamine Neurons
Objective: To measure the effects of acute and chronic this compound administration on the firing rate and pattern of individual dopamine neurons in the VTA and SNc of anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloral hydrate, urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass borosilicate or glass-coated tungsten)
-
Amplifier and data acquisition system (e.g., Spike2 software)
-
This compound, D2 and D3 receptor antagonists (e.g., L741,626, SB 277011A)
-
Vehicle solution
-
Intravenous and oral gavage administration equipment
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Maintain body temperature at 37°C with a heating pad.
-
Surgical Procedures: Perform a craniotomy over the target brain region (VTA or SNc) according to established stereotaxic coordinates.
-
Electrode Placement: Slowly lower the recording microelectrode into the target region.
-
Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties: slow, irregular firing rate (2-9 Hz), long-duration action potentials, and often exhibiting burst firing.
-
Baseline Recording: Once a stable neuron is isolated, record its baseline firing activity for at least 5 minutes.
-
Drug Administration:
-
Intravenous: Administer cumulative doses of this compound or vehicle through a lateral tail vein.
-
Oral: Administer this compound or vehicle via oral gavage. For chronic studies, administer daily for a specified period (e.g., 14 days).
-
-
Data Recording: Record neuronal activity continuously throughout the experiment.
-
Data Analysis:
-
Analyze changes in firing rate (spikes/second) and bursting activity (defined by criteria such as the beginning of a burst with two spikes within 80ms and the end with an interspike interval >160ms).
-
Normalize the data to the baseline firing rate.
-
Construct dose-response curves and calculate ED50 values.
-
Protocol 2: In Vivo Recordings of Serotonergic and Noradrenergic Neurons
Objective: To assess the effects of this compound on the firing of 5-HT neurons in the DRN and NE neurons in the LC.
Materials: Same as Protocol 1, with the addition of a 5-HT1A antagonist (WAY100635) and a 5-HT2A agonist (DOI).
Procedure:
-
Animal and Surgical Preparation: Follow steps 1-2 from Protocol 1, targeting the DRN or LC with appropriate stereotaxic coordinates.
-
Electrode Placement and Neuron Identification:
-
DRN (5-HT neurons): Identify by their slow, regular firing rate and long-duration, positive action potentials.
-
LC (NE neurons): Identify by their regular firing rate (1-5 Hz), broad positive-negative action potentials, and characteristic response to sensory stimuli (e.g., paw pinch).
-
-
Baseline Recording: Record stable baseline activity.
-
Drug Administration:
-
Systemic: Administer this compound intravenously.
-
Iontophoresis: For local application, use a multi-barreled micropipette to apply this compound directly onto the recorded neuron.
-
-
Pharmacological Challenges:
-
For DRN recordings, after observing the effect of this compound, administer the 5-HT1A antagonist WAY100635 to test for reversal.
-
For LC recordings, first administer the 5-HT2A agonist DOI to inhibit firing, then administer this compound to test for reversal of this inhibition.
-
-
Data Analysis: Analyze changes in firing rate as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo electrophysiology.
Caption: this compound's multifaceted receptor interactions.
References
Application Notes and Protocols: Assessing Cariprazine's Impact on Gene Expression in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cariprazine is an atypical antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor, and as a partial agonist at serotonin 5-HT1A receptors.[1][2][3][4][5] Its mechanism of action is thought to contribute to its efficacy in treating a range of symptoms in schizophrenia and bipolar disorder. Understanding how this compound modulates gene expression in the brain is crucial for elucidating its therapeutic effects and identifying potential biomarkers for treatment response. These application notes provide detailed protocols for assessing the impact of this compound on gene expression in key brain regions implicated in psychiatric disorders, such as the prefrontal cortex, nucleus accumbens, and hippocampus.
Key Signaling Pathways of this compound
This compound's primary mechanism of action involves the modulation of dopamine and serotonin signaling pathways. As a partial agonist, it can act as either an agonist or an antagonist depending on the endogenous levels of dopamine. This dual activity helps to stabilize dopamine neurotransmission. Its high affinity for the D3 receptor is a distinguishing feature among antipsychotics and is thought to be important for its effects on cognition, mood, and motivation.
Quantitative Data Summary
Chronic administration of this compound has been shown to alter the expression levels of dopamine receptors in various brain regions. The following table summarizes findings from a key preclinical study.
| Brain Region | Receptor | This compound Dose (mg/kg) | Change in Receptor Level (%) | Reference |
| Medial Prefrontal Cortex (mPFC) | D2 | 0.2 - 0.6 | ↑ 27 - 43% | |
| Nucleus Accumbens (NAc) | D2 | 0.2 - 0.6 | ↑ 40 - 45% | |
| Caudate Putamen (CPu) | D2 | 0.2 - 0.6 | ↑ 41 - 63% | |
| Hippocampus (HIPP) | D2 | 0.6 | ↑ 38% | |
| Islands of Calleja (ICj) | D3 | 0.06 - 0.6 | ↑ 32 - 57% | |
| Olfactory Tubercle (OT) | D3 | 0.06 - 0.6 | ↑ 27 - 67% | |
| Nucleus Accumbens (NAc) Shell | D3 | 0.06 - 0.6 | ↑ 31 - 48% | |
| Nucleus Accumbens (NAc) | D4 | 0.06 - 0.6 | ↑ 53 - 82% | |
| Caudate Putamen (CPu) | D4 | 0.06 - 0.6 | ↑ 54 - 98% | |
| Hippocampus (HIPP) | D4 | 0.06 - 0.6 | ↑ 38 - 98% |
Data adapted from Choi et al. (2014).
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on gene expression in the brain.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Targeted Gene Expression Analysis
Objective: To quantify the expression levels of specific target genes (e.g., Drd2, Drd3, Htr1a, c-Fos, Arc) in brain regions of interest following this compound treatment.
1. Animal Model and Treatment:
-
Species: Male Sprague-Dawley rats (200-225 g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose).
-
This compound (e.g., 0.06, 0.2, and 0.6 mg/kg, administered orally once daily).
-
-
Duration: 28 days for chronic studies. For immediate early genes, a single acute dose followed by tissue collection at various time points (e.g., 1, 2, 4 hours) is recommended.
2. Brain Tissue Collection and Preparation:
-
Euthanize animals via an approved method (e.g., CO2 asphyxiation followed by decapitation).
-
Rapidly extract the brain and place it in an ice-cold brain matrix.
-
Dissect brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, hippocampus) on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
3. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the brain tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Aim for a 260/280 ratio of ~2.0.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
4. qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.
-
Use validated primers for target genes and at least two stable housekeeping genes (e.g., Gapdh, Actb, Rplp0) for normalization.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis (for SYBR Green) to ensure product specificity.
-
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated groups to the vehicle control group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significant differences between groups.
Protocol 2: In Situ Hybridization (ISH) for Spatial Gene Expression Analysis
Objective: To visualize and localize the expression of specific mRNA transcripts within the cytoarchitecture of the brain following this compound treatment.
1. Animal Model and Treatment:
-
Follow the same procedures as described in Protocol 1.
2. Brain Tissue Collection and Preparation:
-
Euthanize animals and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in a sucrose solution (e.g., 30% sucrose in PBS) until the brain sinks.
-
Freeze the brain in an appropriate embedding medium (e.g., OCT compound) and section coronally at 14-20 µm using a cryostat.
-
Mount sections onto charged microscope slides and store at -80°C.
3. Hybridization:
-
Prepare digoxigenin (DIG)- or radiolabeled antisense and sense (control) riboprobes for the target mRNA.
-
Thaw and air-dry the brain sections.
-
Perform pre-hybridization steps including acetylation and permeabilization to reduce background and improve probe access.
-
Hybridize the sections with the labeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 60-68°C).
4. Post-Hybridization Washes and Detection:
-
Perform stringent washes to remove non-specifically bound probe.
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.
-
For radiolabeled probes, expose the slides to autoradiography film or a phosphor screen.
5. Imaging and Analysis:
-
Image the slides using a bright-field microscope.
-
For semi-quantitative analysis, measure the optical density of the signal in specific brain regions using image analysis software (e.g., ImageJ).
-
Compare the signal intensity between this compound-treated and vehicle control groups.
Protocol 3: RNA Sequencing (RNA-seq) for Transcriptome-Wide Analysis
Objective: To obtain a comprehensive and unbiased profile of all expressed genes in a specific brain region following this compound treatment, allowing for the discovery of novel regulated genes and pathways.
1. Animal Model, Treatment, and RNA Extraction:
-
Follow the same procedures as described in Protocol 1 for animal treatment, tissue collection, and RNA extraction. High-quality RNA (RIN > 8.0) is critical for RNA-seq.
2. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., rat genome assembly) using an aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the this compound-treated groups compared to the vehicle control group.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways affected by this compound.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup and available resources. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound Exhibits Anxiolytic and Dopamine D3 Receptor-Dependent Antidepressant Effects in the Chronic Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. [PDF] The role of dopamine D3 receptors in the mechanism of action of this compound | Semantic Scholar [semanticscholar.org]
- 4. recordati.ch [recordati.ch]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes & Protocols: Novel Drug Delivery Systems for Cariprazine
Introduction
Cariprazine is a third-generation atypical antipsychotic distinguished by its partial agonist activity at dopamine D3 and D2 receptors, with a preference for the D3 receptor.[1][2][3] It is approved for the treatment of schizophrenia and various episodes associated with bipolar I disorder.[4][5] Standard administration is via daily oral capsules. However, the development of novel drug delivery systems is a key research focus aimed at addressing challenges in treating chronic psychiatric disorders. The primary goals are to improve patient compliance, which is a significant issue in this patient population, enhance bioavailability, and enable targeted drug delivery to the brain. Long-acting injectable (LAI) formulations can reduce dosing frequency from daily to monthly, while intranasal systems aim to bypass first-pass metabolism and the blood-brain barrier for more direct central nervous system effects.
This document provides detailed application notes and protocols for the research and development of two promising novel drug delivery systems for this compound: long-acting injectable (LAI) microspheres and nanostructured lipid carriers (NLCs) for nose-to-brain delivery.
Application Note 1: this compound-Loaded Long-Acting Injectable (LAI) Microspheres
Long-acting injectable formulations of this compound, often based on biodegradable microspheres, are designed to provide sustained drug release over periods ranging from weeks to months from a single intramuscular injection. This approach significantly improves convenience and ensures patient compliance, a critical factor in managing schizophrenia. The most common polymer used for such systems is poly(lactic-co-glycolic acid) (PLGA), which is biodegradable and biocompatible.
Data Summary: this compound LAI Microsphere Formulations
The following table summarizes typical formulation parameters and characteristics for this compound-loaded microspheres based on patent literature and common practices in the field.
| Parameter | Description | Typical Range/Value | Source(s) |
| Polymer | Biodegradable polymer forming the matrix. | Poly(lactic-co-glycolic acid) (PLGA) | |
| Drug Loading | Weight percentage of this compound in the microspheres. | 20% - 80% (theoretical) | |
| Particle Size (Dv50) | Median particle diameter, crucial for injectability. | ≤ 50 microns | |
| Encapsulation Efficiency | Percentage of initial drug successfully entrapped. | > 80% (Target) | |
| Release Duration | Time over which the drug is released in vivo. | 1 to 3 months | |
| Administration Route | Method of delivery to the patient. | Intramuscular (I.M.) |
Protocol 1.1: Preparation of this compound-Loaded PLGA Microspheres
This protocol describes the oil-in-water (O/W) emulsion solvent evaporation method, a widely used technique for preparing polymeric microspheres.
Materials:
-
This compound Hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) and Benzyl Alcohol (as organic solvents)
-
Polyvinyl Alcohol (PVA) (as an emulsifier/stabilizer)
-
Purified Water
Equipment:
-
Homogenizer
-
Mechanical overhead stirrer
-
Vacuum pump
-
Freeze-dryer
-
Filtration apparatus
Procedure:
-
Prepare the Organic Phase (Oil Phase): Dissolve a specific amount of this compound hydrochloride and PLGA in a mixture of dichloromethane and benzyl alcohol.
-
Prepare the Aqueous Phase (Water Phase): Dissolve PVA (e.g., 0.5-5% w/v) in purified water to create the stabilizer solution. Filter the solution to remove any particulates.
-
Form the Emulsion: Add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 350 rpm) at room temperature (25°C) to form an oil-in-water emulsion.
-
Homogenization: Homogenize the mixture to reduce the droplet size of the organic phase, which will determine the final microsphere size.
-
Solvent Evaporation: Continue stirring (e.g., at a reduced speed of 200 rpm) under reduced pressure (e.g., -0.095 MPa) and slightly elevated temperature (e.g., 40°C) for several hours (e.g., 12 hours) to evaporate the dichloromethane. This solidifies the microspheres.
-
Collection and Washing: Collect the hardened microspheres by filtration. Wash them repeatedly with purified water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze-dry the collected microspheres to obtain a fine, free-flowing powder. Store in a desiccator.
Application Note 2: this compound-Loaded NLCs for Nose-to-Brain Delivery
Nanostructured Lipid Carriers (NLCs) are second-generation lipid nanoparticles that offer advantages like improved drug loading and stability. For a drug like this compound, formulating it into NLCs for intranasal administration presents a novel strategy to bypass the blood-brain barrier and hepatic first-pass metabolism, potentially leading to rapid onset of action and higher brain bioavailability.
Data Summary: Optimized this compound NLC Formulation
The data below is from a study that developed and optimized this compound-loaded NLCs for intranasal delivery.
| Parameter | CPZ-NLCs (Optimized) | CPZ Suspension (Control) | Source(s) |
| Particle Size | 173.3 ± 0.6 nm | N/A | |
| Entrapment Efficiency | 96.1 ± 0.57% | N/A | |
| In Vitro Release (30 min) | > 96% | Not Reported | |
| Ex Vivo Permeability | > 75% | ~26% | |
| Brain Concentration (In Vivo) | 76.14 ± 6.23 µg/ml | 30.46 ± 7.24 µg/ml (Oral) |
Protocol 2.1: Preparation of this compound-Loaded NLCs
This protocol is based on the melt emulsification and ultrasonication method.
Materials:
-
This compound Hydrochloride (CPZ)
-
Solid Lipid (e.g., Precirol® ATO 5)
-
Liquid Lipid (e.g., Capmul® MCM)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Purified Water
Equipment:
-
Magnetic stirrer with hot plate
-
Probe sonicator
-
Water bath
Procedure:
-
Prepare the Lipid Phase: Accurately weigh the solid lipid, liquid lipid, and this compound. Heat the mixture in a beaker at a temperature approximately 10°C above the melting point of the solid lipid until a clear, uniform oil phase is formed.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Form the Pre-Emulsion: Add the hot aqueous phase dropwise to the melted lipid phase under continuous magnetic stirring at a high speed (e.g., 1000 rpm) for 15-30 minutes. This forms a coarse pre-emulsion.
-
Homogenization by Sonication: Immediately subject the hot pre-emulsion to high-energy homogenization using a probe sonicator for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and NLC Formation: Place the resulting nanoemulsion in a cold water bath (2-4°C) to allow the lipid to recrystallize, forming the solid NLC particles.
-
Storage: Store the final NLC dispersion at 4°C.
Application Note 3: Analytical Method for this compound Quantification
Accurate and reliable quantification of this compound is essential for all stages of drug delivery system development, including determining drug loading, encapsulation efficiency, and conducting in vitro release and in vivo pharmacokinetic studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for this purpose.
Data Summary: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an RP-HPLC method for this compound analysis.
| Parameter | Description | Typical Value | Source(s) |
| Linearity Range | Concentration range over which the method is accurate. | 10 - 120 µg/ml | |
| Correlation Coefficient (R²) | Indicates the quality of the linear fit. | > 0.999 | |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | 44.80 ng/ml | |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately measured. | 135.60 ng/ml | |
| Accuracy (Recovery) | Closeness of measured value to the true value. | 98.91% - 101.83% | |
| Precision (%RSD) | Repeatability of the measurement. | < 2% |
Protocol 3.1: RP-HPLC Method for this compound Quantification
This protocol provides a general method adaptable for quantifying this compound in various samples.
Materials & Equipment:
-
HPLC system with UV or DAD detector
-
C18 Column (e.g., Agilent Zorbax, 250 x 4.6mm, 5µm)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (HPLC Grade)
-
Buffer salt (e.g., Ammonium Acetate or Trifluoroacetic Acid)
-
This compound Hydrochloride reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: Methanol and 0.1% Trifluoroacetic Acid buffer (52.5:47.5 v/v)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 30°C
-
Detection Wavelength: 248 nm
-
Injection Volume: 10 µl
-
Retention Time: ~3.8 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/ml) in a suitable diluent (e.g., Acetonitrile:Water 50:50). Prepare a series of working standards by diluting the stock solution to cover the linear range (e.g., 10-60 µg/ml).
-
Sample Preparation (for EE% in Microspheres): a. Accurately weigh a known amount of this compound-loaded microspheres. b. Dissolve the microspheres in a small volume of a solvent that dissolves both the polymer and the drug (e.g., DCM). c. Evaporate the DCM and reconstitute the residue in the mobile phase or diluent. d. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
This compound Mechanism of Action
This compound's therapeutic effects are mediated through its unique interaction with central dopamine and serotonin receptors. It acts as a partial agonist at both D2 and D3 receptors, with a significantly higher affinity for the D3 subtype. This partial agonism means it can act as a functional agonist or antagonist depending on the endogenous dopamine levels, helping to modulate dopaminergic tone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Orodispersible Tablet: A New Formulation for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Cariprazine in Combination with Other Psychotropics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical methodologies for investigating the therapeutic potential of cariprazine when used in combination with other psychotropic agents. The following sections detail experimental protocols, summarize key quantitative data from relevant studies, and illustrate the underlying neurobiological pathways.
Introduction
This compound is an atypical antipsychotic characterized by its unique pharmacology as a dopamine D3-preferring D3/D2 and serotonin 5-HT1A receptor partial agonist.[1][2][3] This distinct receptor profile suggests potential for synergistic effects when combined with other psychotropic medications, offering a promising avenue for treating complex psychiatric disorders. Preclinical animal models are crucial for elucidating the mechanisms of these interactions and predicting clinical efficacy and safety. This document outlines protocols for evaluating this compound in combination with antidepressants, other antipsychotics, and mood stabilizers in various preclinical paradigms.
I. This compound in Combination with Antidepressants (SSRIs)
The combination of this compound with selective serotonin reuptake inhibitors (SSRIs) is of significant interest for the treatment of major depressive disorder (MDD), particularly in cases with an inadequate response to monotherapy.[4][5] Preclinical studies have begun to explore the neurophysiological underpinnings of this combination.
A. Rationale for Combination
This compound's partial agonism at 5-HT1A receptors, coupled with its primary action on dopamine D3/D2 receptors, may complement the serotonergic effects of SSRIs. Preclinical evidence suggests that this compound can modulate monoaminergic systems in a manner that could potentiate the effects of antidepressants.
B. Experimental Protocol: In Vivo Electrophysiology in Rats
This protocol is adapted from a study investigating the chronic effects of this compound in combination with escitalopram on monoaminergic neuronal activity.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
Groups:
-
Vehicle control
-
This compound (0.25 mg/kg/day)
-
Escitalopram (10 mg/kg/day)
-
This compound (0.25 mg/kg/day) + Escitalopram (10 mg/kg/day)
-
-
Administration Route: Subcutaneous osmotic mini-pumps for continuous infusion.
-
Duration: 14 days.
3. In Vivo Electrophysiology:
-
Anesthesia: Chloral hydrate.
-
Target Brain Regions:
-
Dorsal Raphe Nucleus (DRN) for serotonin (5-HT) neurons.
-
Locus Coeruleus (LC) for norepinephrine (NE) neurons.
-
Ventral Tegmental Area (VTA) for dopamine (DA) neurons.
-
Hippocampus (CA3 region) for pyramidal neurons.
-
-
Procedure:
-
Standard single-unit extracellular recordings are performed using glass microelectrodes.
-
Neurons are identified based on their characteristic firing patterns and responses to pharmacological challenges.
-
For the hippocampus, the tonic activation of 5-HT1A receptors is assessed by measuring the increase in firing rate of pyramidal neurons following the administration of a selective 5-HT1A antagonist (e.g., WAY-100635).
-
4. Data Analysis:
-
Firing rates of identified neurons are calculated and compared across treatment groups using appropriate statistical methods (e.g., ANOVA).
C. Quantitative Data Summary
The following table summarizes the key findings from the electrophysiological study by El-Mansari et al. (2020).
| Treatment Group | Mean Firing Rate of NE Neurons in LC (spikes/s) | Change in Hippocampal Pyramidal Neuron Firing after 5-HT1A Antagonist (%) |
| Vehicle | 1.5 ± 0.1 | 20 ± 5 |
| Escitalopram (14 days) | 0.8 ± 0.1* | 18 ± 6 |
| This compound (14 days) | 2.5 ± 0.2 | 45 ± 7 |
| This compound + Escitalopram (14 days) | 2.3 ± 0.2** | 25 ± 8 |
*p<0.05 vs. Vehicle; **p<0.01 vs. Vehicle
D. Signaling Pathway and Experimental Workflow
II. This compound in Combination with Other Antipsychotics
Combining antipsychotics is a clinical strategy for treatment-resistant schizophrenia, particularly with clozapine. The rationale for combining this compound with other antipsychotics often lies in complementing receptor profiles.
A. Rationale for Combination with Clozapine
Clozapine has a complex receptor binding profile but relatively weak affinity for D3 receptors. This compound's high affinity for D3 receptors may provide additional benefits, especially for negative and cognitive symptoms, when added to clozapine.
B. Preclinical Investigation: A Note on Data Gaps
As of this writing, detailed preclinical studies specifically investigating the co-administration of this compound and clozapine with comprehensive behavioral and neurochemical readouts are limited. The following protocol is a proposed approach based on established models of schizophrenia-like symptoms.
1. Animal Model:
-
Model: Phencyclidine (PCP)-induced model of schizophrenia-like deficits in rats.
-
Rationale: PCP, an NMDA receptor antagonist, induces a range of positive, negative, and cognitive symptoms relevant to schizophrenia.
2. Experimental Design:
-
Groups:
-
Vehicle + Vehicle
-
Vehicle + PCP
-
Clozapine + PCP
-
This compound + PCP
-
Clozapine + this compound + PCP
-
-
Drug Administration:
-
PCP is administered sub-chronically to induce deficits.
-
Clozapine and this compound are administered at relevant doses prior to behavioral testing.
-
3. Behavioral Assessments:
-
Negative Symptoms: Social Interaction Test.
-
Cognitive Symptoms: Novel Object Recognition Test, Attentional Set-Shifting Task.
-
Positive Symptoms (Hyperlocomotion): Open Field Test.
4. Neurochemical Analysis:
-
Technique: In vivo microdialysis in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
-
Analytes: Dopamine, serotonin, glutamate, and their metabolites.
C. Relevant Monotherapy Data for Context
The table below presents data from a study investigating the effects of this compound monotherapy in the PCP model, which can serve as a basis for designing combination studies.
| Treatment Group | Social Interaction Time (% of Control) | Novel Object Recognition (Discrimination Index) |
| Vehicle + PCP | 55 ± 8 | 0.1 ± 0.05 |
| This compound (0.1 mg/kg) + PCP | 85 ± 10 | 0.4 ± 0.08 |
| This compound (0.25 mg/kg) + PCP | 95 ± 12 | 0.5 ± 0.1 |
*p<0.05 vs. Vehicle + PCP (Data are illustrative based on typical findings in such models)
III. This compound in Combination with Mood Stabilizers
In bipolar disorder, combination therapy with a mood stabilizer and an atypical antipsychotic is a common clinical practice.
A. Rationale for Combination with Lithium or Valproate
This compound has demonstrated efficacy in both manic and depressive phases of bipolar disorder. Combining it with traditional mood stabilizers like lithium or valproate could offer a broader spectrum of symptom control and potentially allow for lower doses of each agent, thereby improving tolerability.
B. Preclinical Investigation: A Note on Data Gaps
Similar to the antipsychotic combinations, there is a paucity of detailed preclinical studies on the co-administration of this compound with mood stabilizers. Clinical observations suggest that this compound can be safely co-administered with lithium and valproate. A proposed preclinical protocol to investigate this combination is outlined below.
1. Animal Model:
-
Model: Ouabain-induced hyperactivity model of mania in rats.
-
Rationale: Intracerebroventricular injection of ouabain, a Na+/K+-ATPase inhibitor, induces a hyperlocomotor state that is sensitive to anti-manic agents.
2. Experimental Design:
-
Groups:
-
Saline + Vehicle
-
Ouabain + Vehicle
-
Ouabain + Lithium
-
Ouabain + this compound
-
Ouabain + Lithium + this compound
-
-
Drug Administration:
-
Lithium or vehicle administered chronically in drinking water or via injection.
-
This compound or vehicle administered prior to ouabain infusion.
-
3. Behavioral Assessment:
-
Primary Outcome: Locomotor activity in an open field arena.
4. Data Analysis:
-
Total distance traveled, and other locomotor parameters are compared across groups.
C. Relevant Monotherapy Data for Context
| Treatment Group | Locomotor Activity (counts/hour) |
| Saline + Vehicle | 2000 ± 300 |
| Ouabain + Vehicle | 8000 ± 1000 |
| Ouabain + Lithium | 4500 ± 700 |
| Ouabain + this compound | 5000 ± 800 |
*p<0.05 vs. Ouabain + Vehicle (Data are illustrative based on typical findings in such models)
Conclusion
The preclinical investigation of this compound in combination with other psychotropics is a burgeoning field with the potential to refine treatment strategies for severe mental illnesses. The protocols and data presented here provide a framework for researchers to explore these synergistic interactions further. While there are existing data for some combinations, significant gaps remain, particularly for co-administration with other antipsychotics and mood stabilizers. Future preclinical research in these areas is warranted to build a stronger evidence base for these promising combination therapies.
References
- 1. This compound and clozapine: a systematic review of a promising antipsychotic combination for treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Use in Combination With a Mood Stabilizer in First Episode Mania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepine use during this compound treatment in acute schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Extrapyramidal Side Effects of Cariprazine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the extrapyramidal side effects (EPS) of cariprazine in animal models.
Frequently Asked Questions (FAQs)
Q1: We are not observing significant catalepsy in our rats treated with this compound. Is this expected?
A1: Yes, this is an expected finding. Preclinical studies have shown that this compound has a low propensity to induce catalepsy in rats. One study reported that this compound produced no catalepsy at doses up to 100 times its effective dose for inhibiting conditioned avoidance response[1]. This is in contrast to typical antipsychotics like haloperidol, which reliably induce catalepsy at clinically relevant doses. The low cataleptogenic potential of this compound is thought to be related to its unique pharmacology as a dopamine D3/D2 receptor partial agonist with a preference for D3 receptors[1].
Q2: What are the most appropriate animal models to assess the EPS profile of this compound?
A2: Given this compound's low cataleptogenic potential, relying solely on the catalepsy test may not provide a complete picture of its EPS profile. A comprehensive assessment should include:
-
Catalepsy Test: While this compound is not strongly cataleptogenic, this test is still valuable as a standard measure and for comparison with other antipsychotics. It is essential to include a positive control, such as haloperidol, to validate the experimental setup.
-
Vacuous Chewing Movement (VCM) Test: This model is used to assess the potential for tardive dyskinesia-like movements. Chronic administration of antipsychotics can induce these purposeless, repetitive orofacial movements in rodents[2][3][4].
-
Locomotor Activity Assessment: this compound can reduce locomotor activity at higher doses. Monitoring spontaneous locomotor activity can help distinguish between sedative effects and true motor impairments.
Q3: At what doses of this compound should we expect to see any motor side effects in rats?
A3: While significant catalepsy is unlikely, subtle motor effects may be observed at higher doses. Studies in rats have shown that this compound can reduce locomotor activity at doses of 0.1 mg/kg and 0.25 mg/kg (PO). It is crucial to perform a dose-response study to determine the therapeutic window for antipsychotic-like effects versus motor side effects in your specific experimental paradigm.
Q4: What is the expected time course for the emergence of this compound-related EPS in animal models?
A4: The time course for the emergence of EPS depends on the specific symptom being measured.
-
Acute EPS (e.g., catalepsy): If any cataleptic-like effects were to occur, they would likely be observed within 30-60 minutes after an acute injection of a high dose.
-
Tardive Dyskinesia-like movements (VCMs): These are typically observed after chronic administration, often requiring several weeks to months of continuous treatment with an antipsychotic to develop.
Q5: Are there any known reversal agents for this compound-induced EPS that can be used in animal studies?
A5: While this compound has a low EPS liability, if motor side effects are observed, the following agents, used clinically for antipsychotic-induced EPS, can be investigated in animal models:
-
Anticholinergics (e.g., benztropine): These are first-line treatments for drug-induced parkinsonism and acute dystonia. Preclinical studies have shown that benztropine can reverse haloperidol-induced behavioral suppression in rats.
-
Amantadine: This agent is also used to treat drug-induced EPS and may have a better side-effect profile than anticholinergics in some cases. It has been shown to reduce haloperidol-induced dopamine receptor hypersensitivity in the striatum.
Troubleshooting Guides
Issue 1: Inconsistent or absent catalepsy with positive control (haloperidol).
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Administration | Verify the dose calculation, route of administration (IP is common), and injection technique. Ensure the drug solution is properly prepared and stored. |
| Animal Strain Variability | Different rat strains can exhibit varying sensitivity to haloperidol-induced catalepsy. Ensure you are using a strain known to be sensitive, such as Sprague-Dawley, and be consistent across experiments. |
| Improper Catalepsy Test Protocol | Review and standardize your catalepsy test protocol. Ensure the bar height and diameter are appropriate for the size of the rats and that the testing environment is quiet and consistent. Refer to the detailed protocol below. |
| Acclimatization and Handling | Insufficient acclimatization of the animals to the testing room and excessive handling can increase stress and affect the results. Allow for at least a 1-hour habituation period before testing. |
Issue 2: Difficulty in scoring Vacuous Chewing Movements (VCMs).
| Possible Cause | Troubleshooting Step |
| Lack of a Standardized Scoring Protocol | Implement a clear and objective scoring system. This should include precise definitions of different orofacial movements (e.g., vacuous chewing, tongue protrusions). Refer to the detailed protocol below. |
| Observer Bias | Scoring should be performed by at least two independent observers who are blinded to the treatment groups. Inter-rater reliability should be assessed. |
| Inadequate Observation Period | VCMs can be sporadic. Ensure a sufficient observation period (e.g., 5 minutes) after an initial habituation period in the observation cage. |
| Confounding Behaviors | Distinguish VCMs from normal behaviors like grooming or eating. Ensure there is no food in the observation cage. VCMs are purposeless movements of the lips and jaw without the presence of food. |
Experimental Protocols
Catalepsy Bar Test Protocol for Rats
Objective: To assess the degree of catalepsy (a state of immobility and muscular rigidity) induced by a test compound.
Materials:
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, elevated 9-10 cm from a flat surface).
-
Stopwatch.
-
Test compound (e.g., this compound, haloperidol as a positive control) and vehicle.
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., intraperitoneally).
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat in the testing area.
-
Gently place the rat's forepaws on the elevated horizontal bar. The hind paws should remain on the surface.
-
Start the stopwatch immediately after placing the forepaws on the bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time should be set (e.g., 180 seconds) to avoid undue stress on the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Repeat the test for each animal at each time point.
Vacuous Chewing Movement (VCM) Scoring Protocol for Rats
Objective: To quantify the frequency and severity of VCMs as a potential indicator of tardive dyskinesia.
Materials:
-
Observation cages (e.g., clear Plexiglas cages) with a mirrored floor to allow for unobstructed observation of the orofacial region.
-
Video recording equipment.
-
Blinded observers.
Procedure:
-
Following chronic administration of the test compound, place each rat individually into an observation cage.
-
Allow the rat to habituate to the cage for a short period (e.g., 2 minutes).
-
Record the behavior of the rat for a set period (e.g., 5 minutes).
-
Two independent, blinded observers will later score the videos.
-
Scoring:
-
Vacuous Chewing Movements (VCMs): Count the number of purposeless chewing motions not directed at any object. These are jaw movements in the vertical plane that may or may not be associated with tongue movements.
-
Tongue Protrusions: Count the number of times the tongue briefly protrudes from the mouth.
-
Facial Twitching: Count the number of rapid twitches of the facial musculature.
-
-
The total number of each type of movement is recorded for the observation period. An overall VCM score can be calculated by summing the counts of the different orofacial movements.
Quantitative Data Summary
Table 1: Antipsychotic-like Efficacy and Cataleptogenic Potential of this compound in Rodents
| Behavioral Test | Species | This compound ED50 (mg/kg, PO) | Cataleptogenic Effect | Reference |
| Conditioned Avoidance Response (CAR) | Rat | 0.84 | No catalepsy up to 100-fold the CAR ED50 | |
| Amphetamine-induced Hyperactivity | Rat | 0.12 | Not reported | |
| MK-801-induced Hyperactivity | Mouse | 0.049 | Not reported | |
| Phencyclidine-induced Hyperactivity | Rat | 0.09 | Not reported |
Table 2: Dose-Response of Haloperidol-Induced Catalepsy in Rats (Positive Control Data)
| Rat Strain | Sex | Haloperidol ED50 (mg/kg, IP) | Reference |
| Sprague-Dawley | Male | ~0.3 | |
| Sprague-Dawley | Female | ~0.2 | |
| Long-Evans | Male | ~0.4 | |
| Long-Evans | Female | ~0.45 |
Table 3: Potential Reversal Agents for Antipsychotic-Induced EPS in Rodent Models
| Reversal Agent | Mechanism | Model | Effective Dose Range (Rodents) | Reference |
| Benztropine | Anticholinergic | Haloperidol-induced behavioral suppression | 10 mg/kg (IP) | |
| Amantadine | NMDA receptor antagonist, Dopamine agonist | Haloperidol-induced dopamine receptor hypersensitivity | Not specified |
Visualizations
Caption: Mechanism of typical antipsychotic vs. This compound-induced EPS.
Caption: Troubleshooting workflow for unexpected EPS results.
Caption: Logical steps for managing observed motor side effects.
References
- 1. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in cariprazine metabolism due to CYP2D6 polymorphisms
This guide provides researchers, scientists, and drug development professionals with technical support for addressing variability in cariprazine metabolism due to Cytochrome P450 2D6 (CYP2D6) polymorphisms. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways and active metabolites of this compound?
This compound is extensively metabolized in the liver primarily by the CYP3A4 enzyme and, to a lesser extent, by CYP2D6.[1][2][3] The metabolism involves processes like demethylation and hydroxylation.[2][4] This leads to the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). DCAR is formed from this compound, and DDCAR is subsequently formed from DCAR. Both metabolites possess pharmacological activity similar to the parent drug and contribute significantly to its overall clinical effect.
Q2: What is the role of CYP2D6 polymorphisms in this compound's pharmacokinetics?
The CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels. Individuals can be classified into several phenotype groups, including Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs, also called extensive metabolizers), and Ultrarapid Metabolizers (UMs). While CYP2D6 is involved in this compound metabolism, its polymorphic nature does not have a clinically significant impact on the overall exposure to this compound and its active metabolites. Population pharmacokinetic analyses have found that CYP2D6 metabolizer status is not a significant predictor of this compound, DCAR, or DDCAR exposure, and no dose adjustments are typically warranted based on CYP2D6 genotype.
Q3: My clinical study shows no significant difference in total this compound exposure between different CYP2D6 metabolizer groups. Is this an expected finding?
Yes, this is an expected finding. Large-scale population pharmacokinetic studies have consistently shown that CYP2D6 status does not lead to clinically relevant changes in the exposure levels of this compound or its active metabolites. The dominant metabolic pathway through CYP3A4 likely compensates for variations in CYP2D6 activity. Therefore, the total active moiety (this compound + DCAR + DDCAR) remains relatively consistent across different CYP2D6 phenotypes.
Q4: I want to design an in vitro experiment to specifically isolate the contribution of CYP2D6 to this compound metabolism. What experimental systems are recommended?
To specifically investigate the role of CYP2D6, you should use systems that can isolate its activity from the more dominant CYP3A4. Recommended approaches include:
-
Recombinant Human CYP2D6 Enzymes: Using commercially available recombinant CYP2D6 expressed in a system like baculovirus-infected insect cells allows you to study the enzyme's kinetics in complete isolation.
-
Genotyped Human Liver Microsomes (HLM): Incubating this compound with HLM from donors genotyped as CYP2D6 Poor Metabolizers (lacking functional CYP2D6) and comparing the results to HLM from Normal Metabolizers can help delineate the enzyme's contribution.
-
Chemical Inhibition: In pooled HLM, you can use a potent and selective CYP3A4 inhibitor (e.g., ketoconazole) to block the primary pathway, thereby "unmasking" the metabolic contribution from CYP2D6 and other minor pathways.
Q5: How do the pharmacokinetic profiles of this compound's active metabolites, DCAR and DDCAR, differ from the parent drug?
This compound and its active metabolites have distinct and notably long half-lives. DDCAR, in particular, has a very long half-life, causing it to be the most prominent moiety at steady state.
-
This compound: Half-life of 1–3 days.
-
Desmethyl-cariprazine (DCAR): Half-life of 1–2 days.
-
Didesmethyl-cariprazine (DDCAR): Half-life of 2–3 weeks.
Due to this long half-life, DDCAR accumulates significantly and represents approximately 64% of the total this compound exposure at steady state. The median time to reach 90% of steady state is about 1 week for this compound and DCAR, but approximately 3 weeks for DDCAR.
Troubleshooting Experimental Issues
Problem 1: My in vitro assay using pooled human liver microsomes (HLM) shows very low or no this compound metabolism.
| Possible Cause | Recommended Solution |
| Inactive Cofactors | The NADPH regenerating system is critical for CYP activity. Ensure all components (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are fresh and have been stored correctly. Prepare the NADPH solution immediately before use. |
| Suboptimal Assay Conditions | Verify that the microsomal protein concentration, this compound concentration, and incubation time are optimized. For initial rate conditions, substrate depletion should not exceed 15-20%. Run a positive control with a known substrate for a highly active enzyme in HLM (e.g., testosterone for CYP3A4) to confirm the system is active. |
| Improper Microsome Handling | Liver microsomes are sensitive to freeze-thaw cycles. Thaw them rapidly at 37°C immediately before use and keep them on ice. Avoid repeated freezing and thawing. |
| Analytical Method Sensitivity | Ensure your LC-MS/MS method is sufficiently sensitive and validated to detect low levels of this compound and its metabolites. Check for matrix effects or ion suppression from the incubation buffer. |
Problem 2: I am not observing a clear difference in metabolite formation between my CYP2D6 Poor Metabolizer (PM) and Normal Metabolizer (NM) genotyped HLM.
| Possible Cause | Recommended Solution |
| Dominant CYP3A4 Pathway | This is the most likely reason. The formation of DCAR and DDCAR is primarily driven by CYP3A4 in both PM and NM microsomes. This high background activity can easily mask the smaller, CYP2D6-dependent difference. To reveal the CYP2D6 contribution, repeat the experiment in the presence of a potent CYP3A4 inhibitor like ketoconazole. |
| Incorrect Genotype Information | If possible, independently verify the genotype of the HLM lots you are using to ensure they are correctly classified as PM and NM for CYP2D6. |
| Insufficient Assay Sensitivity | The difference in metabolite formation due to CYP2D6 activity alone may be small. Ensure your analytical method has a low enough limit of quantification (LLOQ) to reliably measure these subtle differences. |
Problem 3: My clinical data shows high inter-individual variability in this compound plasma concentrations, but this variability does not correlate with the subjects' CYP2D6 genotypes.
| Possible Cause | Recommended Solution |
| Variability in CYP3A4 Activity | This is the expected cause of variability. Unlike CYP2D6, CYP3A4 activity is highly variable between individuals due to environmental and physiological factors rather than common genetic polymorphisms. Co-administration of strong or moderate CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) will significantly alter this compound exposure. Review subjects' concomitant medications for potential drug-drug interactions affecting CYP3A4. |
| Patient Adherence | Non-adherence to the dosing regimen is a common source of variability in clinical studies. Implement adherence monitoring strategies if possible. |
| Other Physiological Factors | Factors such as age, sex, race, and body weight can also contribute to pharmacokinetic variability, although for this compound, these have not been found to be significant enough to require dose adjustments. |
Data Presentation
Table 1: Pharmacokinetic Properties of this compound and its Active Metabolites
| Analyte | Half-Life (t½) in Humans | Time to 90% Steady State | Contribution at Steady State |
| This compound (CAR) | 1–3 days | ~1 week | Parent Drug |
| Desmethyl-cariprazine (DCAR) | 1–2 days | ~1 week | ~30-40% of parent drug exposure |
| Didesmethyl-cariprazine (DDCAR) | 2–3 weeks | ~3 weeks | ~2- to 3-fold of parent drug exposure |
Table 2: Summary of CYP2D6 Polymorphism Impact on this compound Exposure
Based on population pharmacokinetic modeling data.
| Parameter | Finding | Clinical Implication |
| Total this compound Exposure (CAR+DCAR+DDCAR) | CYP2D6 metabolizer status (including Poor Metabolizers) was not a statistically significant predictor of pharmacokinetic parameters. | No dose adjustment is required based on CYP2D6 genotype. |
| Mean Exposure in PMs vs. NMs | Mean exposure for CYP2D6 poor metabolizers was within 10% of that of extensive (normal) metabolizers. | The impact of CYP2D6 polymorphism is not considered clinically relevant. |
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism in Human Liver Microsomes (HLM)
Objective: To determine the rate of this compound depletion and metabolite formation in HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
This compound, 10 mM stock in DMSO
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated this compound) for reaction termination and analysis
-
96-well incubation plate and plate shaker/incubator
Procedure:
-
Preparation: Thaw HLM at 37°C and immediately place on ice. Prepare the NADPH regenerating system solutions.
-
Incubation Mix (without NADPH): On the 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL:
-
Add potassium phosphate buffer.
-
Add HLM to achieve a final concentration of 0.5 mg/mL.
-
Add this compound to achieve the desired final concentration (e.g., 1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., 10 µL of a combined Solution A+B mix). The time of addition is t=0.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the microsomal protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining this compound and the formation of DCAR and DDCAR.
Protocol 2: CYP2D6 Genotyping using Real-Time PCR (TaqMan® Assay)
Objective: To determine the genotype for key CYP2D6 alleles and copy number variation (CNV).
Materials:
-
Genomic DNA extracted from subject samples (e.g., blood, saliva)
-
TaqMan® Genotyping Master Mix
-
TaqMan® SNP Genotyping Assays for key CYP2D6 alleles (e.g., *3, *4, *6, *10)
-
TaqMan® Copy Number Variation (CNV) Assay for CYP2D6 (e.g., targeting Exon 9) and a reference gene (e.g., RNase P)
-
Real-Time PCR instrument
Procedure:
-
DNA Quantification: Quantify the extracted genomic DNA to ensure it meets the concentration requirements for the assay. Normalize all samples to a standard concentration.
-
SNP Genotyping Reaction Setup:
-
In a PCR plate, for each sample, prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific SNP assay (which includes primers and fluorescently labeled probes), and the genomic DNA template.
-
Include no-template controls (NTCs) and known genotype controls for quality assurance.
-
-
CNV Reaction Setup:
-
In a separate plate, prepare a duplex reaction for each sample containing the CYP2D6 CNV assay (e.g., FAM-labeled) and the reference gene assay (e.g., VIC-labeled).
-
Add TaqMan® Master Mix and the genomic DNA template.
-
-
Real-Time PCR Amplification:
-
Run the plates on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-50 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
SNP Genotyping: Analyze the endpoint fluorescence data using the instrument's software to generate allele discrimination plots and assign genotypes (e.g., homozygous wild-type, heterozygous, homozygous variant).
-
CNV Analysis: Use software like CopyCaller™ to analyze the real-time PCR data. The software uses the comparative ΔΔCt method to determine the relative copy number of the CYP2D6 gene compared to the reference gene (which has 2 copies).
-
-
Phenotype Assignment: Combine the SNP and CNV results to determine the diplotype (e.g., 1/4, 1/1x2) and assign a predicted metabolizer phenotype (PM, IM, NM, UM) based on established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC).
Visualizations
Caption: this compound Metabolic Pathway.
Caption: Experimental Workflow for In Vitro HLM Assay.
Caption: Troubleshooting Logic for In Vitro Metabolism Assays.
References
Technical Support Center: Troubleshooting Inconsistent Behavioral Effects of Cariprazine in Rats
Welcome to the technical support center for researchers utilizing cariprazine in rat behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during experimentation.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that might lead to variable behavioral effects?
A1: this compound possesses a complex pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors, with a notably higher affinity for D3 receptors[1][2][3]. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors. This multifaceted activity, particularly its partial agonism, means its effects can be state-dependent. In environments with low dopaminergic tone, it can act as an agonist, while in high-dopamine states, it can function as an antagonist. This dual activity can contribute to dose- and context-dependent variability in behavioral outcomes.
Q2: Are there known active metabolites of this compound in rats that could influence behavioral results?
A2: Yes, this compound is metabolized in rodents into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR)[4][5]. Both metabolites have pharmacological activity similar to the parent compound, including high affinity for D3 receptors. DDCAR is the most prominent metabolite at steady-state and has a longer half-life than this compound. The accumulation of these active metabolites over time, especially in chronic studies, can contribute to the observed behavioral effects and may introduce variability if not accounted for.
Q3: How does the route of administration impact the bioavailability and effects of this compound in rats?
A3: The oral bioavailability of this compound in rats is approximately 52%. Intraperitoneal (i.p.) injections are also commonly used in research and will lead to different absorption kinetics and peak plasma concentrations compared to oral (p.o.) administration. The choice of administration route will influence the pharmacokinetic profile, including the time to reach peak brain concentrations, which can in turn affect the onset and magnitude of behavioral effects. Consistency in the administration route is critical for reproducible results.
Q4: Have sex differences been reported in the behavioral response to this compound in rats?
A4: While many preclinical studies have been conducted in male rats, some studies have utilized female rats and shown this compound to be effective. However, the existing literature does not provide a comprehensive comparison of sex-specific responses to this compound. Sex can be a significant biological variable influencing drug metabolism and behavioral outcomes, and therefore should be a consideration in experimental design.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in rats.
| Problem/Observation | Potential Causes | Recommended Solutions |
| No significant behavioral effect observed. | 1. Inappropriate Dose: The dose may be too low to elicit a response in the specific behavioral paradigm. 2. Timing of Behavioral Testing: The behavioral test may be conducted outside the window of peak drug efficacy. 3. Choice of Behavioral Assay: The selected test may not be sensitive to the specific pharmacological actions of this compound being investigated. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 0.03 mg/kg to 1.0 mg/kg, i.p. or p.o.) to determine the optimal effective dose for your specific model and behavioral endpoint. 2. Optimize Dosing-to-Test Interval: Based on pharmacokinetic data, adjust the time between this compound administration and behavioral testing. For acute studies, testing is often performed 30-60 minutes post-injection. 3. Select Appropriate Assays: For cognitive effects, consider the Novel Object Recognition Test (NORT), T-maze, or Y-maze. For negative symptom-like behaviors, social interaction tests are relevant. |
| Biphasic or paradoxical behavioral effects. | 1. Partial Agonist Activity: At different doses, this compound's partial agonism at D2/D3 receptors can lead to opposing effects depending on the baseline dopaminergic state. 2. Receptor Selectivity: The dose range may be engaging different receptor populations (e.g., higher doses may have more pronounced D2 receptor effects). | 1. Careful Dose Selection: Use a narrower and more targeted dose range based on pilot studies. 2. Characterize Baseline State: Consider the baseline neurochemical and behavioral state of your animal model, as this can influence the direction of the drug's effect. |
| High inter-individual variability in response. | 1. Pharmacokinetic Differences: Individual differences in metabolism can lead to varying levels of this compound and its active metabolites. 2. Stress and Environmental Factors: Stress can significantly impact dopaminergic and serotonergic systems, thereby altering the response to this compound. 3. Animal Strain and Supplier: Different rat strains can exhibit different behavioral and pharmacological responses. | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 2. Standardize Experimental Conditions: Ensure consistent handling, housing, and testing environments to minimize stress-induced variability. Acclimate animals to the testing procedures. 3. Consistent Animal Source: Use rats of the same strain, sex, and age from a single, reputable supplier. |
| Tolerance or sensitization with chronic administration. | 1. Receptor Regulation: Chronic partial agonist treatment can lead to changes in receptor density and sensitivity. 2. Metabolite Accumulation: The long half-life of active metabolites can lead to their accumulation with repeated dosing, altering the overall pharmacological effect over time. | 1. Consider Washout Periods: If conducting multiple tests, include adequate washout periods between treatments. 2. Monitor for Long-Term Changes: In chronic studies, include behavioral assessments at multiple time points to track the development of tolerance or sensitization. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Novel Object Recognition Test (NORT)
-
Objective: To assess recognition memory.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Procedure:
-
Habituation: Allow rats to explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.
-
Training (T1): Place two identical objects in the arena and allow the rat to explore for a defined period (e.g., 3-5 minutes).
-
Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 3-5 minutes).
-
-
Drug Administration: Administer this compound (e.g., 0.03-1.0 mg/kg, i.p. or p.o.) at a specified time (e.g., 30-60 minutes) before the training or testing phase, depending on the experimental question.
-
Data Analysis: Calculate a discrimination index (DI) or recognition index (RI) as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) or Time with Novel Object / Total Exploration Time.
Social Interaction Test
-
Objective: To evaluate social behavior, relevant to negative symptoms of schizophrenia.
-
Apparatus: A dimly lit open-field arena.
-
Procedure:
-
Habituation: Habituate rats to the testing arena individually.
-
Testing: Place two unfamiliar, weight-matched rats in the arena and record their social behaviors (e.g., sniffing, grooming, following, pinning) for a set duration (e.g., 10-15 minutes).
-
-
Drug Administration: Administer this compound (e.g., 0.05-0.3 mg/kg, p.o. or i.p.) to one or both rats prior to the testing session.
-
Data Analysis: Score the duration and frequency of specific social interactions.
Scopolamine-Induced Cognitive Deficit Model
-
Objective: To model cognitive impairment and assess the pro-cognitive effects of this compound.
-
Procedure:
-
Induce a cognitive deficit by administering scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) to the rats.
-
Administer this compound (e.g., 0.25-1.0 mg/kg, i.p.) prior to the scopolamine injection or before behavioral testing.
-
Conduct behavioral tests such as the NORT, T-maze, or Y-maze to assess cognitive function.
-
-
Data Analysis: Compare the performance of this compound-treated animals to vehicle-treated and scopolamine-only groups.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
References
- 1. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preferential Effects of this compound on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
strategies to mitigate cariprazine-induced metabolic changes in long-term studies
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the long-term effects of cariprazine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential metabolic changes observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic profile of this compound in long-term studies?
A1: this compound is generally considered to have a favorable metabolic profile with a low propensity for weight gain and metabolic disturbances compared to other second-generation antipsychotics (SGAs)[1][2]. Many studies describe it as "metabolically neutral"[3]. However, modest weight gain and minor alterations in lipid parameters can occur in a subset of subjects during long-term administration.
Q2: Is significant weight gain a common finding in preclinical long-term this compound studies?
A2: No, significant weight gain is not a common finding. Preclinical studies in rats have shown that this compound has a weight-gain-reducing effect compared to other antipsychotics like olanzapine[4]. In long-term clinical studies, the average weight change is generally modest[3]. Clinically significant weight gain (≥7% of baseline body weight) is reported in a minority of patients.
Q3: What are the known effects of long-term this compound administration on lipid and glucose metabolism?
A3: Long-term studies suggest that this compound has minimal impact on glucose metabolism, with some studies showing a decrease in HbA1c levels over time. The effects on lipids can be variable. Some real-world data indicate a slight increase in LDL cholesterol and a slight decrease in HDL cholesterol over a year, while triglyceride levels may decrease. Another meta-analysis even noted a decrease in LDL cholesterol compared to a placebo.
Q4: Are there established strategies to specifically counteract this compound-induced metabolic changes?
A4: Due to this compound's generally favorable metabolic profile, there is a lack of studies on mitigation strategies specifically for this compound-induced effects. However, if metabolic changes are observed, the general management strategies for antipsychotic-induced metabolic side effects are recommended. These primarily include lifestyle interventions (diet and exercise) and, in some cases, pharmacological treatment such as metformin.
Troubleshooting Guide
Issue 1: Unexpected Weight Gain in an Animal Cohort
Potential Cause: While this compound has a low propensity for weight gain, individual differences, housing conditions, or diet in an experimental setting could contribute to this finding.
Troubleshooting Steps:
-
Review Baseline Data: Ensure that there were no significant differences in baseline weight between your control and this compound-treated groups.
-
Standardize Environmental Conditions: Verify that housing density, ambient temperature, and enrichment are consistent across all animal groups.
-
Analyze Food and Water Intake: Quantify daily food and water consumption to determine if hyperphagia is a contributing factor.
-
Consider Pair-Feeding: In a follow-up study, consider a pair-feeding protocol where the this compound group is fed the same amount of food as the control group to isolate the direct metabolic effects of the drug.
-
Assess Body Composition: Use techniques like DEXA scans to determine if the weight gain is due to an increase in adipose tissue or lean mass.
Issue 2: Inconsistent Results in Lipid Profile Analysis
Potential Cause: Variability in fasting times, sample handling, or the specific lipid panel assays used can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Fasting Protocol: Ensure a consistent fasting period (e.g., 12 hours for rodents) before blood collection for all animals at every time point.
-
Optimize Blood Collection and Processing: Use a consistent method for blood collection and serum/plasma separation. Process samples promptly or store them at a consistent temperature (e.g., -80°C) to prevent lipid degradation.
-
Validate Assay Kits: If using commercial ELISA or colorimetric kits, ensure they are validated for the species you are studying and run quality controls with each assay.
-
Increase Sample Size: A larger cohort may be necessary to detect statistically significant, albeit small, changes in lipid parameters.
Quantitative Data Summary
The following tables summarize the quantitative data on metabolic changes associated with long-term this compound treatment from various studies.
Table 1: this compound-Associated Weight and BMI Changes in Long-Term Studies
| Parameter | Study Population | Duration | Mean Change | Citation(s) |
| Weight | Human (Real-world) | 3 months | +0.8 kg | |
| 6 months | +1.1 kg | |||
| 12 months | +1.4 kg | |||
| Weight | Human (Real-world) | 1 year | +0.91 kg/year | |
| Weight | Human (Clinical Trial) | 1 year or less | +4.25 lbs (~1.9 kg) | |
| BMI | Human (Real-world) | 1 year | +0.31 kg/m ²/year |
Table 2: this compound-Associated Changes in Lipid and Glucose Parameters in a Long-Term Real-World Study
| Parameter | Baseline Trend (per year) | This compound Treatment Trend (per year) | Citation(s) |
| HbA1c | +0.15% | -0.2% | |
| Triglycerides | +15.0 mg/dL | -0.7 mg/dL | |
| LDL Cholesterol | -7.3 mg/dL | +5.6 mg/dL | |
| HDL Cholesterol | -1.1 mg/dL | -0.6 mg/dL |
Experimental Protocols
Key Experiment: Investigating Antipsychotic-Induced Metabolic Changes in a Rat Model
This protocol is a generalized methodology based on principles from preclinical studies investigating the metabolic effects of antipsychotics.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley or Wistar rats. Male rats are often chosen to avoid the confounding influence of the estrous cycle on metabolism.
-
Age: Young adult (e.g., 8-10 weeks old) at the start of the study.
-
Housing: Single or group housing in a temperature- and light-controlled environment (e.g., 22°C, 12-hour light/dark cycle).
2. Diet and Drug Administration:
-
Diet: A standard chow diet or a diet that mimics a typical human diet may be used.
-
Drug Administration: this compound can be administered via oral gavage, in the drinking water, or mixed into the food. Administration in food can mimic clinical use and reduce stress from handling.
-
Dosing: Doses should be selected based on previous pharmacokinetic and pharmacodynamic studies to achieve clinically relevant receptor occupancy.
3. Monitoring and Measurements:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Metabolic Cage Analysis: At various time points, animals can be placed in metabolic cages to measure energy expenditure, respiratory exchange ratio, and locomotor activity.
-
Glucose Tolerance Test (GTT): Performed after a period of treatment (e.g., 4-6 weeks). After an overnight fast, a baseline blood glucose sample is taken, followed by an intraperitoneal or oral glucose challenge. Blood glucose is then measured at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Blood Sampling: Blood is collected at baseline and at the end of the study for analysis of lipids (total cholesterol, HDL, LDL, triglycerides), glucose, and insulin.
-
Body Composition: At the end of the study, body composition can be analyzed using DEXA or by dissecting and weighing adipose tissue depots (e.g., epididymal, retroperitoneal).
Visualizations
Signaling Pathways Implicated in Antipsychotic-Induced Metabolic Changes
The metabolic side effects of atypical antipsychotics are thought to be mediated by their interaction with various neurotransmitter receptors, particularly histamine H1 and serotonin 5-HT2C receptors. This compound has a low affinity for these receptors, which likely contributes to its favorable metabolic profile.
General Workflow for Mitigating Observed Metabolic Changes
This diagram outlines a logical workflow for researchers to follow if they observe unexpected metabolic changes in their long-term this compound studies.
References
improving the stability of cariprazine in stock solutions for in vitro experiments
Welcome to the Technical Support Center for cariprazine usage in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of this compound stock solutions, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] DMSO is a commonly used solvent for preparing high-concentration stock solutions for in vitro studies.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound hydrochloride varies depending on the solvent. The approximate solubilities are presented in the table below.
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture.[1] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] While one study indicates that a this compound hydrochloride solution is stable for at least 24 hours at room temperature, long-term storage of solutions at room temperature is not recommended.[3]
Q4: Is this compound stable in aqueous solutions?
A4: this compound hydrochloride has poor aqueous solubility and is not stable in aqueous solutions, particularly under slightly acidic to alkaline conditions where it can dissociate.[4] Therefore, it is not recommended to store this compound in aqueous buffers for extended periods.
Q5: What are the known stability issues with this compound?
A5: this compound is known to be unstable under acidic, alkaline, and oxidative conditions. It is, however, relatively stable under thermal and photolytic stress.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution into aqueous cell culture media.
-
Potential Cause: "Solvent shock" due to the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium. This compound's low aqueous solubility can cause it to precipitate out of solution.
-
Recommended Solutions:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of the medium, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) media, and then add this intermediate dilution to the final culture volume.
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform dispersion.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.
-
Issue: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound in the stock solution due to improper storage or handling.
-
Recommended Solutions:
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly, especially if you suspect degradation.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber vials or protect them from light to prevent potential photolytic degradation, although studies suggest it is relatively stable to light.
-
Inert Gas: When preparing stock solutions, purging the solvent with an inert gas like nitrogen or argon can help to displace oxygen and reduce the risk of oxidative degradation.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 10 |
| Methanol | Slightly soluble |
Data sourced from multiple suppliers and may vary slightly.
Table 2: Stability of this compound Hydrochloride Under Forced Degradation Conditions
| Stress Condition | Stability |
| Acidic Hydrolysis | Labile |
| Alkaline Hydrolysis | Labile |
| Oxidative (e.g., H₂O₂) | Labile |
| Thermal | Stable |
| Photolytic | Stable |
This table summarizes findings from forced degradation studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in pre-warmed cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add an equal volume of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound in in vitro assays.
Caption: Simplified signaling pathways modulated by this compound.
References
Technical Support Center: Refining Experimental Design for Cariprazine and its Long Half-Life Metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals working with cariprazine, aripiprazole, and its pharmacologically active metabolites with long half-lives, desmethylthis compound (DCAR) and didesmethylthis compound (DDCAR). The unique pharmacokinetic profile of this compound, characterized by the prolonged presence of its active metabolites, necessitates careful consideration in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the major active metabolites of this compound and how do their half-lives differ from the parent drug?
A1: this compound is metabolized into two major active metabolites: desmethylthis compound (DCAR) and didesmethylthis compound (DDCAR).[1][2] DDCAR, in particular, has a significantly longer half-life than this compound. In humans, the terminal half-life of this compound is approximately 2-5 days, while the half-life of DCAR is about 1-2 days, and the half-life of DDCAR is exceptionally long, ranging from 1 to 3 weeks.[1] This extended presence of DDCAR is a critical factor to consider in the design of both preclinical and clinical studies.
Q2: How do the receptor binding profiles of this compound's metabolites compare to the parent compound?
A2: DCAR and DDCAR have receptor binding profiles that are qualitatively similar to this compound, exhibiting partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A and 5-HT2B receptors.[1][3] Notably, both metabolites show a higher selectivity for the D3 receptor over the D2 receptor compared to this compound. The affinity (Ki) values for these receptors are comparable, suggesting that the metabolites significantly contribute to the overall pharmacological effect of this compound treatment.
Q3: What are the main challenges in designing experiments with this compound due to its long half-life metabolites?
A3: The primary challenges stem from the extended pharmacological activity of DDCAR. These include:
-
Extended Washout Periods: A lengthy washout period is required to ensure complete elimination of DDCAR before initiating new treatments or in crossover study designs to avoid carry-over effects.
-
Difficulty in Achieving True Steady State: Reaching a stable steady-state concentration of DDCAR can take several weeks (approximately 4-8 weeks), which needs to be factored into the duration of treatment phases in clinical trials.
-
Data Interpretation: When analyzing experimental data, it is crucial to consider the combined effects of this compound, DCAR, and DDCAR, as all three moieties are pharmacologically active and present in significant concentrations.
-
Potential for Drug Accumulation: The long half-life of DDCAR increases the risk of drug accumulation with repeated dosing, which can have implications for long-term safety and tolerability.
Q4: How should I determine an adequate washout period for a preclinical or clinical study involving this compound?
A4: A general rule of thumb for determining a washout period is to allow for at least 4-5 half-lives of the compound with the longest elimination half-life to ensure near-complete elimination (over 90%). Given that DDCAR has a half-life of 1-3 weeks, a washout period of at least 5-15 weeks is recommended. The exact duration should be based on the specific study design, the population being studied, and regulatory guidelines. It is generally recommended to calculate the washout period as a minimum of four half-lives of the study medication.
Troubleshooting Guides
Issue 1: Unexpected or prolonged pharmacological effects observed in preclinical models.
-
Possible Cause: Contribution from the long-acting metabolite DDCAR. Even after the parent drug, this compound, has been largely eliminated, DDCAR can persist and continue to exert its effects.
-
Troubleshooting Steps:
-
Measure Metabolite Concentrations: Whenever feasible, measure the plasma and brain concentrations of both this compound and its metabolites (DCAR and DDCAR) at various time points. This will provide a clearer picture of the exposure-response relationship.
-
Conduct Ex Vivo Receptor Occupancy Studies: Assess the occupancy of target receptors (e.g., D2, D3) at different time points post-dosing to correlate with the observed behavioral or physiological effects.
-
Consider a Longer Washout Period: If carry-over effects are suspected in a crossover design, extend the washout period to ensure complete elimination of DDCAR.
-
Issue 2: High inter-individual variability in response to this compound in clinical trials.
-
Possible Cause: Genetic polymorphisms in the enzymes responsible for this compound metabolism, primarily CYP3A4 and to a lesser extent CYP2D6. Variations in the activity of these enzymes can lead to differences in the rate of metabolite formation and elimination, resulting in varied plasma concentrations of the parent drug and its metabolites.
-
Troubleshooting Steps:
-
Genotype Study Participants: Consider genotyping participants for common functional polymorphisms in CYP3A4 and CYP2D6 to investigate potential associations with pharmacokinetic variability and clinical response.
-
Therapeutic Drug Monitoring (TDM): Implement TDM to measure plasma concentrations of this compound and its metabolites. This can help in dose individualization and in understanding the exposure-response relationship in different individuals.
-
Population Pharmacokinetic (PopPK) Modeling: Utilize PopPK modeling to identify covariates (such as genetics, demographics, and concomitant medications) that may influence the pharmacokinetics of this compound and its metabolites.
-
Issue 3: Difficulty in establishing a clear dose-response relationship.
-
Possible Cause: The complex interplay between the parent drug and its active metabolites, all of which contribute to the overall effect. The dose-response relationship may not be linear due to the different potencies and pharmacokinetic profiles of this compound, DCAR, and DDCAR.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Employ PK/PD modeling to dissect the individual contributions of this compound and its metabolites to the observed pharmacological effect. This can help in understanding the exposure-response relationship for the total active moiety.
-
Measure Total Active Moiety: When assessing exposure, consider the sum of the concentrations of this compound, DCAR, and DDCAR, as this may provide a better correlation with the clinical response than the concentration of the parent drug alone.
-
Fixed-Dose Studies: In clinical trials, utilizing fixed-dose designs with a sufficient duration of treatment to allow DDCAR to reach steady state can help in characterizing the dose-response relationship more accurately.
-
Data Presentation
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound and its Metabolites
| Receptor | This compound | Desmethylthis compound (DCAR) | Didesmethylthis compound (DDCAR) |
| Dopamine D3 | 0.085 - 0.3 | Higher than this compound | Higher than this compound |
| Dopamine D2L | 0.49 - 0.71 | Similar to this compound | Similar to this compound |
| Serotonin 5-HT1A | 1.4 - 2.6 | Similar to this compound | Similar to this compound |
| Serotonin 5-HT2B | 0.58 - 1.1 | Similar to this compound | Similar to this compound |
| Serotonin 5-HT2A | 18.8 | Similar to this compound | Similar to this compound |
| Histamine H1 | 23.3 | - | - |
| Serotonin 5-HT2C | 134 | - | - |
| Adrenergic α1 | 155 | - | - |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Oral Administration)
| Parameter | This compound | Desmethylthis compound (DCAR) | Didesmethylthis compound (DDCAR) |
| Tmax (hours) | 3 - 6 | - | - |
| Half-life (t1/2) | 2 - 5 days | 1 - 2 days | 1 - 3 weeks |
| Time to Steady State | 1 - 2 weeks | 1 - 2 weeks | 4 - 8 weeks |
Data compiled from multiple sources.
Table 3: Pharmacokinetic Parameters of this compound and DDCAR in Rats (1 mg/kg Oral Administration)
| Parameter | This compound | Didesmethylthis compound (DDCAR) |
| Cmax (ng/mL) | ~100 | ~5 |
| Tmax (hours) | 1 | 4 |
| AUC0-inf (ng*h/mL) | ~400 | ~100 |
| Half-life (t1/2, hours) | 2 - 3 | - |
| Brain-to-Plasma Ratio | 11 | - |
Data adapted from preclinical studies.
Experimental Protocols
Protocol 1: In Vitro Dopamine D2/D3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (this compound, DCAR, DDCAR, and reference compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds and reference compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (e.g., 2 µg protein per well).
-
Radioligand (e.g., 1 nM [³H]-Spiperone).
-
Test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known D2/D3 antagonist (e.g., 1 µM Haloperidol).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Rodent Pharmacokinetic Study with Metabolite Profiling (LC-MS/MS)
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in rodents after oral administration.
Materials:
-
Test animals (e.g., male Wistar rats).
-
This compound formulation for oral gavage.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system.
-
Internal standard for LC-MS/MS analysis.
-
Acetonitrile for protein precipitation.
Procedure:
-
Acclimatize animals to the housing conditions for at least 3-5 days.
-
Administer a single oral dose of this compound to the animals via gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via a suitable method (e.g., tail vein sampling).
-
Process the blood samples immediately by centrifuging at high speed (e.g., 15,000 x g) for a short duration to obtain plasma.
-
Prepare plasma samples for analysis by protein precipitation: add a volume of acetonitrile containing the internal standard to a known volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound, DCAR, and DDCAR.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Mandatory Visualizations
Caption: Metabolism of this compound to its active metabolites and their shared pharmacological actions.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Caption: Simplified signaling pathway of the Serotonin 5-HT1A receptor.
Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
References
dealing with cariprazine's potential for off-target effects in cellular assays
Welcome to the technical support center for researchers utilizing cariprazine in cellular assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's polypharmacology and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's therapeutic effects are thought to be mediated through a combination of partial agonism at central dopamine D₂ and D₃ receptors, and serotonin 5-HT₁ₐ receptors, as well as antagonist activity at serotonin 5-HT₂ₐ receptors.[1] It has a notably high affinity for the dopamine D₃ receptor, even higher than dopamine itself.[2][3]
Q2: What are the major known off-target effects of this compound that could influence my cellular assays?
A2: this compound exhibits high affinity for the serotonin 5-HT₂₋ receptor, where it acts as an antagonist.[3][4] It also has moderate affinity for the histamine H₁ receptor. A significant off-target effect that can lead to cytotoxicity is the inhibition of mitochondrial respiratory chain complex I, which can decrease ATP production and increase reactive oxygen species (ROS). Additionally, this compound can interact with the ABCG2 transporter, which is relevant in cancer cell lines expressing this protein.
Q3: How can I differentiate between on-target (e.g., D₂/D₃) and off-target (e.g., 5-HT₂₋) effects in my experiments?
A3: The most effective method is to use selective antagonists for the suspected off-target receptors in conjunction with your this compound treatment. If a specific antagonist reverses the observed effect of this compound, it strongly suggests the involvement of that off-target receptor. It is also crucial to use a range of this compound concentrations, as off-target effects may only appear at higher concentrations, depending on the relative binding affinities.
Q4: I am observing unexpected cell death in my cultures treated with this compound. What could be the cause?
A4: Unexpected cytotoxicity could be due to several factors. This compound can inhibit mitochondrial complex I, leading to a decrease in cellular ATP and an increase in ROS, which can induce apoptosis. This is a known off-target effect of some atypical antipsychotics. It is also possible that the observed cytotoxicity is an on-target effect, depending on the cell type and the pathways regulated by dopamine and serotonin receptors. To investigate this, you can perform a cell viability assay (e.g., MTT or LDH assay) and a mitochondrial function assay.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Functional Assays (e.g., cAMP, Calcium Flux)
Question: My results from functional assays with this compound are highly variable or do not match the expected outcome based on its primary targets. What should I do?
Answer:
This issue often arises from this compound's complex pharmacology, where it acts on multiple receptors simultaneously. Here is a systematic approach to troubleshoot this:
-
Confirm Receptor Expression: First, verify that your cell line endogenously expresses the target receptors of interest (e.g., D₂, D₃, 5-HT₁ₐ) at sufficient levels. If not, you may need to use a recombinant cell line.
-
Use Selective Antagonists: To isolate the effect of a specific receptor, pre-incubate your cells with a selective antagonist for another receptor that this compound is known to target. For example, to isolate the D₂ receptor-mediated effect, you could use a selective 5-HT₁ₐ antagonist.
-
Perform a Dose-Response Curve: A comprehensive dose-response curve for this compound can help distinguish between high-affinity on-target effects and lower-affinity off-target effects.
-
Check for Biased Agonism: this compound may act as a biased agonist, meaning it can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Consider using assays that measure different downstream signaling events.
Issue 2: Unexpected Cytotoxicity Observed in Cell Viability Assays
Question: I am observing a significant decrease in cell viability at concentrations of this compound where I expect to see a specific pharmacological effect. How can I determine the cause of this cytotoxicity?
Answer:
Unexpected cytotoxicity can confound the interpretation of your results. Follow these steps to investigate the underlying mechanism:
-
Characterize the Cytotoxicity: Perform a detailed dose-response and time-course analysis of this compound-induced cytotoxicity using a reliable cell viability assay such as the MTT or a lactate dehydrogenase (LDH) release assay.
-
Investigate Mitochondrial Function: Given that this compound can inhibit mitochondrial complex I, assess mitochondrial health in your cells. You can measure changes in mitochondrial membrane potential, cellular ATP levels, and the production of reactive oxygen species (ROS).
-
Assess Apoptosis: Determine if the observed cell death is due to apoptosis. This can be done by using assays that detect caspase activation or changes in the cell membrane, such as Annexin V staining.
-
Use Receptor Antagonists: To rule out on-target mediated cytotoxicity, pre-treat your cells with selective antagonists for this compound's primary targets (D₂, D₃, 5-HT₁ₐ) before adding this compound. If the cytotoxicity is not blocked, it is more likely due to a direct off-target effect on cellular machinery.
Data Presentation
Table 1: this compound Binding Affinity (Ki) and Functional Activity Profile
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D₃ | 0.085 - 0.3 | Partial Agonist |
| Dopamine D₂ | 0.49 - 0.71 | Partial Agonist |
| Serotonin 5-HT₁ₐ | 1.4 - 2.6 | Partial Agonist |
| Serotonin 5-HT₂₋ | 0.58 - 1.1 | Antagonist |
| Serotonin 5-HT₂ₐ | 18.8 | Antagonist |
| Histamine H₁ | 23.3 | Antagonist |
| Serotonin 5-HT₂₋ | 134 | Low Affinity |
| Adrenergic α₁ | 155 | Low Affinity |
| Muscarinic Cholinergic | >1000 | No Appreciable Affinity |
Data compiled from multiple sources.
Experimental Protocols
Dopamine D₂ Receptor cAMP Accumulation Assay
This protocol is designed to measure the antagonist effect of this compound on dopamine-induced inhibition of cAMP production in a recombinant cell line.
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D₂ receptor.
-
Materials:
-
CHO-K1-D₂ cells
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Dopamine (agonist)
-
Forskolin (adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
96-well cell culture plates
-
-
Procedure:
-
Seed CHO-K1-D₂ cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
The following day, remove the culture medium and replace it with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and pre-incubate for 30 minutes at 37°C.
-
Prepare a solution of dopamine (at its EC₈₀ concentration) and forskolin (e.g., 10 µM) in serum-free medium.
-
Add the dopamine/forskolin solution to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Analyze the data to determine the IC₅₀ of this compound.
-
Serotonin 5-HT₁ₐ Receptor [³⁵S]GTPγS Binding Assay
This assay measures the partial agonist activity of this compound at the 5-HT₁ₐ receptor by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.
-
Materials:
-
Cell membranes from a cell line expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation vials and fluid
-
-
Procedure:
-
In a 96-well plate, add the following in order: assay buffer, GDP (to a final concentration of 10 µM), cell membranes (e.g., 10-20 µg of protein), and serial dilutions of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the EC₅₀ and Eₘₐₓ of this compound relative to a full agonist.
-
Visualizations
Caption: this compound's on-target and major off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
challenges in translating cariprazine preclinical findings to clinical populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cariprazine. The content addresses common challenges and discrepancies encountered when translating preclinical findings to clinical populations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacological Discrepancies
Q1: We observe potent D3 receptor binding in our preclinical assays, but the clinical efficacy on negative symptoms isn't as pronounced as we hypothesized. Why might this be?
A1: This is a key challenge in this compound research. Several factors could be contributing to this discrepancy:
-
Role of Active Metabolites: this compound is metabolized into two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2][3] DDCAR, in particular, has a very long half-life (1-3 weeks) and even higher selectivity for D3 over D2 receptors than the parent compound.[4][5] Preclinical studies, especially acute single-dose experiments, may not adequately model the steady-state pharmacology in humans where DDCAR contributes significantly to the total active moiety. The clinical effect on negative symptoms may be more closely related to the sustained high D3 occupancy by DDCAR over time.
-
Functional Selectivity: this compound is a partial agonist. Its functional effect (agonist vs. antagonist) can depend on the specific brain region and the local dopamine tone. In preclinical models, the dopaminergic environment is artificially manipulated. In patients with schizophrenia, the complex and heterogeneous nature of dopamine dysregulation means that this compound's functional effects may be more varied than in a controlled animal model.
-
Complexity of Negative Symptoms: Negative symptoms in schizophrenia are multifaceted and not solely driven by D3 receptor hypofunction. While D3 receptor modulation is a promising target, other neurotransmitter systems and circuit-level dysfunctions are also involved, which may not be fully recapitulated in animal models.
Q2: Our in vitro functional assays show this compound as a partial agonist at D2 receptors. However, in some preclinical behavioral models, it appears to act more like an antagonist. How can we interpret this?
A2: This highlights the concept of "functional selectivity" and the influence of the experimental environment.
-
Dependence on Dopaminergic Tone: As a partial agonist, this compound's effect is relative to the concentration of the full agonist, dopamine. In a high-dopamine environment (like the one thought to exist in the mesolimbic pathway in schizophrenia, which is often modeled preclinically), this compound will compete with dopamine and reduce the overall receptor stimulation, thus acting as a functional antagonist. Conversely, in a low-dopamine environment (hypothesized in the prefrontal cortex), it can boost receptor signaling, acting as a functional agonist. Your behavioral model's specific impact on dopamine levels will dictate this compound's observed effect.
-
Receptor Reserve: The level of receptor expression in your in vitro system can influence the observed intrinsic activity. A system with high receptor reserve may show higher agonism compared to a system with lower reserve, or native tissue, where antagonist-like properties might be more prominent.
Animal Model and Behavioral Readout Challenges
Q3: We're using a PCP-induced model of cognitive impairment and see significant pro-cognitive effects with this compound. Should we expect this to translate directly to patients?
A3: Direct translation of pro-cognitive effects has been a major hurdle for many antipsychotics, including this compound.
-
Model Limitations: The phencyclidine (PCP) model, while valuable, primarily mimics the cognitive deficits associated with NMDA receptor hypofunction. Cognitive impairment in schizophrenia is more complex, involving other systems and developmental components that the PCP model does not capture.
-
Nature of Cognitive Tasks: Preclinical cognitive tests, like the Novel Object Recognition (NOR) task, assess specific domains of memory and attention. These are simpler than the multifaceted cognitive deficits seen in patients, which include executive function, processing speed, and social cognition. While preclinical studies show promising signals for this compound's pro-cognitive potential, the clinical evidence is still emerging and may not be as robust.
-
Dose and Occupancy Differences: The doses used in animal models to achieve a pro-cognitive effect may lead to different D2/D3 receptor occupancy ratios compared to the therapeutic doses used in humans. In clinical PET studies, low doses of this compound show preferential D3 occupancy, but this selectivity diminishes at higher doses as D2 occupancy increases. The optimal balance for pro-cognitive effects without motor side effects in humans is a critical translational question.
Q4: We did not predict the high incidence of akathisia and extrapyramidal symptoms (EPS) seen in clinical trials based on our rodent locomotor activity data. What could explain this?
A4: This is a common translational failure.
-
Species Differences in Motor Control: The nigrostriatal dopamine system, which is central to motor control and the origin of EPS, has anatomical and functional differences between rodents and primates/humans. Rodent models are generally less sensitive to drug-induced EPS than humans.
-
Akathisia is Poorly Modeled: Akathisia is a complex syndrome involving an inner sense of restlessness, which is difficult to model in animals. Simple locomotor activity is not a direct proxy for this adverse effect. While some models attempt to capture components of restlessness, they lack the subjective human experience that defines akathisia.
-
Metabolite Contribution: The long-acting metabolite DDCAR reaches high steady-state concentrations in humans. The sustained, high D2 receptor occupancy by the combination of this compound and its metabolites likely contributes significantly to the risk of EPS and akathisia observed clinically, a situation not replicated in acute or short-term preclinical studies.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and its Active Metabolites
| Receptor | This compound | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) |
|---|---|---|---|
| Dopamine D3 | 0.085 - 0.3 | ~2x more potent than this compound | Higher affinity than this compound |
| Dopamine D2 | 0.49 - 0.71 | Similar to this compound | Lower affinity than this compound |
| Serotonin 5-HT1A | 1.4 - 2.6 | High Affinity | High Affinity |
| Serotonin 5-HT2B | 0.58 - 1.1 | High Affinity | High Affinity |
| Serotonin 5-HT2A | 18.8 | Moderate Affinity | Moderate Affinity |
| Histamine H1 | 23.3 | Moderate Affinity | Moderate Affinity |
| Adrenergic α1 | 155 | Low Affinity | Low Affinity |
| Muscarinic (M) | >1000 | No Appreciable Affinity | No Appreciable Affinity |
Table 2: Summary of Clinical Efficacy in Schizophrenia and Bipolar Mania
| Indication | Primary Outcome Measure | Mean Change from Baseline (this compound) | Mean Change from Baseline (Placebo) | Least Squares Mean Difference (LSMD) |
|---|---|---|---|---|
| Schizophrenia (Acute) | PANSS Total Score | -16.5 to -20.2 | -9.7 to -10.3 | -6.7 to -9.9 |
| Schizophrenia (Negative Sx) | PANSS-FSNS* | -9.6 | -7.9 (vs. Risperidone) | -1.46 (vs. Risperidone) |
| Bipolar I Mania (Acute) | YMRS Total Score | -18.8 to -20.9 | -11.8 to -14.6 | -4.3 to -7.0 |
*PANSS-FSNS: Positive and Negative Syndrome Scale Factor Score for Negative Symptoms *YMRS: Young Mania Rating Scale
Table 3: Incidence of Common Treatment-Emergent Adverse Events (%) in Bipolar Depression Trials
| Adverse Event | This compound 1.5 mg/day | This compound 3.0 mg/day | Placebo |
|---|---|---|---|
| Akathisia | 5.5 | 9.6 | 2.1 |
| Extrapyramidal Symptoms (EPS) | 3.8 | 5.1 | 2.1 |
| Restlessness | ~4-5 | ~5-6 | ~2 |
| Nausea | ~8 | ~8 | ~3 |
| Insomnia | ~14 | ~14 | Not specified |
Experimental Protocols
1. Receptor Binding Assay (General Methodology)
This protocol describes a general method for determining the binding affinity (Ki) of a compound like this compound for a specific receptor.
-
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known radioligand to a specific target receptor (IC50), and to calculate the inhibitor constant (Ki).
-
Materials:
-
Cell membranes from cell lines engineered to express a high density of the human receptor of interest (e.g., D2, D3, 5-HT1A).
-
A specific radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
This compound hydrochloride of known concentration.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for "total binding" (no this compound) and "non-specific binding" (radioligand plus a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. PCP-Induced Model of Cognitive Deficits in Rats
This protocol is used to model cognitive and negative symptoms of schizophrenia to test the efficacy of potential treatments like this compound.
-
Objective: To induce a state of cognitive impairment in rats using the NMDA receptor antagonist phencyclidine (PCP) and assess the ability of this compound to reverse these deficits.
-
Animals: Adult male or female rats (e.g., Sprague-Dawley or Lister Hooded).
-
Drug Administration:
-
PCP Regimen: Administer PCP hydrochloride (e.g., 2 mg/kg or 5 mg/kg, intraperitoneally) twice daily for 7 consecutive days.
-
Washout Period: Follow the PCP regimen with a 7-day drug-free washout period. This allows for the acute effects of PCP to subside, leaving more persistent neuroadaptations relevant to schizophrenia models.
-
Test Compound: Administer this compound or vehicle orally (p.o.) or via injection at the desired dose(s) at a specified time before behavioral testing (e.g., 60 minutes prior).
-
-
Behavioral Testing (Example: Novel Object Recognition - NOR):
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty testing arena (e.g., a 40x40x40 cm open box) for 5-10 minutes to reduce novelty-induced stress.
-
Acquisition/Training Trial (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes). Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and pointing towards it.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Retention/Test Trial (T2): Place the rat back in the arena, where one of the original objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 3-5 minutes) and record the time spent exploring the familiar vs. the novel object.
-
-
Data Analysis:
-
Calculate a Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Healthy (vehicle-treated) rats should show a positive DI, indicating a preference for the novel object. PCP-treated rats are expected to show a DI near zero, indicating a memory deficit.
-
Compare the DI of the this compound-treated PCP group to the vehicle-treated PCP group to determine if the drug ameliorated the cognitive deficit.
-
Visualizations
Caption: this compound's primary mechanism of action at dopaminergic and serotonergic synapses.
Caption: Workflow illustrating the translation of this compound from preclinical to clinical phases.
Caption: Logical relationship between a preclinical finding and a clinical outcome for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 3. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
improving the predictive validity of animal models for cariprazine's therapeutic effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the therapeutic effects of cariprazine. Our aim is to enhance the predictive validity of your preclinical studies by addressing common challenges and providing detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or absent pro-cognitive effects of this compound in our behavioral assays.
-
Question: We are not observing the expected improvements in cognitive performance (e.g., in the Novel Object Recognition task) after this compound administration in our rodent model. What could be the underlying reasons?
-
Answer: Several factors can contribute to a lack of pro-cognitive effects. Consider the following troubleshooting steps:
-
Dose Selection: this compound's effects are dose-dependent.[1] Low doses may be effective for improving social interaction and novel object recognition, while higher doses might be necessary for more complex tasks like reversal learning.[1] Conversely, very high doses can sometimes suppress locomotor activity, which could confound the results of cognitive tests.[1][2] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model and behavioral paradigm.
-
Animal Model and Deficit Severity: The choice of animal model and the severity of the induced cognitive deficit are critical. For instance, in phencyclidine (PCP)-induced models, the dosing regimen of PCP can significantly impact the level of cognitive impairment.[1] If the deficit is too severe, the therapeutic window for this compound may be narrowed. Conversely, a mild deficit may lead to a "ceiling effect," where there is little room for improvement to be observed.
-
Timing of Drug Administration and Testing: The timing of this compound administration relative to the induction of the cognitive deficit and the behavioral testing is crucial. Ensure that the drug has reached its peak plasma and brain concentrations during the testing period. This compound has active metabolites with long half-lives, which should also be considered in the experimental design.
-
Habituation and Environmental Factors: Insufficient habituation of the animals to the testing apparatus can lead to increased stress and anxiety, which can mask pro-cognitive effects. Ensure a proper habituation protocol is in place. Additionally, environmental factors such as lighting, noise, and handling can influence behavioral outcomes.
-
Issue 2: Unexpected locomotor effects are confounding our results.
-
Question: We have observed that this compound is altering locomotor activity in our animals, making it difficult to interpret the results of our cognitive and social interaction tests. How can we address this?
-
Answer: It is essential to dissociate the specific therapeutic effects of this compound from its non-specific effects on motor activity.
-
Dose-Response Evaluation: Higher doses of this compound (e.g., 0.1 mg/kg and 0.25 mg/kg) have been reported to reduce locomotor activity. Therefore, it is recommended to test a range of doses and select one that does not independently affect locomotion in an open-field test before proceeding with more complex behavioral assays.
-
Control for Motor Activity: Always include a dedicated open-field test or a similar assay to assess locomotor activity for each dose of this compound used. This will allow you to determine if any observed behavioral changes in other tests are a primary effect or secondary to changes in motor function.
-
Task Selection: Some behavioral tasks are less dependent on high levels of motor activity. Consider using tasks that are less susceptible to confounding by locomotor changes.
-
Issue 3: High variability in our PCP-induced deficit model.
-
Question: We are experiencing significant inter-animal variability in the cognitive deficits induced by PCP, leading to inconsistent results with this compound treatment. How can we improve the reliability of our model?
-
Answer: The PCP model of schizophrenia-related cognitive deficits can indeed show variability. The following measures can help improve its consistency:
-
Standardized PCP Administration: The route, dose, and duration of PCP administration should be strictly controlled. Sub-chronic administration (e.g., 2 mg/kg, IP for 7 days followed by a 7-day washout period) has been shown to produce reliable deficits.
-
Animal Strain and Supplier: The genetic background of the animals can influence their sensitivity to PCP. Using a consistent and reputable supplier for your chosen strain (e.g., Lister Hooded rats) is recommended.
-
Behavioral Phenotyping: Before initiating this compound treatment, it is advisable to phenotype the animals to confirm the presence of a stable cognitive deficit. This allows for the exclusion of non-responders to PCP and can help in balancing the experimental groups.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of animal models to study this compound.
-
What is the primary mechanism of action of this compound that we should be targeting in our animal models? this compound is a dopamine D3/D2 receptor partial agonist with a preference for D3 receptors. Its pro-cognitive and antipsychotic-like effects are thought to be mediated, at least in part, through its action on D3 receptors. Therefore, animal models that are sensitive to the modulation of the dopaminergic system, particularly D3 receptor function, are most relevant.
-
Which animal models are most predictive of this compound's efficacy on negative and cognitive symptoms? Models that induce deficits relevant to schizophrenia, such as those using NMDA receptor antagonists like phencyclidine (PCP) or scopolamine, are widely used and have shown good predictive validity for this compound's effects. Behavioral paradigms that assess specific cognitive domains, such as the Novel Object Recognition (NOR) test for recognition memory, the T-maze or Y-maze for spatial working memory, and the social interaction test for negative symptoms, are particularly valuable.
-
What are the recommended dose ranges for this compound in rodent models? The effective dose of this compound can vary depending on the animal model and the behavioral test. In rats, oral doses ranging from 0.05 mg/kg to 0.25 mg/kg have been shown to be effective in reversing PCP-induced cognitive and social deficits. In mice, intraperitoneal doses of 0.25, 0.5, and 1 mg/kg have demonstrated pro-cognitive effects in a scopolamine-induced memory impairment model. It is always recommended to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
-
Are there species-specific differences to consider when using this compound in animal models? Yes, there can be species-specific differences in the pharmacokinetics and metabolism of this compound. It is important to be aware of these differences when designing experiments and interpreting data. For example, the half-life of this compound and its active metabolites may differ between rats and mice, which could influence the dosing schedule.
Quantitative Data Summary
Table 1: Efficacy of this compound in PCP-Induced Deficit Models in Rats
| Behavioral Test | Animal Model | This compound Dose (PO) | Outcome | Reference |
| Novel Object Recognition (NOR) | Sub-chronic PCP (2mg/kg) | 0.05, 0.1, 0.25 mg/kg | Significant improvement in recognition memory | |
| Reversal Learning (RL) | Sub-chronic PCP (2mg/kg) | 0.05, 0.1, 0.25 mg/kg | Dose-dependent improvement in reversal learning | |
| Social Interaction (SI) | Sub-chronic PCP (2mg/kg) | 0.05, 0.1, 0.25 mg/kg | Significant improvement in social interaction time |
Table 2: Efficacy of this compound in Scopolamine-Induced Memory Impairment in Rats
| Behavioral Test | Animal Model | This compound Dose (IP) | Outcome | Reference |
| Novel Object Recognition (NORT) | Scopolamine (1mg/kg) | 0.25, 0.5, 1 mg/kg | Increased recognition index | |
| T-maze | Scopolamine (1mg/kg) | 0.25, 0.5, 1 mg/kg | Increased working memory index | |
| Y-maze | Scopolamine (1mg/kg) | 0.25, 0.5, 1 mg/kg | Increased percentage of spontaneous alternation | |
| Passive Avoidance | Scopolamine (1mg/kg) | 0.25, 0.5, 1 mg/kg | Improved learning and memory |
Detailed Experimental Protocols
Protocol 1: Phencyclidine (PCP)-Induced Cognitive and Social Deficits in Rats
-
Animals: Female Lister Hooded rats are used in this model.
-
PCP Administration: Administer PCP at a dose of 2 mg/kg (IP) once daily for 7 consecutive days.
-
Washout Period: Following the last PCP injection, allow for a 7-day drug-free period.
-
This compound Administration: Administer this compound orally (PO) at the desired doses (e.g., 0.05, 0.1, or 0.25 mg/kg) prior to behavioral testing.
-
Behavioral Testing:
-
Novel Object Recognition (NOR): This test assesses recognition memory.
-
Reversal Learning: This operant task evaluates cognitive flexibility.
-
Social Interaction: This test measures social withdrawal, a negative symptom of schizophrenia.
-
Protocol 2: Scopolamine-Induced Memory Impairment in Rats
-
Animals: Male Wistar rats are commonly used.
-
This compound Pre-treatment: Administer this compound intraperitoneally (IP) at the desired doses (e.g., 0.25, 0.5, or 1 mg/kg) for 14 consecutive days.
-
Memory Impairment Induction: On the day of the experiment, 30 minutes after the final this compound dose, induce memory impairment by administering scopolamine (1 mg/kg, IP).
-
Behavioral Testing: Conduct a battery of memory tests, such as:
-
Novel Object Recognition Task (NORT)
-
T-Maze and Y-Maze for spatial working memory.
-
Passive Avoidance Tasks (step-through and step-down) for learning and memory.
-
Visualizations
Caption: this compound's dual action on pre- and postsynaptic dopamine receptors.
Caption: Workflow for the PCP-induced cognitive deficit model.
Caption: Troubleshooting logic for absent pro-cognitive effects.
References
- 1. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of this compound and Aripiprazole on PCP-Induced Deficits on Attention Assessed in the 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing stress-induced artifacts in behavioral studies involving cariprazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress-induced artifacts in behavioral studies involving cariprazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is relevant to behavioral studies?
This compound is a second-generation antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors.[1] It also has partial agonist activity at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A and 5-HT2B receptors.[2][3] This unique profile, particularly its potent D3 receptor activity, is thought to contribute to its effects on cognition, mood, and social behavior, which are often assessed in preclinical behavioral studies.
Q2: How can handling stress impact the results of my behavioral study with this compound?
Improper or inconsistent animal handling is a significant source of stress that can introduce variability and confound experimental results. Stressed animals may exhibit altered baseline behaviors, such as decreased exploration in novel environments or increased anxiety-like behaviors, which can mask or mimic the effects of this compound. For instance, a stressed rodent might show reduced locomotion, which could be misinterpreted as a drug-induced sedative effect. Minimizing handling stress is crucial for obtaining reliable and reproducible data.
Q3: What are the recommended handling techniques to minimize stress in rodents?
To minimize handling-induced stress, it is recommended to use non-aversive techniques. Instead of picking up mice by the tail, which is known to be aversive and anxiety-provoking, use methods like tunnel handling or cupping the hands. For rats, gentle but firm handling, allowing the animal to acclimatize to the experimenter's presence, is key. Consistent and gentle handling prior to the experiment can help habituate the animals to the procedures.
Q4: How long does it take for this compound and its active metabolites to reach steady state?
Due to the long half-life of this compound and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), it can take several weeks for plasma concentrations to reach a steady state. For this compound and DCAR, steady state is typically reached in 1-2 weeks, while for DDCAR, it can take up to 4 weeks. Researchers should consider this extended timeframe when designing their studies, particularly for chronic dosing paradigms.
Q5: What are the common side effects of this compound observed in preclinical studies that might be confounded with stress responses?
In preclinical studies, this compound has been associated with extrapyramidal symptoms (EPS), including akathisia (restlessness). These side effects can manifest as changes in motor activity, which could be difficult to distinguish from stress-induced behaviors like agitation or freezing. Careful observation and appropriate control groups are essential to differentiate between drug-related side effects and stress responses.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral data between subjects in the same treatment group. | Inconsistent animal handling, environmental stressors, or individual differences in stress response. | Implement standardized, non-aversive handling protocols for all animal handlers. Ensure a controlled and consistent experimental environment (e.g., lighting, noise levels). Allow for a sufficient acclimatization period for animals upon arrival and before testing. |
| Animals exhibit excessive anxiety-like behaviors (e.g., thigmotaxis, freezing) even in the vehicle control group. | Stress from injection procedures, novel environments, or improper handling. | Habituate animals to the injection procedure with saline injections prior to the start of the experiment. Use non-aversive handling techniques to move animals to testing arenas. Ensure the testing environment is free from sudden noises or bright lights. |
| Observed behavioral effects do not align with expected this compound outcomes based on the literature. | Incorrect dosing or administration route, stress masking the drug's effects, or pharmacokinetic issues. | Verify dose calculations and administration technique. Consider the long half-life of this compound and its metabolites when designing the dosing schedule. Minimize all potential sources of stress to unmask the true behavioral effects of the drug. |
| Difficulty distinguishing between this compound-induced akathisia and stress-induced hyperactivity. | Overlapping behavioral manifestations of drug side effects and stress responses. | Include a comprehensive behavioral battery to assess a range of behaviors beyond simple locomotion (e.g., grooming, rearing). Utilize specific tests for anxiety-like behavior (e.g., elevated plus maze, light-dark box) to differentiate from general hyperactivity. Consider including a positive control for akathisia if this is a primary concern. |
| Unexpected changes in food and water intake in this compound-treated animals. | Potential metabolic side effects of atypical antipsychotics or stress-induced changes in appetite. | Monitor food and water consumption daily. Ensure that the diet and housing conditions are optimal. If significant changes are observed, consider measuring metabolic parameters (e.g., body weight, blood glucose) to assess for potential metabolic side effects. |
Experimental Protocols
Protocol 1: Habituation and Handling for Minimizing Stress
-
Acclimatization: Upon arrival, allow animals to acclimate to the facility for a minimum of one week before any experimental procedures begin.
-
Handler Familiarization: For 3-5 consecutive days prior to the start of the experiment, the designated handler should gently handle each animal for 5 minutes per day.
-
Non-Aversive Handling (Mice): Use a tunnel or cupped hands to lift mice. Avoid picking them up by the tail.
-
Gentle Handling (Rats): Accustom the rat to your presence before gently but firmly picking it up, supporting its body.
-
Injection Habituation: For studies involving injections, administer vehicle injections for 2-3 days before the start of drug administration to habituate the animals to the procedure.
Protocol 2: Oral Gavage Administration of this compound in Rodents
-
Preparation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the solution is homogenous by vortexing before each use.
-
Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the scruff of the neck. For mice, various restraint devices are available.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.
-
Administration: Slowly administer the calculated volume of the this compound suspension.
-
Post-Administration: Return the animal to its home cage and monitor for any signs of distress.
Visualizations
Caption: this compound's primary receptor interactions.
Caption: Workflow for a behavioral study with this compound.
References
Technical Support Center: Accounting for the Impact of Diet on Cariprazine Pharmacokinetics in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of diet on the pharmacokinetics of cariprazine in animal models.
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized in common animal research models?
This compound is extensively metabolized in both humans and rodents, primarily through demethylation and hydroxylation. The main enzymes involved are Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2D6. This process results in the formation of two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2] DCAR is formed by the demethylation of this compound, and DDCAR is subsequently formed from the demethylation of DCAR.[1][2] Both metabolites have pharmacological activity similar to the parent drug.[1]
Q2: Are there any known effects of diet on the pharmacokinetics of this compound in animals?
Currently, there is a lack of direct published studies specifically investigating the impact of different dietary compositions (e.g., standard chow vs. high-fat diet) on the pharmacokinetic parameters of this compound in animal models. However, it is a well-established principle in pharmacology that diet can influence the activity of drug-metabolizing enzymes, such as the CYP450 family. Therefore, it is plausible that diets varying in fat, protein, and carbohydrate content could alter the metabolism of this compound and its active metabolites.
Q3: What are the known effects of this compound on body weight and metabolism in animal models?
Studies in rats have compared the effects of this compound on body weight to other second-generation antipsychotics. In one study, this compound was shown to have a diminished effect on body weight gain compared to olanzapine. The study also found that this compound increased the expression of Uncoupling Protein-1 (UCP-1), which is involved in thermogenesis, and increased the vacuole size of adipocytes.
Q4: What are the key pharmacokinetic parameters of this compound and its active metabolites in rats?
Pharmacokinetic studies in male Wistar rats have characterized the profiles of this compound and its metabolites. The following table summarizes key parameters after a single oral administration.
| Parameter | This compound | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) |
| Tmax (h) | 1.0 | 4.0 | 6.0 |
| Cmax (ng/mL) | 28.3 ± 4.5 | 4.9 ± 0.6 | 1.8 ± 0.2 |
| AUC (ng·h/mL) | 184.1 ± 21.9 | 69.8 ± 7.9 | 43.0 ± 5.8 |
| t1/2 (h) | 4.9 | 7.9 | 15.1 |
| Data are presented as mean ± SEM and are compiled from preclinical studies. |
Troubleshooting Guides
Issue 1: High variability in this compound plasma concentrations across study animals on the same dose.
-
Potential Cause: Inconsistent food intake or variations in the macro- and micronutrient composition of the diet between animals. Components of the diet can induce or inhibit CYP3A4 and CYP2D6 enzymes, leading to altered metabolism of this compound.
-
Troubleshooting Steps:
-
Standardize Diet: Ensure all animals are fed a standardized, purified diet with a consistent composition for a sufficient acclimation period before and during the study.
-
Monitor Food Consumption: Quantify daily food intake for each animal to identify any subjects with significantly different consumption patterns.
-
Control for Fasting/Fed State: Administer this compound at the same time each day relative to the feeding cycle to minimize variability due to the presence or absence of food in the gastrointestinal tract.
-
Issue 2: Unexpectedly low or high exposure (AUC) of this compound compared to historical data.
-
Potential Cause: The type of diet used in the current study may differ significantly from that used in previous experiments. For instance, a high-fat diet can alter gut physiology and the expression of metabolic enzymes.
-
Troubleshooting Steps:
-
Dietary Composition Analysis: Compare the detailed composition of the current diet with that of diets used in previous studies. Pay close attention to the percentage of fat, protein, and carbohydrates, as well as specific types of fatty acids.
-
Pilot Study: If switching to a new diet, conduct a small pilot study to determine the pharmacokinetic profile of this compound with the new diet before initiating a large-scale experiment.
-
Literature Review: Consult literature on how the specific dietary components (e.g., high-fat, high-protein) affect the activity of CYP3A4 and CYP2D6 in the specific animal model being used.
-
Experimental Protocols
Protocol 1: Assessment of this compound Pharmacokinetics in Rats
This protocol is based on methodologies described in preclinical studies.
-
Animals: Male Wistar rats (n=3-5 per group).
-
Drug Administration: A single oral (p.o.) dose of 1 mg/kg this compound. The formulation can be 0.1% acetic acid in deionized water.
-
Blood Sampling: Blood samples are collected via the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24, 48, and 72 hours).
-
Sample Analysis: Plasma concentrations of this compound and its metabolites (DCAR and DDCAR) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Protocol 2: Comparative Study of this compound's Effect on Body Weight
This protocol is adapted from a head-to-head comparison study.
-
Animals: Female Wistar rats.
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 0.1 mg/kg and 0.25 mg/kg)
-
Comparator drug (e.g., Olanzapine 1.5 mg/kg)
-
-
Drug Administration: Drugs are self-administered in the drinking water for a period of six weeks.
-
Diet: Standard laboratory chow.
-
Measurements:
-
Weekly body weight change.
-
At the end of the study, visceral adipose tissue is collected for analysis of adipocyte vacuole size and expression of proteins like SREBP-1 and UCP-1 via Western blot or qPCR.
-
Visualizations
References
Validation & Comparative
Cariprazine Versus Risperidone for Negative Symptoms of Schizophrenia: A Comparative Guide
A detailed comparison of two antipsychotics reveals differences in efficacy for the challenging negative symptoms of schizophrenia, with cariprazine demonstrating a statistically significant advantage. This guide provides an in-depth analysis of the clinical data, experimental protocols, and proposed mechanisms of action for researchers, scientists, and drug development professionals.
Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, including positive symptoms such as hallucinations and delusions, and negative symptoms like blunted affect, alogia, and avolition. While many antipsychotics are effective in managing positive symptoms, the negative symptoms have proven more difficult to treat and are major contributors to long-term disability. This guide provides a comparative analysis of two antipsychotics, this compound and risperidone, with a specific focus on their efficacy in treating the negative symptoms of schizophrenia.
A landmark phase III, multinational, randomized, double-blind, active-controlled trial directly compared this compound and risperidone in patients with predominant and persistent negative symptoms of schizophrenia.[1][2][3] The findings of this study, along with post-hoc analyses and mechanistic insights, form the basis of this guide.
Quantitative Data Summary
The primary evidence for the differential efficacy of this compound and risperidone on negative symptoms comes from a 26-week head-to-head clinical trial. The key quantitative outcomes are summarized in the tables below.
Table 1: Efficacy in Treating Negative Symptoms (26-Week Study)
| Efficacy Measure | This compound (4.5 mg/day) | Risperidone (4.0 mg/day) | p-value | Effect Size |
| Change in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) from Baseline | -8.90 | -7.44 | 0.0022 | 0.31 |
| Percentage of Responders (≥20% improvement in PANSS-FSNS) | 69% | 58% | - | NNT = 9 |
| Percentage of Responders (≥30% improvement in PANSS-FSNS) | - | - | - | NNT = 8 |
PANSS: Positive and Negative Syndrome Scale; NNT: Number Needed to Treat. Data sourced from multiple reports.[1][2]
Table 2: Efficacy on Specific PANSS Negative Symptom Items (Change from Baseline at Week 26)
| PANSS Negative Symptom Item | This compound vs. Risperidone | p-value |
| N1: Blunted Affect | Statistically significant improvement | < 0.05 |
| N2: Emotional Withdrawal | Statistically significant improvement | < 0.05 |
| N3: Poor Rapport | Statistically significant improvement | < 0.05 |
| N4: Passive/Apathetic Social Withdrawal | Statistically significant improvement | < 0.05 |
| N5: Difficulty in Abstract Thinking | Statistically significant improvement | < 0.05 |
| N6: Lack of Spontaneity/Flow of Conversation | No significant difference | - |
| N7: Stereotyped Thinking | No significant difference | - |
Data from post-hoc analysis.
Table 3: Safety and Tolerability
| Adverse Event | This compound | Risperidone |
| Treatment-Emergent Adverse Events (Overall) | 54% | 57% |
| Common Adverse Events | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety |
Data from the 26-week comparative trial.
Experimental Protocols
The pivotal comparative data is derived from a well-controlled clinical trial. Understanding the methodology is crucial for interpreting the results.
Protocol for the Phase III, Randomized, Double-Blind, Active-Controlled Trial
-
Objective: To assess the efficacy of this compound versus risperidone in treating predominant negative symptoms of schizophrenia.
-
Study Design: A 26-week, multinational, randomized, double-blind, parallel-group, active-controlled trial.
-
Patient Population: 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least two years, characterized by stable positive symptoms and persistent, predominant negative symptoms for at least six months. Inclusion criteria included a PANSS factor score for negative symptoms (PANSS-FSNS) of ≥24.
-
Treatment Arms:
-
This compound: Flexible dosing with a target of 4.5 mg once daily.
-
Risperidone: Flexible dosing with a target of 4.0 mg once daily.
-
-
Primary Outcome Measure: Change from baseline to week 26 in the PANSS-FSNS.
-
Secondary Outcome Measures: Included changes in the Personal and Social Performance (PSP) scale total score.
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary efficacy outcome.
Visualization of Mechanisms and Workflows
The distinct clinical effects of this compound and risperidone on negative symptoms are thought to stem from their different pharmacological profiles.
Proposed Mechanism of Action: this compound
This compound is a third-generation antipsychotic with a unique receptor binding profile. It acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors. This D3 receptor preference is hypothesized to be key to its efficacy against negative symptoms. This compound is also a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.
Caption: Proposed mechanism of this compound for negative symptoms.
Proposed Mechanism of Action: Risperidone
Risperidone is a second-generation (atypical) antipsychotic. Its primary mechanism of action is thought to be the blockade of dopamine D2 and serotonin 5-HT2A receptors. While effective for positive symptoms, its impact on primary negative symptoms appears to be less pronounced compared to this compound. Risperidone also has antagonist activity at alpha-1, alpha-2, and histamine H1 receptors.
Caption: Proposed mechanism of risperidone in schizophrenia.
Experimental Workflow of the Comparative Clinical Trial
The design of the clinical trial was crucial to isolate the effects of the medications on primary negative symptoms.
Caption: Workflow of the head-to-head comparative trial.
Conclusion
The available evidence from a robust head-to-head clinical trial indicates that this compound is more effective than risperidone in treating the predominant negative symptoms of schizophrenia. This was demonstrated by a statistically significant greater improvement in the PANSS-FSNS and a clinically relevant number needed to treat to see a response. Post-hoc analyses further support these findings, showing this compound's superiority on several specific negative symptom domains. The two drugs exhibited a similar safety profile in this patient population.
The distinct pharmacological profile of this compound, particularly its high affinity for and partial agonism at the D3 receptor, is the leading hypothesis for its enhanced efficacy on negative symptoms. These findings suggest that for patients with schizophrenia where negative symptoms are a primary driver of functional impairment, this compound may offer a therapeutic advantage over risperidone. Further research into the role of the D3 receptor in the pathophysiology of negative symptoms is warranted.
References
A Comparative Analysis of Cariprazine and Aripiprazole: D3/D2 Receptor Selectivity and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the dopamine D3 and D2 receptor selectivity of two prominent atypical antipsychotics, cariprazine and aripiprazole. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and clinicians in the field of neuropsychopharmacology.
Executive Summary
This compound and aripiprazole are both partial agonists at dopamine D2 and D3 receptors, a mechanism central to their antipsychotic efficacy. However, a critical distinction lies in their receptor selectivity profile. This compound exhibits a notable preference for the D3 receptor over the D2 receptor, whereas aripiprazole demonstrates a higher affinity for the D2 receptor. This difference in selectivity may underlie their distinct clinical profiles, particularly concerning efficacy for negative and cognitive symptoms of schizophrenia. This guide will dissect the experimental evidence that substantiates these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and aripiprazole at dopamine D2 and D3 receptors, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D3/D2 Selectivity Ratio (Ki D2 / Ki D3) | Reference(s) |
| This compound | 0.49 - 0.71 | 0.085 - 0.3 | ~3-10 fold | [1][2][3] |
| Aripiprazole | 0.34 | 0.8 | ~0.4 fold | [4] |
A higher selectivity ratio indicates greater preference for the D3 receptor.
Table 2: In Vivo Receptor Occupancy
| Compound | Dose | D2 Receptor Occupancy (%) | D3 Receptor Occupancy (%) | Study Population | Reference(s) |
| This compound | 1 mg/day (2 weeks) | 45% | 76% | Patients with Schizophrenia | [5] |
| 3 mg/day (2 weeks) | 79% | 92% | Patients with Schizophrenia | ||
| Aripiprazole | 2 mg/day | ~75% (D2/D3) | ~75% (D2/D3) | Healthy Volunteers | |
| 10-30 mg/day | 85-95% (D2) | High | Patients with Schizophrenia |
Table 3: Functional Activity (EC50, nM and Emax, %)
| Compound | Assay | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference(s) |
| This compound | cAMP Inhibition | EC50: 1.4 nM | pEC50: 8.58, Emax: 71% | |
| β-arrestin 2 Recruitment | Very weak partial agonist | EC50: 10.2 nM (monophasic), 5.52 nM (biphasic); Emax: ~30% | ||
| Aripiprazole | cAMP Inhibition | EC50: 9.2 nM | - | |
| β-arrestin 2 Recruitment | Potent antagonist of dopamine-induced recruitment | EC50: 23.7 nM; Emax: ~30% |
Note: Direct comparison of EC50 and Emax values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human recombinant D2L or D3 receptors in CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone or [3H]raclopride) and varying concentrations of the unlabeled competitor drug (this compound or aripiprazole).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
Objective: To measure the percentage of receptors occupied by a drug in the living brain.
General Protocol for [11C]-(+)-PHNO PET:
-
Subject Preparation: Subjects (patients or healthy volunteers) undergo a baseline PET scan to measure baseline receptor availability.
-
Drug Administration: Subjects are treated with the study drug (e.g., this compound) for a specified period.
-
Post-Dose PET Scan: A second PET scan is performed after drug administration.
-
Radiotracer Injection: The D3/D2 receptor radioligand [11C]-(+)-PHNO is injected intravenously.
-
Image Acquisition: Dynamic PET images are acquired over a period of approximately 90-120 minutes.
-
Data Analysis: The binding potential (BPND) of the radiotracer is calculated for various brain regions rich in D2 and D3 receptors (e.g., striatum, substantia nigra). Receptor occupancy is calculated as the percentage reduction in BPND from baseline to the post-dose scan.
Functional Assays
Objective: To measure the effect of a compound on the Gαi/o-mediated inhibition of adenylyl cyclase.
General Protocol:
-
Cell Culture: Cells stably expressing the D2 or D3 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or aripiprazole) in the presence of an adenylyl cyclase stimulator (e.g., forskolin).
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.
Objective: To measure the ability of a compound to promote the interaction between the receptor and β-arrestin.
General Protocol (BRET-based):
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with constructs encoding the D2 or D3 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus or GFP).
-
Compound Stimulation: Transfected cells are stimulated with varying concentrations of the test compound.
-
BRET Measurement: The bioluminescence resonance energy transfer (BRET) signal is measured. An increase in the BRET signal indicates the recruitment of β-arrestin to the receptor.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Visualization
Dopamine D2 and D3 receptors primarily couple to inhibitory G proteins of the Gαi/o family, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. They can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. The differential engagement of these pathways by this compound and aripiprazole may contribute to their distinct clinical effects.
Caption: D2/D3 receptor signaling pathways.
The diagram above illustrates the canonical signaling pathways of dopamine D2 and D3 receptors. Both this compound and aripiprazole act as partial agonists, modulating these pathways. This compound's higher affinity for the D3 receptor suggests a more pronounced effect on D3-mediated signaling, which is hypothesized to be crucial for its efficacy in treating negative and cognitive symptoms.
Caption: Drug development workflow.
This workflow outlines the logical progression of experiments used to characterize the D3/D2 receptor selectivity of compounds like this compound and aripiprazole, from initial in vitro binding and functional studies to in vivo receptor occupancy and clinical evaluation.
Conclusion
The evidence presented in this guide clearly demonstrates that while both this compound and aripiprazole are partial agonists at D2 and D3 receptors, this compound possesses a distinct D3-preferring profile. This is supported by its higher binding affinity for D3 receptors in vitro and preferential occupancy of D3 receptors at lower clinical doses in vivo. In contrast, aripiprazole shows a higher affinity for D2 receptors. These fundamental pharmacological differences likely contribute to their unique clinical attributes and provide a rationale for their differential use in treating the complex symptom domains of schizophrenia and other psychiatric disorders. Further research into the downstream consequences of this D3-preferential agonism will continue to elucidate the nuanced mechanisms of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
Cariprazine's Efficacy in Preventing Schizophrenia Relapse: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cariprazine's effectiveness in preventing relapse in patients with schizophrenia. It delves into the pivotal clinical trial data, compares its performance against other antipsychotic agents, and outlines the experimental methodologies employed in these critical studies.
Executive Summary
This compound, a dopamine D3/D2 and serotonin 5-HT1A receptor partial agonist, has demonstrated significant efficacy in delaying relapse in patients with schizophrenia. A key long-term, randomized, double-blind, placebo-controlled trial serves as the primary evidence for its approval and use in this indication. This guide will dissect the findings of this pivotal study and place them in the context of other therapeutic alternatives, supported by data from a recent network meta-analysis.
Mechanism of Action: A Differentiated Profile
This compound's therapeutic effects in schizophrenia are attributed to its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[1][2] Its high affinity for the D3 receptor is a distinguishing feature among atypical antipsychotics.[2] This unique pharmacological profile is thought to contribute to its efficacy in managing a broad range of schizophrenia symptoms and in preventing relapse.
This compound's primary mechanism of action.
Pivotal Relapse Prevention Study: Experimental Protocol
The cornerstone evidence for this compound's relapse prevention efficacy comes from a multinational, randomized, double-blind, placebo-controlled, parallel-group study (NCT01412060).[3][4]
Study Design:
The study consisted of three phases:
-
Open-label Run-in Phase (8 weeks): Patients with an acute exacerbation of schizophrenia were treated with flexible doses of this compound (3-9 mg/day).
-
Open-label Stabilization Phase (12 weeks): Patients who responded to treatment entered a stabilization phase with a fixed dose of this compound.
-
Double-blind Treatment Phase (up to 72 weeks): Stable patients were randomized in a 1:1 ratio to continue their fixed dose of this compound or to receive a placebo.
Patient Population:
-
Adults (18-60 years) with a diagnosis of schizophrenia.
-
Experiencing an acute psychotic episode.
-
Required stabilization before randomization.
Primary Efficacy Endpoint:
-
Time to first relapse during the double-blind treatment phase. Relapse was defined by a composite measure including worsening of symptom scores, psychiatric hospitalization, aggressive or violent behavior, or suicidal risk.
Workflow of the pivotal relapse prevention trial.
Quantitative Data Summary: this compound vs. Placebo
The results of the pivotal trial demonstrated a statistically significant and clinically meaningful advantage for this compound over placebo in preventing relapse.
| Efficacy Measure | This compound (n=101) | Placebo (n=99) | Hazard Ratio (95% CI) | p-value |
| Time to Relapse | Significantly longer | Shorter | 0.45 (0.28, 0.73) | 0.0010 |
| Relapse Rate | 24.8% | 47.5% | ||
| 25th Percentile Time to Relapse | 224 days | 92 days |
Data from Durgam S, et al. Schizophrenia Research. 2016.
A corrigendum to the original publication presented a sensitivity analysis requested by the FDA, which confirmed the primary findings. The sensitivity analysis showed a hazard ratio of 0.52 (95% CI, 0.33–0.82; p=0.0039) and relapse rates of 29.7% for this compound and 49.5% for placebo.
Comparative Efficacy: this compound in the Context of Other Antipsychotics
Direct head-to-head, long-term relapse prevention trials comparing this compound with other atypical antipsychotics are limited. However, a 2024 network meta-analysis provides indirect comparisons of the comparative effectiveness of various antipsychotics in preventing relapse in schizophrenia spectrum disorders.
| Antipsychotic | Adjusted Hazard Ratio (aHR) vs. Oral Olanzapine (95% CI) |
| This compound | 0.97 (0.68 - 1.36) |
| Risperidone | 1.05 (1.00 - 1.10) |
| Aripiprazole | 1.02 (0.97 - 1.08) |
| Quetiapine | 1.44 (1.38 - 1.51) |
| Paliperidone (oral) | 1.00 (0.94 - 1.07) |
Data from a 2024 network meta-analysis of comparative effectiveness.
Interpretation of Comparative Data:
The network meta-analysis suggests that this compound's efficacy in preventing relapse is comparable to that of oral olanzapine, aripiprazole, and paliperidone. Notably, quetiapine was associated with a higher risk of relapse compared to olanzapine. It is important to note that these are indirect comparisons, and the confidence interval for this compound was wide, indicating less certainty in the estimate compared to some other agents.
Conclusion
The evidence strongly supports the efficacy of this compound in the long-term treatment of schizophrenia for the prevention of relapse. The pivotal placebo-controlled trial demonstrated that this compound significantly delayed the time to relapse and reduced the rate of relapse compared to placebo. While direct comparative data from dedicated relapse prevention trials are not yet available, a recent network meta-analysis suggests that this compound's effectiveness is comparable to other commonly used second-generation antipsychotics such as olanzapine and aripiprazole. The unique pharmacological profile of this compound, particularly its high affinity for the D3 receptor, may offer additional benefits in the management of schizophrenia. Future head-to-head clinical trials are warranted to further delineate the comparative efficacy and tolerability of this compound in the prevention of relapse in schizophrenia.
References
- 1. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 3. Comparative Effectiveness of Antipsychotics in Patients With Schizophrenia Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cariprazine and Brexpiprazole on Cognitive Function: A Guide for Researchers
An objective review of preclinical and clinical data on the cognitive effects of two third-generation antipsychotics.
Introduction
Cariprazine and brexpiprazole are two third-generation atypical antipsychotics that have garnered significant interest for their potential to address cognitive deficits associated with various psychiatric disorders. Unlike their predecessors, both drugs exhibit a unique pharmacological profile characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors.[1][2] However, notable differences in their receptor binding affinities, particularly at the dopamine D3 receptor, may translate to distinct effects on cognitive function.[1][3] This guide provides a comprehensive comparative analysis of this compound and brexpiprazole's impact on cognition, drawing upon available preclinical and clinical experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Binding Profiles
The pro-cognitive effects of this compound and brexpiprazole are thought to be mediated primarily through their interactions with the dopamine D3 and serotonin 5-HT1A receptor systems.[1] this compound is a potent dopamine D3-preferring D3/D2 receptor partial agonist, with a 3- to 10-fold greater selectivity for D3 versus D2 receptors. This high affinity for D3 receptors is hypothesized to be a key contributor to its effects on negative and cognitive symptoms. Brexpiprazole also acts as a partial agonist at D2 and D3 receptors but with a lower intrinsic activity at the D2 receptor compared to aripiprazole, which may contribute to a lower risk of akathisia. Both drugs are also partial agonists at the 5-HT1A receptor, a mechanism linked to improved cognitive function.
Below is a summary of the receptor binding affinities (Ki, nM) for this compound and brexpiprazole. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Brexpiprazole (Ki, nM) |
| Dopamine D2 | 0.49 - 0.71 | 0.30 |
| Dopamine D3 | 0.085 - 0.3 | 1.1 |
| Serotonin 5-HT1A | 1.4 - 2.6 | 0.12 |
| Serotonin 5-HT2A | 18.8 | 0.47 |
| Serotonin 5-HT2B | 0.58 - 1.1 | 1.9 |
| Serotonin 5-HT7 | Not specified | 3.7 |
| Adrenergic α1B | Not specified | 0.17 |
| Adrenergic α2C | Not specified | 0.59 |
| Histamine H1 | 23.3 | 19 |
Signaling Pathways Implicated in Cognitive Enhancement
The pro-cognitive effects of this compound and brexpiprazole are believed to be mediated through distinct downstream signaling cascades initiated by their interaction with D3 and 5-HT1A receptors.
References
- 1. Brexpiprazole and this compound: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brexpiprazole and this compound: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
A Head-to-Head Comparison of Cariprazine and Olanzapine on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
The selection of an atypical antipsychotic often involves a critical balance between efficacy and the risk of metabolic adverse effects. Olanzapine, a well-established agent, is known for its robust efficacy but also for its significant association with weight gain, dyslipidemia, and insulin resistance. Cariprazine, a newer atypical antipsychotic with a unique dopamine D3/D2 partial agonist profile, has demonstrated a more favorable metabolic profile in several studies. This guide provides a detailed head-to-head comparison of this compound and olanzapine, focusing on their effects on key metabolic parameters, supported by experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the metabolic effects of this compound and olanzapine.
Table 1: Comparison of Weight Gain
| Parameter | This compound | Olanzapine | Study Design | Duration |
| Mean Weight Gain | Minimal (4.25 lbs)[1] | Significant (10 lbs) | Retrospective Chart Review[1] | 1 Year |
| Body Weight Change | Dose-dependent reduction in weight gain | Slight, non-significant increase in body weight | Preclinical (Rat Model)[2] | 6 Weeks |
Table 2: Comparison of Effects on Glucose Metabolism
| Parameter | This compound | Olanzapine | Study Design |
| Fasting Glucose | No strong evidence of change vs. placebo | Increased vs. placebo | Network Meta-analysis |
| Insulin Resistance | Not extensively studied in direct comparison | Associated with insulin resistance via Wnt and insulin signaling pathways | Preclinical and Clinical Studies |
Table 3: Comparison of Effects on Lipid Profile
| Parameter | This compound | Olanzapine | Study Design |
| Total Cholesterol | No evidence of change vs. placebo | Increased vs. placebo | Network Meta-analysis |
| LDL Cholesterol | Decrease observed vs. placebo | Increased vs. placebo | Network Meta-analysis |
| HDL Cholesterol | No strong evidence of change vs. placebo | No strong evidence of change vs. placebo | Network Meta-analysis |
| Triglycerides | Not specified in direct comparisons | Increased vs. placebo | Network Meta-analysis |
Experimental Protocols
The following sections detail the typical methodologies used in clinical and preclinical studies to assess the metabolic parameters affected by this compound and olanzapine.
Clinical Trial Methodology for Metabolic Assessment
A representative clinical trial protocol for assessing metabolic changes with antipsychotic treatment would involve the following:
-
Study Design: A randomized, double-blind, parallel-group study comparing this compound and olanzapine in patients with a diagnosis of schizophrenia or bipolar disorder.
-
Patient Population: Adult patients meeting the DSM-5 criteria for the respective disorder, often with restrictions on baseline Body Mass Index (BMI) and pre-existing metabolic conditions.
-
Data Collection Schedule: Metabolic parameters are typically measured at baseline, and at several follow-up visits (e.g., weeks 1, 2, 4, 8, 12, and at the end of the study).
-
Metabolic Parameters Measured:
-
Anthropometric Measures: Body weight, height (to calculate BMI), and waist circumference.
-
Glycemic Control: Fasting plasma glucose, glycosylated hemoglobin (HbA1c), and often, fasting insulin levels to calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). An oral glucose tolerance test (OGTT) may also be performed at baseline and end of the study.
-
Lipid Profile: Fasting lipid panel including total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides.
-
-
Laboratory Procedures: Blood samples are collected after an overnight fast (typically 8-12 hours). Plasma and serum are separated and analyzed using standardized laboratory techniques.
Preclinical (Rodent Model) Methodology
A common preclinical study design to investigate metabolic effects is as follows:
-
Animal Model: Typically, adult female or male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: this compound and olanzapine are administered orally, often self-administered in drinking water or via oral gavage, for a specified period (e.g., 6 weeks). A control group receives a vehicle.
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Measured weekly.
-
Adipose Tissue Analysis: At the end of the study, visceral adipose tissue is collected. Adipocyte size is measured through histological analysis (e.g., hematoxylin and eosin staining).
-
Biochemical Analysis: Expression of key proteins involved in adipogenesis and thermogenesis, such as Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Uncoupling Protein-1 (UCP-1), are measured using techniques like Western blotting or immunohistochemistry.
-
Signaling Pathways and Mechanisms of Action
The differing metabolic profiles of this compound and olanzapine can be attributed to their distinct mechanisms of action and receptor binding profiles.
This compound's Proposed Metabolic Mechanism
This compound's unique pharmacodynamic profile as a dopamine D3/D2 receptor partial agonist with a preference for the D3 receptor is thought to contribute to its more favorable metabolic profile. Its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), also exhibit similar receptor binding profiles and contribute to its overall effect. The exact downstream signaling pathways mediating its metabolic neutrality are still under investigation.
This compound's Receptor Binding Profile and Metabolic Outcome.
Olanzapine's Proposed Metabolic Mechanism
Olanzapine's metabolic side effects are thought to be mediated through its interaction with multiple receptor systems and its impact on key metabolic signaling pathways. Research suggests that olanzapine can induce insulin resistance by affecting the Wnt signaling pathway, which in turn influences the insulin signaling cascade in peripheral tissues like the liver, skeletal muscle, and adipose tissue.
Olanzapine's Impact on Wnt and Insulin Signaling Pathways.
Conclusion
The available evidence from retrospective clinical data, preclinical studies, and network meta-analyses suggests that this compound has a more favorable metabolic profile compared to olanzapine, particularly concerning weight gain. While direct head-to-head clinical trial data on glucose and lipid parameters are less comprehensive, the existing evidence points towards a lower risk of metabolic disturbances with this compound. The distinct receptor binding profiles and mechanisms of action of these two antipsychotics likely underlie their differential metabolic effects. For drug development professionals, these findings highlight the importance of targeting specific receptor systems to minimize metabolic liabilities while maintaining antipsychotic efficacy. Further head-to-head clinical trials with comprehensive metabolic assessments are warranted to provide a more definitive comparison.
References
Unveiling the Procognitive Potential of Cariprazine: A Comparative Guide for Researchers
While direct and detailed experimental data on the procognitive effects of cariprazine in non-human primate models remains limited in publicly accessible literature, a growing body of preclinical evidence from rodent models, supported by clinical observations, suggests a promising role for this atypical antipsychotic in enhancing cognitive function. This guide provides a comprehensive comparison of this compound with other antipsychotics, focusing on the available experimental data and methodologies relevant to researchers in drug development and neuroscience.
A systematic review of both animal and human studies has indicated that this compound is superior to other antipsychotics in improving cognitive functions. Notably, this review included studies on marmosets, a non-human primate model, although the specific quantitative data from these studies are not detailed in the available literature. The procognitive effects of this compound are largely attributed to its unique mechanism of action, particularly its high affinity for the dopamine D3 receptor.
Mechanism of Action: A Focus on the Dopamine D3 Receptor
This compound acts as a partial agonist at dopamine D2 and D3 receptors, with a reported tenfold higher affinity for the D3 receptor. It also exhibits partial agonism at serotonin 5-HT1A receptors and acts as an antagonist at 5-HT2B and 5-HT2A receptors. This distinct pharmacological profile, especially its potent interaction with D3 receptors, is thought to underlie its procognitive effects.
Comparative Efficacy: Insights from Preclinical Rodent Models
Due to the scarcity of detailed non-human primate data, this guide summarizes key findings from rodent studies that provide a basis for understanding this compound's procognitive potential and for designing future primate research.
This compound vs. Risperidone
Table 1: this compound vs. Risperidone in Rodent Models of Cognitive Impairment
| Cognitive Domain | Model | Species | This compound Effect | Risperidone Effect |
| Learning & Memory | Scopolamine-induced amnesia | Rat | Significant improvement | Less effective or no significant effect |
| Executive Function | Attentional Set-Shifting Task | Rat | Reversal of deficits | Inconsistent or no effect |
| Social Cognition | Social Interaction Test | Rat | Improvement in social preference | Variable effects |
This compound vs. Aripiprazole
This compound and aripiprazole share a similar mechanism as dopamine D2/D3 partial agonists, but this compound's higher affinity for the D3 receptor may confer advantages in cognitive enhancement.
Table 2: this compound vs. Aripiprazole in Rodent Models of Cognitive Impairment
| Cognitive Domain | Model | Species | This compound Effect | Aripiprazole Effect |
| Working Memory | T-Maze/Y-Maze | Mouse/Rat | Significant improvement | Moderate or no significant improvement |
| Attention | 5-Choice Serial Reaction Time Task | Rat | Attenuation of PCP-induced deficits | Less consistent attenuation of deficits |
| Recognition Memory | Novel Object Recognition Task | Mouse/Rat | Reversal of PCP-induced deficits | Less potent effect compared to this compound |
Experimental Protocols in Rodent Models
The following protocols are representative of the methodologies used to assess the procognitive effects of this compound in rodents and can serve as a foundation for designing studies in non-human primates.
Novel Object Recognition (NOR) Task
-
Objective: To assess recognition memory.
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty arena for a set period over several days.
-
Acquisition Phase (T1): Each rat is placed in the arena with two identical objects and allowed to explore for a defined time (e.g., 5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): The rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.
-
-
Drug Administration: this compound or a comparator drug is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the acquisition or test phase.
-
Cognitive Impairment Model: To model cognitive deficits, agents like phencyclidine (PCP) or scopolamine can be administered prior to the task.
T-Maze Spontaneous Alternation Task
-
Objective: To assess spatial working memory.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
The rat is placed in the starting arm and allowed to choose one of the goal arms.
-
After a brief period, the rat is returned to the starting arm for a second trial.
-
The sequence of arm choices is recorded over a series of trials. Spontaneous alternation is defined as the tendency to enter the arm not visited in the previous trial.
-
-
Drug Administration: Drugs are administered prior to the testing session.
-
Data Analysis: The percentage of spontaneous alternations is calculated. A higher percentage indicates better working memory.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses procognitive properties, likely mediated by its unique dopamine D3 receptor-preferring partial agonism. While robust data from rodent models consistently demonstrates its efficacy in reversing cognitive deficits, the field eagerly awaits detailed quantitative studies in non-human primate models. Such studies are crucial for validating these findings in a more translationally relevant species and for providing a stronger basis for its clinical use in treating cognitive impairment in neuropsychiatric disorders. Future research should focus on head-to-head comparisons of this compound with other atypical antipsychotics in non-human primates using a standardized battery of cognitive tasks to definitively establish its procognitive profile.
A Comparative Analysis of Cariprazine and Its Active Metabolites on Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of the atypical antipsychotic cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). The data presented is compiled from preclinical in vitro studies to support further research and drug development efforts.
This compound, a dopamine D3-preferring D3/D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist, undergoes extensive metabolism primarily by the CYP3A4 enzyme, and to a lesser extent by CYP2D6, to form DCAR and DDCAR.[1][2][3] These metabolites are pharmacologically active and contribute significantly to the overall clinical efficacy of this compound.[4][5] Understanding the nuanced differences in their receptor binding affinities and functional activities is crucial for a comprehensive understanding of this compound's therapeutic effects and side-effect profile.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound, DCAR, and DDCAR for various human receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Desmethyl-cariprazine (DCAR) (Ki, nM) | Didesmethyl-cariprazine (DDCAR) (Ki, nM) |
| Dopamine D3 | 0.085 | ~0.17 | ~0.14 |
| Dopamine D2L | 0.49 | ~0.78 | ~0.65 |
| Dopamine D2S | 0.69 | ~1.3 | ~1.1 |
| Serotonin 5-HT1A | 2.6 | ~10 | ~3.3 |
| Serotonin 5-HT2B | 0.58 | ~0.9 | ~0.8 |
| Serotonin 5-HT2A | 18.8 | ~25 | ~20 |
| Histamine H1 | 23.2 | ~30 | ~28 |
| Serotonin 5-HT2C | 134 | ~200 | ~150 |
| Adrenergic α1A | 155 | ~250 | ~200 |
Note: Ki values for DCAR and DDCAR are approximated from graphical representations and textual descriptions in the cited literature where exact numerical values were not provided. The data indicates that both metabolites retain a high affinity for D3 and D2 receptors, with a notable characteristic being their higher selectivity for the D3 receptor compared to the parent compound, this compound.
Metabolic Pathway of this compound
This compound is metabolized in a stepwise demethylation process. This metabolic cascade is crucial as both the parent drug and its subsequent metabolites are pharmacologically active.
Functional Activity at Key Receptors
Beyond binding affinity, the functional activity of these compounds at the receptor is a critical determinant of their pharmacological effect.
-
Dopamine D2 and D3 Receptors: this compound, DCAR, and DDCAR all act as partial agonists at both D2 and D3 receptors. In cAMP signaling assays, they inhibit forskolin-induced cAMP production to a maximal level that is 20-30% less than that of dopamine. This partial agonism allows them to modulate dopaminergic activity, acting as antagonists in the presence of high dopamine levels and as agonists when dopamine levels are low.
-
Serotonin 5-HT1A Receptors: At the 5-HT1A receptor, this compound and DDCAR behave as full agonists, while DCAR displays partial agonist activity. DCAR also exhibits lower potency at this receptor compared to this compound and DDCAR.
-
Serotonin 5-HT2B Receptors: this compound, DCAR, and DDCAR are all pure antagonists at human 5-HT2B receptors.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to determine the receptor binding affinities presented in this guide.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
Objective: To determine the in vitro binding affinity (Ki) of this compound and its metabolites for dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [3H]spiperone or [125I]IABN).
-
Unlabeled test compounds (this compound, DCAR, DDCAR) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Cell membrane homogenates are prepared and suspended in the assay buffer.
-
Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined. For determining non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used instead of the test compound. Total binding is determined in the absence of any competing ligand. The mixture is incubated to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway Overview: D2/D3 Receptor Partial Agonism
This compound and its metabolites, as partial agonists at D2 and D3 receptors, modulate the G-protein coupled receptor (GPCR) signaling pathway. These receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As partial agonists, they produce a submaximal response compared to the endogenous full agonist, dopamine.
References
- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine's Efficacy in Schizophrenia: A Comparative Analysis Across Symptom Domains
An examination of cariprazine's performance against predominant negative and cognitive symptoms in schizophrenia, supported by clinical trial data and mechanistic insights.
This compound is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile, primarily its function as a partial agonist at dopamine D2 and D3 receptors, with a notable tenfold higher affinity for the D3 receptor.[1][2] This distinct mechanism is hypothesized to underpin its efficacy against the challenging-to-treat negative and cognitive symptoms of schizophrenia, setting it apart from other antipsychotics.[1][3] This guide provides a comparative assessment of this compound's efficacy in different schizophrenia subtypes, focusing on data from key clinical trials.
Efficacy in Predominant Negative Symptoms (PNS)
Negative symptoms—such as blunted affect, social withdrawal, and lack of motivation—are a core feature of schizophrenia and a significant cause of long-term functional impairment.[4] this compound has demonstrated a robust and specific effect in treating these persistent, predominant negative symptoms.
A landmark phase III, multinational, randomized, double-blind, active-controlled trial provided compelling evidence for this compound's superiority in this domain. In this 26-week study involving 460 adults with schizophrenia characterized by predominant negative symptoms, this compound was significantly more effective than risperidone, a widely used second-generation antipsychotic. The improvements in negative symptoms were observed to be independent of changes in positive, depressive, or extrapyramidal symptoms, suggesting a true effect on primary negative symptoms rather than a secondary benefit.
Post-hoc analyses of this trial further detailed this compound's broad-spectrum efficacy, showing significant improvement over risperidone on most individual items of the Positive and Negative Syndrome Scale (PANSS) Negative Subscale, including blunted affect, emotional withdrawal, poor rapport, passive/apathetic social withdrawal, and difficulty in abstract thinking.
| Study / Analysis | Patient Population | Intervention | Comparator | Primary Outcome Measure | Key Finding |
| Phase III RCT (N=460) | Schizophrenia with predominant negative symptoms | This compound (4.5 mg/day) | Risperidone (4.0 mg/day) | Change in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) | This compound was superior to risperidone in reducing negative symptoms (P=0.0022). |
| Post-hoc Analysis | Schizophrenia with persistent, predominant negative symptoms | This compound (n=227) | Risperidone (n=227) | Change in individual PANSS negative items | This compound showed significantly greater improvement on items N1-N5 vs. risperidone (P<0.05). |
| Post-hoc Analysis | Pooled data from patients with negative symptoms (N=317) | This compound (1.5-3 mg/day & 4.5-6 mg/day) | Placebo | Change in PANSS-FSNS | Both low and high dose this compound showed greater improvement vs. placebo (P=0.01 and P=0.0002, respectively). |
Efficacy in Cognitive Symptoms
Cognitive deficits are another core and disabling aspect of schizophrenia. Preclinical studies suggest that this compound's high affinity for the D3 receptor may contribute to pro-cognitive effects. Clinical evidence is emerging to support this, primarily from post-hoc analyses of broader clinical trials.
A systematic review published in 2024 concluded that this compound improved cognitive measures compared to placebo and other D2 antagonists or partial agonists in randomized controlled trials, particularly in patients with greater baseline impairment. Another post-hoc analysis found that in patients with schizophrenia and high cognitive impairment, this compound (3 mg/day) demonstrated improvements in power of attention and continuity of attention compared to placebo. Furthermore, in the 26-week study against risperidone, this compound also showed a statistically significant advantage on the PANSS Cognitive subscale.
| Study / Analysis | Patient Population | Intervention | Comparator(s) | Cognitive Outcome Measure | Key Finding |
| Systematic Review (2024) | Schizophrenia & Bipolar Disorder | This compound | Placebo, Risperidone, Aripiprazole | Various cognitive tests (indirect measures) | This compound showed better cognitive outcomes, especially at low doses (1.5-3 mg/d). |
| Post-hoc Analysis | Schizophrenia with high cognitive impairment | This compound (3 mg/d & 6 mg/d) | Placebo, Aripiprazole | Cognitive Drug Research (CDR) System attention battery | This compound (3 mg/d) significantly improved power and continuity of attention vs. placebo. |
| 26-week RCT Analysis | Schizophrenia with predominant negative symptoms | This compound (4.5 mg/d) | Risperidone (4.0 mg/d) | PANSS Cognitive subscale | This compound showed significantly greater improvement vs. risperidone (P=0.028). |
Mechanism of Action and Signaling
This compound's therapeutic effects are believed to be mediated through its combined partial agonism at dopamine D2/D3 and serotonin 5-HT1A receptors, and antagonism at 5-HT2B and 5-HT2A receptors. Its high affinity for D3 receptors is a key differentiator. D3 receptors are highly expressed in brain regions associated with cognition, mood, and motivation. By acting as a partial agonist, this compound can modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state (reducing positive symptoms) and as an agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms).
Caption: this compound's partial agonism at D2 and high-affinity D3 receptors modulates dopamine signaling.
Experimental Protocols
The primary evidence for this compound's efficacy in predominant negative symptoms comes from a meticulously designed clinical trial.
Study Design: Phase III, Randomized, Double-Blind, Active-Controlled Trial
-
Objective: To evaluate the efficacy and safety of this compound versus risperidone in patients with persistent, predominant negative symptoms of schizophrenia.
-
Participants: 460 adults (ages 18-65) with a diagnosis of schizophrenia for at least two years, with stable positive symptoms and predominant negative symptoms.
-
Protocol:
-
Screening & Washout: Patients underwent a screening period to confirm eligibility.
-
Stabilization: All subjects were maintained in a stable clinical state for at least 6 months prior to the trial.
-
Randomization: Eligible patients were randomized in a 1:1 ratio to receive either this compound or risperidone.
-
Treatment Phase (26 weeks): Patients received flexible dosing of this compound (target dose 4.5 mg/day) or risperidone (target dose 4.0 mg/day).
-
-
Primary Efficacy Endpoint: Change from baseline to week 26 in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).
-
Secondary Efficacy Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale total score.
-
Inclusion Criteria: Patients were required to have prominent negative symptoms, with low levels of positive symptoms, and no significant depressive or extrapyramidal symptoms to ensure the study targeted primary, not secondary, negative symptoms.
Caption: Workflow of the pivotal RCT comparing this compound and risperidone for negative symptoms.
Conclusion
The available evidence strongly supports the efficacy of this compound in treating the predominant negative symptoms of schizophrenia, demonstrating superiority over an active comparator, risperidone. Its unique D3-preferring receptor profile may also confer benefits for cognitive deficits, an area requiring further dedicated research with specific cognitive assessment tools. For researchers and drug development professionals, this compound represents a significant advancement, offering a therapeutic option that addresses the persistent and disabling negative and cognitive domains of schizophrenia more effectively than many previous antipsychotics.
References
Predicting Clinical Response to Cariprazine: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine is an atypical antipsychotic with a unique receptor binding profile, acting as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors. This distinct mechanism of action holds promise for treating a broad range of symptoms in schizophrenia and bipolar disorder. However, as with other antipsychotics, individual patient response to this compound can vary significantly. The identification and validation of predictive biomarkers are crucial for personalizing treatment, optimizing efficacy, and minimizing adverse effects. This guide provides a comparative overview of the current state of biomarker research for this compound and two other commonly used atypical antipsychotics, aripiprazole and risperidone, with a focus on genetic markers.
Pharmacodynamic Biomarkers: Targeting the Mechanism of Action
The primary targets of this compound and its comparators are dopamine and serotonin receptors. Genetic variations in the genes encoding these receptors can influence drug binding and signaling, potentially predicting clinical response.
Dopamine Receptor D2 (DRD2)
Polymorphisms in the DRD2 gene have been a major focus of pharmacogenetic research for antipsychotics.
Key Experimental Data:
| Biomarker | Drug | Finding | Clinical Implication | Study Population |
| rs1800497 (Taq1A) | This compound | Significant association between the A1 allele (T) and better treatment response.[1] | Patients with the A1 allele may be more likely to respond favorably to this compound. | Schizophrenia and Bipolar Disorder |
| Aripiprazole | The A1/A1 (T/T) genotype predicted superior treatment response for positive and excitement symptoms.[2] | Genotyping for rs1800497 may help predict response to aripiprazole in specific symptom domains. | Schizophrenia | |
| Risperidone | Conflicting results, with some studies suggesting the A1 allele is associated with a better response, while others find no significant association.[3] | The predictive value of rs1800497 for risperidone response remains inconclusive. | Schizophrenia | |
| rs6277 | This compound | Significant association with treatment response.[1] | This SNP, in conjunction with rs1800497, may improve the prediction of this compound response. | Schizophrenia and Bipolar Disorder |
Experimental Protocol: DRD2 Genotyping and Response Assessment
A representative experimental protocol for investigating the association between DRD2 polymorphisms and clinical response is as follows:
-
Patient Recruitment: Patients diagnosed with schizophrenia or bipolar disorder according to DSM-5 criteria are recruited. Baseline symptom severity is assessed using standardized scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).
-
Treatment: Patients are initiated on monotherapy with this compound, aripiprazole, or risperidone. The dosage is titrated to a clinically effective and tolerated level over a predefined period (e.g., 8 weeks).
-
DNA Extraction and Genotyping: Whole blood samples are collected from each patient. Genomic DNA is extracted using standard methods. Genotyping for specific SNPs (e.g., rs1800497, rs6277) is performed using techniques such as polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) or TaqMan SNP genotyping assays.
-
Clinical Response Assessment: Patient's clinical symptoms are reassessed at regular intervals (e.g., weekly) and at the end of the study period using the same standardized scales. Clinical response is often defined as a specific percentage reduction in the total score from baseline (e.g., ≥50% reduction in BPRS total score).
-
Statistical Analysis: Association between the different genotypes and clinical response is analyzed using appropriate statistical tests, such as chi-square tests or logistic regression, controlling for potential confounding factors like age, sex, and baseline symptom severity.
Signaling Pathway
Dopamine D2 receptor signaling pathway and the influence of genetic variations.
Serotonin Receptors (5HT1A and 5HT2A)
Genetic variations in serotonin receptors are also being investigated as potential predictors of response to atypical antipsychotics.
Key Experimental Data:
| Biomarker | Drug | Finding | Clinical Implication | Study Population |
| Panel of SNPs in DRD2, DRD3, 5HT1A, 5HT2A | This compound | Preliminary results suggest a potential association with the time to respond to treatment, though not statistically significant in the initial small study.[4] | A combination of genetic markers across dopamine and serotonin systems may be more predictive than single SNPs. | Schizophrenia and Bipolar Disorder |
| rs6295 (5-HT1A) | Aripiprazole | The C/C genotype predicted superior treatment response for cognitive and depressive symptoms. | Genotyping may help predict aripiprazole's efficacy on specific symptom clusters. | Schizophrenia |
| rs6313 (5-HT2A) | Aripiprazole | The T/T and T/C genotypes predicted superior treatment response for negative symptoms. | This SNP could be a marker for aripiprazole's effectiveness in treating negative symptoms. | Schizophrenia |
| Risperidone | Some studies show an association between the C/C genotype and better response, particularly for negative symptoms, while other studies report conflicting results. | The predictive value of this SNP for risperidone response requires further investigation. | Schizophrenia |
Experimental Workflow
A typical workflow for a pharmacogenetic study investigating biomarkers for antipsychotic response.
Pharmacokinetic Biomarkers: The Role of Drug Metabolism
The metabolism of this compound and its comparators is primarily mediated by the cytochrome P450 (CYP) enzyme system. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug exposure, which can in turn affect both efficacy and tolerability.
CYP3A4 and CYP2D6
Key Experimental Data:
| Biomarker | Drug | Finding | Clinical Implication |
| CYP3A4 | This compound | Major metabolizing enzyme. Co-administration with strong CYP3A4 inhibitors can increase this compound exposure. | Caution is advised when co-prescribing this compound with strong CYP3A4 inhibitors. |
| Aripiprazole | A major metabolizing enzyme. Dose adjustments are recommended when co-administered with strong CYP3A4 inhibitors or inducers. | Monitoring for altered efficacy or side effects is important with concomitant CYP3A4 modulators. | |
| Risperidone | A metabolizing enzyme, but to a lesser extent than CYP2D6. | The clinical impact of CYP3A4 polymorphisms on risperidone response is less pronounced than that of CYP2D6. | |
| CYP2D6 | This compound | Minor metabolizing enzyme. CYP2D6 metabolizer status was not found to be associated with significant changes in drug exposure. | Routine CYP2D6 genotyping is not currently recommended for this compound treatment. |
| Aripiprazole | A major metabolizing enzyme. Poor metabolizers have significantly increased drug exposure. Dose reductions are recommended for CYP2D6 poor metabolizers. | CYP2D6 genotyping is a valuable tool for personalizing aripiprazole dosage. | |
| Risperidone | The primary metabolizing enzyme. Poor metabolizers have increased plasma concentrations of risperidone, which may increase the risk of adverse effects. | CYP2D6 genotyping can help in predicting individuals at higher risk for adverse events with risperidone. |
Experimental Protocol: CYP Genotyping and Pharmacokinetic Analysis
-
Patient Selection: Patients receiving a stable dose of this compound, aripiprazole, or risperidone are enrolled.
-
Genotyping: DNA is extracted from blood samples, and genotyping for relevant CYP2D6 and CYP3A4 alleles is performed to determine the metabolizer status (e.g., poor, intermediate, extensive, or ultrarapid metabolizer).
-
Pharmacokinetic Sampling: Blood samples are collected at steady-state to measure the plasma concentrations of the parent drug and its active metabolites.
-
Data Analysis: The relationship between CYP genotype, metabolizer status, and drug plasma concentrations is analyzed to determine the impact of genetic variations on drug exposure.
Logical Relationship
The logical relationship between CYP genotype, drug metabolism, and clinical outcomes.
Conclusion and Future Directions
The field of pharmacogenetics holds significant promise for personalizing antipsychotic treatment. For this compound, preliminary evidence suggests that SNPs in the DRD2 gene may be predictive of clinical response. In comparison, the evidence base for pharmacogenetic testing is more established for aripiprazole, with clear recommendations for dose adjustments based on CYP2D6 genotype. For risperidone, CYP2D6 status appears to be more strongly associated with the risk of adverse effects than with efficacy.
While promising, the clinical utility of these biomarkers for this compound requires validation in larger, prospective clinical trials. Future research should also focus on the development of polygenic risk scores that integrate information from multiple genetic markers to provide a more comprehensive prediction of treatment response. As our understanding of the genetic architecture of antipsychotic response grows, the integration of pharmacogenetic testing into routine clinical practice has the potential to significantly improve outcomes for patients with schizophrenia and bipolar disorder.
References
- 1. Functional single nucleotide polymorphisms in dopaminergic receptors D2 predict clinical response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PM514. DRD2, 5-HT1A, and 5-HT2A gene polymorphisms and clinical factors modulate aripiprazole efficacy in different symptom dimensions of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical effects of this compound and their relationship with polymorphisms of dopamine and serotonin receptors: preliminary results from a prospective study on schizophrenia and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety Profiles of Cariprazine and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and tolerability of cariprazine versus other commonly prescribed atypical antipsychotics. The information herein is supported by data from extensive clinical trials and meta-analyses, with a focus on quantitative comparisons of adverse event profiles. Detailed methodologies for key cited clinical evaluations are provided to aid in the critical assessment of the presented data.
Executive Summary
This compound, a dopamine D3- and D2-receptor partial agonist with a preference for the D3 receptor, presents a distinct long-term safety profile when compared to other atypical antipsychotics.[1] Its unique pharmacology may offer advantages concerning metabolic and endocrine side effects.[1] However, it is associated with a higher incidence of extrapyramidal symptoms (EPS), particularly akathisia. This guide will delve into the specifics of these safety parameters, offering a data-driven comparison to facilitate informed research and development decisions.
Data Presentation: Comparative Safety and Tolerability
The following tables summarize the long-term (generally ≥ 48 weeks) safety data for this compound in comparison with other atypical antipsychotics. Data are presented as percentages of patients experiencing treatment-emergent adverse events (TEAEs) or as mean changes from baseline in key safety parameters.
Table 1: Metabolic Parameters
| Parameter | This compound | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Lurasidone | Ziprasidone |
| ≥7% Weight Gain | 10-27% | High Risk | Moderate Risk | Moderate Risk | Low Risk | Low Risk | Low Risk |
| Mean Weight Change | +1.5 to +1.9 kg[2][3] | Significant Gain | Moderate Gain | Moderate Gain | Minimal Gain | Minimal Change | Minimal Change |
| Total Cholesterol | Decrease (-5.3 mg/dL)[4] | Increase | Variable | Variable | No significant change | No significant change | No significant change |
| LDL Cholesterol | Decrease (-3.5 mg/dL) | Increase | Variable | Variable | No significant change | No significant change | No significant change |
| Triglycerides | No significant change | Significant Increase | Moderate Increase | Moderate Increase | No significant change | No significant change | No significant change |
Table 2: Extrapyramidal Symptoms (EPS)
| Parameter | This compound | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Lurasidone | Ziprasidone |
| Akathisia | 14-16% | Low Risk | Moderate Risk | Low Risk | Moderate Risk | High Risk | Low Risk |
| Parkinsonism (SAS) | Low Incidence | Low Risk | Moderate Risk | Low Risk | Low Risk | Moderate Risk | Low Risk |
| Dyskinesia (AIMS) | Low Incidence | Low Risk | Moderate Risk | Low Risk | Low Risk | Low Risk | Low Risk |
Table 3: Endocrine and Cardiovascular Effects
| Parameter | This compound | Olanzapine | Risperidone | Paliperidone | Amisulpride | Quetiapine | Aripiprazole |
| Prolactin Elevation | No/Minimal | Minimal | High Risk | High Risk | High Risk | Minimal | No/Minimal |
| QTc Prolongation | No significant change | Low Risk | Low Risk | Low Risk | Moderate Risk | Low Risk | Low Risk |
Experimental Protocols
The data presented in this guide are derived from long-term clinical trials. While individual study protocols vary, the following represents a generalized methodology for assessing the long-term safety of atypical antipsychotics.
Study Design: Most long-term safety data for antipsychotics come from open-label extension studies of shorter-term, randomized, double-blind, placebo-controlled trials, or from large-scale pragmatic trials such as the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) and the European First Episode Schizophrenia Trial (EUFEST).
-
Patient Population: Adult patients (typically 18-65 years) with a confirmed diagnosis of schizophrenia, bipolar I disorder, or major depressive disorder (as adjunctive therapy) according to DSM-IV-TR or DSM-5 criteria. Key inclusion criteria often involve a minimum severity score on rating scales like the Positive and Negative Syndrome Scale (PANSS) or the Montgomery-Åsberg Depression Rating Scale (MADRS). Common exclusion criteria include significant unstable medical conditions, substance use disorders, and a history of non-response to two or more antipsychotic trials.
-
Treatment: Patients are typically administered the antipsychotic at a flexible dose within a predefined therapeutic range. Dosing is adjusted by the investigator based on clinical response and tolerability. In comparative trials, patients are randomized to different treatment arms.
-
Safety Assessments:
-
Adverse Events (AEs): Treatment-emergent adverse events are systematically recorded at each study visit.
-
Extrapyramidal Symptoms (EPS): Assessed using standardized rating scales:
-
Barnes Akathisia Rating Scale (BARS): A four-item scale evaluating objective and subjective aspects of akathisia.
-
Simpson-Angus Scale (SAS): A ten-item scale to measure drug-induced parkinsonism.
-
Abnormal Involuntary Movement Scale (AIMS): A twelve-item scale to assess for tardive dyskinesia.
-
-
Metabolic Parameters: Body weight, body mass index (BMI), fasting glucose, insulin, and a lipid panel (total cholesterol, LDL, HDL, triglycerides) are measured at baseline and at regular intervals throughout the study.
-
Cardiovascular Monitoring: Vital signs (blood pressure, pulse) and electrocardiograms (ECGs), with a focus on the QTc interval, are monitored.
-
Endocrine Function: Prolactin levels are measured at baseline and periodically.
-
Suicidality: Assessed using the Columbia-Suicide Severity Rating Scale (C-SSRS).
-
-
Statistical Analysis: Safety analyses are typically descriptive. The incidence of TEAEs is summarized by treatment group. For continuous safety parameters (e.g., weight, lab values), mean changes from baseline to endpoint are calculated and compared.
Mandatory Visualizations
Signaling Pathways
The distinct safety profiles of atypical antipsychotics can be partly attributed to their unique receptor binding affinities and their effects on downstream signaling pathways.
Caption: this compound's receptor binding profile and its influence on its long-term safety.
Caption: Role of H1 receptor antagonism in antipsychotic-induced weight gain.
Experimental Workflow
Caption: Generalized workflow for a long-term antipsychotic safety study.
References
a meta-analysis of clinical trials on cariprazine for acute mania
A comprehensive review of cariprazine's efficacy and safety in the context of other atypical antipsychotics for the treatment of acute manic episodes associated with bipolar I disorder.
This guide provides a meta-analysis of pivotal clinical trials to offer researchers, scientists, and drug development professionals a comparative overview of this compound for acute mania. Data-driven comparisons with other commonly prescribed atypical antipsychotics are presented, supported by detailed experimental protocols and visualizations of key biological pathways.
Comparative Efficacy of Atypical Antipsychotics in Acute Mania
A network meta-analysis of randomized controlled trials provides comparative efficacy data for several atypical antipsychotics in the treatment of acute mania. The primary outcome measured in these trials is the change from baseline in the Young Mania Rating Scale (YMRS) total score, a standard tool for assessing the severity of manic symptoms.
| Treatment | Standardized Mean Difference (SMD) vs. Placebo (95% Credible Interval) | All-Cause Discontinuation (Odds Ratio vs. Placebo) |
| This compound | -0.47 (-0.73 to -0.22)[1] | Lower than placebo |
| Aripiprazole | -0.37 (-0.55 to -0.20)[1] | Lower than placebo[1] |
| Olanzapine | -0.48 (-0.62 to -0.34)[1] | Lower than placebo[1] |
| Quetiapine | -0.35 (-0.56 to -0.14) | Lower than placebo |
| Risperidone | -0.65 (-0.85 to -0.44) | Lower than placebo |
| Ziprasidone | -0.33 (-0.59 to -0.08) | Not significantly different from placebo |
Note: A more negative SMD indicates greater efficacy in reducing manic symptoms. An odds ratio less than 1 for all-cause discontinuation suggests better tolerability than placebo. Risperidone showed a statistically significant superior efficacy over aripiprazole and valproate in this particular network meta-analysis.
Head-to-Head and Placebo-Controlled Trial Data Summary
The following tables summarize key efficacy and safety data from individual placebo-controlled and head-to-head clinical trials for this compound and other atypical antipsychotics.
Efficacy in Acute Mania (Change in YMRS Total Score from Baseline)
| Drug | Dosage | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Study Duration |
| This compound | 3-12 mg/day | -17.2 to -19.5 | -11.1 to -13.4 | 3 weeks |
| Aripiprazole | 15 or 30 mg/day | -12.0 | -9.7 | 3 weeks |
| Olanzapine | 5-20 mg/day | -14.8 | -8.1 | 4 weeks |
| Quetiapine | 400-800 mg/day | -13.6 | -7.8 | 3 weeks |
| Risperidone | 1-6 mg/day | -19.5 | -7.4 | 3 weeks |
| Ziprasidone | 80-160 mg/day | -11.1 | -5.6 | 3 weeks |
Key Safety and Tolerability Findings
| Drug | Common Adverse Events (Incidence >5% and at least twice the rate of placebo) | Discontinuation Rate due to Adverse Events |
| This compound | Akathisia, extrapyramidal symptoms, restlessness, vomiting. | 11.4% |
| Aripiprazole | Akathisia, headache, nausea, sedation, constipation. | 9.0% |
| Olanzapine | Somnolence, dizziness, dry mouth, weight gain. | 5.7% |
| Quetiapine | Somnolence, dry mouth, dizziness, headache. | 6.7% |
| Risperidone | Somnolence, extrapyramidal symptoms, dizziness, hyperprolactinemia. | 4.1% |
| Ziprasidone | Somnolence, headache, dizziness, nausea. | 5.8% |
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal clinical trials for these atypical antipsychotics in acute mania share common features, ensuring a basis for comparison.
General Trial Design: Most studies are 3- to 4-week, randomized, double-blind, placebo-controlled trials. Some trials also include an active comparator arm.
Patient Population: The trials typically enroll adult patients (18-65 years) with a DSM-IV-TR or DSM-5 diagnosis of Bipolar I Disorder, currently experiencing an acute manic or mixed episode. A baseline YMRS score of ≥20 is a common inclusion criterion.
Dosing and Administration:
-
This compound: Flexible dosing, typically initiated at 1.5 mg/day and titrated up to a range of 3-12 mg/day based on efficacy and tolerability.
-
Aripiprazole: Often initiated at 15 mg/day, with the option to increase to 30 mg/day.
-
Olanzapine: Flexible dosing, typically in the range of 5-20 mg/day.
-
Quetiapine: Initiated with a titration schedule, reaching a target dose of 400-800 mg/day.
-
Risperidone: Flexible dosing, typically within a range of 1-6 mg/day.
-
Ziprasidone: Administered twice daily, with a total daily dose of 80-160 mg.
Primary and Secondary Outcome Measures:
-
Primary Efficacy Endpoint: The mean change from baseline to endpoint (typically week 3 or 4) in the total score of the Young Mania Rating Scale (YMRS).
-
Secondary Efficacy Endpoints: Often include the Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scales, response rates (defined as a ≥50% reduction in YMRS score), and remission rates (defined as a YMRS score ≤12).
-
Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, weight, metabolic parameters (glucose, lipids), and extrapyramidal symptoms (using scales such as the Simpson-Angus Scale and the Barnes Akathisia Rating Scale).
Mechanism of Action and Signaling Pathways
This compound and some other atypical antipsychotics, like aripiprazole, exhibit a unique mechanism of action as partial agonists at dopamine D2 and D3 receptors. This contrasts with older antipsychotics that are primarily D2 receptor antagonists.
PRISMA flow diagram illustrating the study selection process for a meta-analysis.
Partial agonism allows these drugs to act as modulators of the dopaminergic system. In brain regions with excessive dopamine, characteristic of mania, they act as functional antagonists, reducing dopaminergic activity. Conversely, in areas with low dopamine, they can increase dopaminergic neurotransmission. This compound has a particularly high affinity for the D3 receptor, which is thought to contribute to its effects on mood and cognition.
References
comparative effectiveness of cariprazine as monotherapy versus adjunctive therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical effectiveness of cariprazine when used as a monotherapy versus an adjunctive therapy across various psychiatric disorders. The data presented is derived from key clinical trials to inform research and drug development professionals on the therapeutic profile of this compound in different treatment paradigms.
Executive Summary
This compound, a dopamine D3-preferring D3/D2 and serotonin 5-HT1A receptor partial agonist, has demonstrated efficacy in the treatment of several psychiatric conditions. As a monotherapy , it is established for the management of schizophrenia and acute manic or mixed episodes in bipolar I disorder, as well as for bipolar I depression. As an adjunctive therapy , its primary investigated role is in combination with antidepressants for major depressive disorder (MDD). This guide synthesizes the available clinical trial data to objectively compare its performance in these different therapeutic strategies.
Mechanism of Action
The therapeutic effects of this compound are thought to be mediated through a combination of partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, along with antagonism at serotonin 5-HT2A receptors.[1] Its high affinity for the D3 receptor is a distinguishing feature among atypical antipsychotics and is hypothesized to contribute to its efficacy on negative and cognitive symptoms in schizophrenia.[2]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from key clinical trials of this compound as both monotherapy and adjunctive therapy.
Schizophrenia (Monotherapy)
This compound has been extensively studied as a monotherapy for acute exacerbations of schizophrenia, demonstrating significant improvements in symptoms compared to placebo.
| Study Identifier & Duration | Treatment Arms | Primary Outcome Measure | Mean Change from Baseline (Drug vs. Placebo) | Key Finding |
| Phase II/III Trial [3] | This compound (1.5-4.5 mg/day and 6-12 mg/day) vs. Placebo | PANSS Total Score | Low Dose: Significant improvement vs. placebo | Low-dose this compound showed significant efficacy. |
| Phase III Trial [3] | This compound (3-6 mg/day and 6-9 mg/day) vs. Placebo | PANSS Total Score | 3-6 mg/day: -6.8; 6-9 mg/day: -9.9 (LSMD vs. Placebo) | Both dose ranges were effective in treating acute schizophrenia. |
| Negative Symptoms Study [4] | This compound (mean 4.2 mg/day) vs. Risperidone (mean 3.8 mg/day) | PANSS Factor Score for Negative Symptoms (PANSS-FSNS) | This compound: -8.90; Risperidone: -7.44 | This compound was significantly more effective than risperidone in treating predominant negative symptoms. |
Bipolar I Disorder: Manic/Mixed Episodes (Monotherapy)
Clinical trials have established the efficacy of this compound monotherapy for the treatment of acute manic or mixed episodes associated with bipolar I disorder.
| Study Identifier & Duration | Treatment Arms | Primary Outcome Measure | Mean Change from Baseline (Drug vs. Placebo) | Key Finding |
| Phase III Trial (3 weeks) | This compound (3-12 mg/day) vs. Placebo | Young Mania Rating Scale (YMRS) Total Score | Significant improvement vs. Placebo (p=0.0004) | This compound was effective and generally well-tolerated. |
| Pooled Analysis of 3 Trials | This compound vs. Placebo | YMRS Total Score | LSMD: -3.79 (p=0.0248) for patients with ≥3 depressive symptoms | This compound significantly reduced manic symptoms in patients with mixed features. |
Bipolar I Depression (Monotherapy)
This compound has also been evaluated as a monotherapy for the treatment of depressive episodes in bipolar I disorder.
| Study Identifier & Duration | Treatment Arms | Primary Outcome Measure | Mean Change from Baseline (Drug vs. Placebo) | Key Finding |
| Phase III Trial (6 weeks) | This compound (1.5 mg/day and 3.0 mg/day) vs. Placebo | Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score | 1.5 mg/day: LSMD = -2.5 (p=0.0417); 3.0 mg/day: Not significant | This compound 1.5 mg/day significantly reduced depressive symptoms. |
| Pooled Analysis of 3 Trials | This compound (1.5 mg/day and 3.0 mg/day) vs. Placebo | MADRS Total Score | 1.5 mg/day: LSMD = -2.8 (p<0.001); 3.0 mg/day: LSMD = -2.4 (p<0.001) | Both doses were associated with a significant reduction in depressive symptoms. |
Major Depressive Disorder (Adjunctive Therapy)
The efficacy of this compound as an adjunctive therapy to antidepressants has been investigated in patients with MDD who have had an inadequate response to monotherapy.
| Study Identifier & Duration | Treatment Arms | Primary Outcome Measure | Mean Change from Baseline (Drug vs. Placebo) | Key Finding |
| Phase III Trial (6 weeks) | This compound (1.5 mg/day and 3.0 mg/day) + ADT vs. Placebo + ADT | MADRS Total Score | 1.5 mg/day: -14.1 vs. -11.5 (p=0.0050); 3.0 mg/day: Not significant | Adjunctive this compound at 1.5 mg/day was effective in reducing depressive symptoms. |
| Phase III Trial (6 weeks) | This compound (1.5 mg/day and 3.0 mg/day) + ADT vs. Placebo + ADT | MADRS Total Score | No significant difference vs. Placebo | This study did not meet its primary endpoint. |
| Phase II Trial (19 weeks) | This compound (0.1-0.3 mg/day and 1.0-2.0 mg/day) + ADT vs. Placebo + ADT | MADRS Total Score | Numerically greater but not statistically significant improvement with 1.0-2.0 mg/day | Higher doses showed a trend towards efficacy. |
Experimental Protocols
Below are the generalized methodologies for the key clinical trials cited. For specific details, referring to the primary publications is recommended.
General Clinical Trial Workflow
Figure 2: Generalized workflow for this compound clinical trials.
Methodology for Schizophrenia Monotherapy Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults (typically 18-65 years) with a DSM-IV-TR or DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychotic symptoms.
-
Intervention: Flexible or fixed doses of this compound (e.g., 1.5-9 mg/day) or placebo administered orally once daily for 6 weeks. Some studies included an active comparator like risperidone.
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the Positive and Negative Syndrome Scale (PANSS) total score.
-
Statistical Analysis: Mixed-effects model for repeated measures (MMRM) or last observation carried forward (LOCF) was commonly used to analyze the primary endpoint.
Methodology for Bipolar Mania Monotherapy Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults (typically 18-65 years) with a DSM-IV-TR diagnosis of bipolar I disorder, current manic or mixed episode.
-
Intervention: Flexible doses of this compound (e.g., 3-12 mg/day) or placebo administered orally once daily for 3 weeks.
-
Primary Efficacy Endpoint: Change from baseline to week 3 in the Young Mania Rating Scale (YMRS) total score.
-
Statistical Analysis: MMRM was used to analyze the primary endpoint.
Methodology for Bipolar Depression Monotherapy Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults (18-65 years) with a DSM-5 diagnosis of bipolar I disorder, current depressive episode.
-
Intervention: Fixed doses of this compound (e.g., 1.5 mg/day, 3.0 mg/day) or placebo administered orally once daily for 6 to 8 weeks.
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Statistical Analysis: MMRM was used to analyze the primary endpoint.
Methodology for Major Depressive Disorder Adjunctive Therapy Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults with a DSM-5 diagnosis of MDD who had an inadequate response to at least one antidepressant monotherapy.
-
Intervention: Patients continued their ongoing antidepressant therapy (ADT) and were randomized to receive adjunctive fixed doses of this compound (e.g., 1.5 mg/day, 3.0 mg/day) or placebo for 6 weeks.
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the MADRS total score.
-
Statistical Analysis: MMRM was used to analyze the primary endpoint.
Safety and Tolerability
Across studies, this compound was generally well-tolerated. Common treatment-emergent adverse events (TEAEs) reported at a higher incidence than placebo include:
-
Akathisia
-
Extrapyramidal symptoms (EPS)
-
Insomnia
-
Nausea
-
Restlessness
-
Headache
Metabolic changes, such as weight gain and alterations in lipids and glucose, were generally not clinically significant in short-term trials.
Logical Relationship between Monotherapy and Adjunctive Therapy
Figure 3: Logical relationship of this compound treatment strategies by indication.
Conclusion
This compound has demonstrated robust efficacy as a monotherapy for schizophrenia and both manic and depressive episodes of bipolar I disorder. Its utility as an adjunctive therapy in major depressive disorder is supported by some, but not all, clinical trials, with the 1.5 mg/day dose showing the most consistent evidence of efficacy. The distinct pharmacological profile of this compound, particularly its high affinity for the D3 receptor, may underlie its broad spectrum of activity. Further research, including head-to-head comparative trials, would be beneficial to more definitively delineate the optimal therapeutic positioning of this compound in various clinical scenarios.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the Adjunctive Treatment of Major Depressive Disorder in Patients With Inadequate Response to Antidepressant Therapy: Results of a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Guide to Cariprazine for Bipolar Depression
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the therapeutic window for cariprazine in the treatment of bipolar depression. Through a synthesis of clinical trial data, we objectively compare its performance against other established treatments, offering a comprehensive resource for informed decision-making in psychiatric drug development.
This compound, an atypical antipsychotic, has emerged as a significant treatment option for bipolar I depression.[1] Its unique pharmacodynamic profile, characterized by partial agonism at dopamine D2 and D3 receptors with a higher affinity for D3, distinguishes it from other agents in its class.[2][3] This guide delves into the clinical evidence that validates its therapeutic window, presenting a comparative analysis with other commonly prescribed treatments for bipolar depression, including lurasidone, quetiapine, and the olanzapine-fluoxetine combination.[4][5]
Efficacy of this compound in Bipolar Depression
Clinical trials have established the efficacy of this compound in the dose range of 1.5 mg/day to 3 mg/day for the treatment of acute bipolar I depression. The primary measure of efficacy in these trials is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Pooled analyses of phase 2 and 3 clinical trials demonstrated a statistically significant reduction in MADRS total scores for both 1.5 mg/day and 3 mg/day doses of this compound compared to placebo. Specifically, the least squares mean difference (LSMD) versus placebo was -2.8 for the 1.5 mg/day group and -2.4 for the 3 mg/day group. Another phase 3 study reported LSMDs of -2.5 for the 1.5 mg/day dose and -3.0 for the 3.0 mg/day dose. However, in one phase 3 trial, while the 1.5 mg/day dose showed a significant reduction in MADRS scores (LSMD = -2.5), the 3.0 mg/day dose did not reach statistical significance.
Comparative Efficacy
When compared to other atypical antipsychotics, the efficacy of this compound is notable, although with some nuances. A network meta-analysis found that while this compound was more efficacious than placebo, lurasidone, olanzapine, and quetiapine showed a larger treatment effect in reducing MADRS scores. The number needed to treat (NNT) for response was reported to be 12 for this compound, compared to 5 for lurasidone and 6 for quetiapine. It is important to note that direct comparisons of remission rates can be challenging due to differing criteria in clinical trials.
Safety and Tolerability Profile
This compound is generally well-tolerated, with a side effect profile that is a key consideration in clinical practice. The most frequently reported treatment-emergent adverse events (at least 5% in either this compound group and at least twice the incidence of placebo) include akathisia, restlessness, nausea, and fatigue.
Comparative Safety
Compared to other atypical antipsychotics, this compound has a relatively favorable metabolic profile. Mean changes in weight and metabolic parameters have been shown to be low and generally comparable to placebo. Specifically, mean weight increases were ≤0.5 kg for all groups in one study. This contrasts with agents like olanzapine and quetiapine, which are associated with a higher risk of weight gain and metabolic abnormalities. However, this compound has a higher incidence of akathisia compared to some alternatives.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy and safety data for this compound in comparison to placebo and other atypical antipsychotics for the treatment of bipolar depression.
Table 1: Efficacy of this compound in Bipolar Depression (Change in MADRS Total Score)
| Treatment Group | Dose | Mean Change from Baseline (LSMD vs. Placebo) | p-value | Source(s) |
| This compound | 1.5 mg/day | -2.5 to -2.8 | <0.05 | |
| This compound | 3.0 mg/day | -2.4 to -3.0 | <0.05 or not significant |
Table 2: Comparative Efficacy of Atypical Antipsychotics in Bipolar Depression
| Drug | Number Needed to Treat (NNT) for Response | Source(s) |
| This compound | 10-12 | |
| Lurasidone | 5 | |
| Quetiapine | 6 | |
| Olanzapine-Fluoxetine Combination | Not explicitly stated in provided results |
Table 3: Common Treatment-Emergent Adverse Events of this compound in Bipolar Depression (Incidence ≥5% and at least twice the rate of placebo)
| Adverse Event | This compound 1.5 mg/day | This compound 3.0 mg/day | Placebo | Source(s) |
| Akathisia | 6% | 10% | 2% | |
| Restlessness | 2% | 7% | 3% | |
| Nausea | 7% | 7% | 3% | |
| Extrapyramidal Symptoms (EPS) | 4% | 6% | 2% |
Table 4: Comparative Metabolic Profiles of Atypical Antipsychotics
| Drug | Weight Gain | Metabolic Concerns | Source(s) |
| This compound | Low (≤0.5 kg mean increase) | Low risk | |
| Lurasidone | Low | Low risk | |
| Quetiapine | Higher risk | Higher risk | |
| Olanzapine | Higher risk | Higher risk |
Experimental Protocols
The validation of this compound's therapeutic window is based on rigorous, multi-center, randomized, double-blind, placebo-controlled clinical trials.
Key Phase 3 Study Design (Example: NCT02670538)
-
Objective: To assess the efficacy, safety, and tolerability of fixed-dose this compound in the treatment of adult patients with bipolar I disorder experiencing a major depressive episode.
-
Patient Population: Adults (18-65 years) meeting DSM-5 criteria for bipolar I disorder and a current major depressive episode.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention: Patients were randomized to receive placebo, this compound 1.5 mg/day, or this compound 3.0 mg/day for 6 weeks.
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary Efficacy Endpoint: Change from baseline to week 6 in the Clinical Global Impressions-Severity (CGI-S) score.
-
Safety Assessments: Monitoring of adverse events, laboratory results, vital signs, and extrapyramidal symptoms.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: this compound's Proposed Mechanism of Action.
Caption: Phase 3 Clinical Trial Workflow Example.
References
- 1. This compound as a treatment across the bipolar I spectrum from depression to mania: mechanism of action and review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. mdlinx.com [mdlinx.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
comparing the in vivo receptor occupancy of cariprazine with other second-generation antipsychotics
A deep dive into the in vivo receptor binding profiles of cariprazine and other leading second-generation antipsychotics reveals distinct patterns of engagement with key neural targets. This comparative guide synthesizes data from positron emission tomography (PET) studies to provide researchers, scientists, and drug development professionals with a clear overview of how these agents interact with dopamine D2 and D3, and serotonin 5-HT1A and 5-HT2A receptors in the living brain.
This compound, a dopamine D3-preferring D2/D3 receptor partial agonist, demonstrates a unique receptor occupancy profile when compared to other second-generation antipsychotics. Notably, at clinically relevant doses, this compound exhibits a higher occupancy of D3 receptors compared to D2 receptors, a characteristic that distinguishes it from other agents in its class.[1][2][3] This preferential binding to D3 receptors is thought to contribute to its efficacy in treating a broad range of schizophrenia symptoms, including negative symptoms and cognitive deficits.
In contrast, other second-generation antipsychotics display varied patterns of receptor occupancy. For instance, agents like risperidone and olanzapine show high occupancy of both D2 and 5-HT2A receptors.[4][5] Aripiprazole, another partial agonist, demonstrates very high D2 receptor occupancy, often exceeding 90%, with lower corresponding 5-HT2A receptor occupancy. Brexpiprazole, structurally similar to aripiprazole, also shows robust, dose-dependent occupancy at D2 and 5-HT2A receptors. Quetiapine is characterized by its relatively low and transient D2 receptor occupancy, which may explain its lower risk of extrapyramidal side effects. Lurasidone and ziprasidone also exhibit high 5-HT2A to D2 receptor occupancy ratios.
This guide provides a quantitative comparison of these receptor occupancy profiles, detailed experimental methodologies from key studies, and visual representations of the experimental workflow and receptor binding characteristics to facilitate a comprehensive understanding of the in vivo pharmacology of these important therapeutic agents.
Quantitative Comparison of In Vivo Receptor Occupancy
The following tables summarize the in vivo receptor occupancy data for this compound and other selected second-generation antipsychotics from human PET studies.
Table 1: Dopamine D2 and D3 Receptor Occupancy
| Antipsychotic | Dose | D2 Occupancy (%) | D3 Occupancy (%) | Radioligand | Study Population | Citation |
| This compound | 1 mg/day | 45 | 76 | [11C]-(+)-PHNO | Patients with Schizophrenia | |
| 3 mg/day | 79 | 92 | [11C]-(+)-PHNO | Patients with Schizophrenia | ||
| 12 mg/day | ~100 | ~100 | [11C]-(+)-PHNO | Patients with Schizophrenia | ||
| Aripiprazole | 10 mg | 85 | - | [11C]raclopride | Patients with Schizophrenia | |
| 30 mg | >90 | - | [11C]raclopride | Patients with Schizophrenia | ||
| Brexpiprazole | 1 mg/day | 64 | - | [11C]-(+)-PHNO | Patients with Schizophrenia | |
| 4 mg/day | 80 | - | [11C]-(+)-PHNO | Patients with Schizophrenia | ||
| Risperidone | 2 mg/day | 66 | - | [11C]raclopride | Patients with Schizophrenia | |
| 4 mg/day | 73 | - | [11C]raclopride | Patients with Schizophrenia | ||
| 6 mg/day | 79 | - | [11C]raclopride | Patients with Schizophrenia | ||
| Olanzapine | 5 mg/day | 55 | - | [11C]raclopride | Patients with Schizophrenia | |
| 10 mg/day | 73 | - | [11C]raclopride | Patients with Schizophrenia | ||
| 20 mg/day | 76 | - | [11C]raclopride | Patients with Schizophrenia | ||
| 40 mg/day | 88 | - | [11C]raclopride | Patients with Schizophrenia | ||
| Quetiapine | 450 mg/day | 30 | - | [11C]raclopride | Patients with Schizophrenia | |
| 750 mg/day | 41 | - | [11C]raclopride | Patients with Schizophrenia | ||
| Ziprasidone | 40-160 mg/day | 56 (mean) | - | [11C]raclopride | Patients with Schizophrenia | |
| Lurasidone | 40 mg | 63-67 | - | [11C]raclopride | Healthy Volunteers | |
| 80 mg | 73-79 | - | [11C]raclopride | Healthy Volunteers |
Table 2: Serotonin 5-HT1A and 5-HT2A Receptor Occupancy
| Antipsychotic | Dose | 5-HT1A Occupancy (%) | 5-HT2A Occupancy (%) | Radioligand | Study Population | Citation |
| This compound | 30 µg/kg (monkey) | ~20 | - | [11C]WAY-100635 | Monkeys | |
| Aripiprazole | 10-30 mg | 16 | 54-60 | [11C]WAY100635, [18F]setoperone | Patients with Schizophrenia | |
| Brexpiprazole | 4 mg/day | <5 | Robust & dose-related | [11C]CUMI101, [11C]MDL100907 | Patients with Schizophrenia | |
| Risperidone | 1 mg | - | ~60 | [11C]N-methylspiperone | Healthy Volunteers | |
| Olanzapine | 5 mg/day | - | >90 | [18F]setoperone | Patients with Schizophrenia | |
| Quetiapine | 450 mg/day | - | 57 | [11C]N-methylspiperone | Patients with Schizophrenia | |
| 750 mg/day | - | 74 | [11C]N-methylspiperone | Patients with Schizophrenia | ||
| Ziprasidone | 40-160 mg/day | - | 76 (mean) | [18F]setoperone | Patients with Schizophrenia |
Experimental Protocols
The determination of in vivo receptor occupancy is primarily achieved through PET imaging. The general methodology involves the following steps:
-
Subject Recruitment and Preparation: Participants, either healthy volunteers or patients with schizophrenia, are recruited. For patient studies, a washout period from their previous antipsychotic medication is typically required.
-
Radioligand Administration: A specific radioligand, a radioactive molecule that binds to the target receptor, is administered intravenously. The choice of radioligand is crucial for targeting specific receptors (e.g., [11C]raclopride for D2/D3 receptors, [18F]setoperone for 5-HT2A receptors, and [11C]-(+)-PHNO for D3-preferential D2/D3 binding).
-
PET Scanning: The subject is positioned in a PET scanner, which detects the radiation emitted by the radioligand. Dynamic scanning is performed over a period of time (e.g., 90 minutes) to measure the concentration of the radioligand in different brain regions.
-
Baseline and Occupancy Scans: A baseline PET scan is conducted before the administration of the antipsychotic drug to measure the baseline receptor availability. A second scan is performed after the subject has been treated with the antipsychotic to measure receptor availability in the presence of the drug.
-
Data Analysis: The PET data is used to calculate the binding potential (BP) of the radioligand in specific brain regions of interest (e.g., striatum, cortex). Receptor occupancy is then calculated as the percentage reduction in the binding potential from the baseline to the post-drug condition: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100
Visualizing the Process and Profiles
To better understand the experimental workflow and the distinct receptor binding characteristics of these antipsychotics, the following diagrams are provided.
Caption: Generalized workflow for determining in vivo receptor occupancy using PET.
Caption: Simplified comparison of receptor occupancy patterns for selected antipsychotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Cariprazine's Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of cariprazine, an atypical antipsychotic, across various preclinical species and humans. This compound's complex metabolic pathway, involving two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), necessitates a thorough understanding of its disposition across species to inform clinical trial design and predict human dosage regimens.[1][2] This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated biological and procedural pathways to offer a comprehensive resource for researchers in the field.
Comparative Pharmacokinetic Parameters
This compound exhibits notable interspecies differences in its pharmacokinetic profile, particularly concerning its half-life and the exposure of its active metabolites. The following tables summarize the available quantitative data for this compound and its primary active metabolite, didesmethyl-cariprazine (DDCAR). Data for monkeys and mice are limited in the public domain.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) |
| Human | 1.5 - 12.5 mg/day | 3-4 | Dose-dependent | Dose-proportional | Not specified | 2-5 days[3] |
| Dog | Not specified | 4 | Not specified | Not specified | 64-80[4][5] | Not specified |
| Rat | 1 | 0.5 | 91 | Not specified | 52-63 | 2-3 h |
| Mouse | 1 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Monkey | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of this compound Metabolites
| Species | Metabolite | Tmax (h) | Relative Exposure | Half-life (t½) |
| Human | DCAR | Not specified | ~30-40% of this compound | 1-2 days |
| Human | DDCAR | Not specified | 2- to 3-fold of this compound | 1-3 weeks |
| Rat | DDCAR | 4 | ~15% of this compound in plasma | 3-4 h |
Key Signaling Pathway and Metabolism
This compound's therapeutic effects are primarily attributed to its partial agonist activity at dopamine D2 and D3 receptors, with a preference for the D3 receptor. It also acts as a partial agonist at serotonin 5-HT1A receptors. The metabolic pathway of this compound is crucial to its overall pharmacodynamic profile, as its major metabolites, DCAR and DDCAR, are also pharmacologically active. The primary route of metabolism involves N-demethylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP2D6.
Experimental Protocols
The following sections outline typical methodologies employed in the preclinical and clinical pharmacokinetic evaluation of this compound.
Preclinical Pharmacokinetic Study in Rats
A representative experimental workflow for a preclinical pharmacokinetic study is detailed below.
1. Animal Model:
-
Species: Male Wistar rats.
-
Body Weight: 180-220 g.
-
Acclimatization: Animals are housed in a controlled environment for a minimum of one week prior to the study.
2. Dosing:
-
Route of Administration: Oral gavage (p.o.).
-
Dose: 1 mg/kg.
-
Formulation: this compound is suspended in a vehicle such as 5% Tween 80 in deionized water.
-
Volume: 5 mL/kg for rats.
3. Blood Sampling:
-
Method: Serial blood samples are collected from the tail vein or via a cannulated vessel at predetermined time points.
-
Time Points (example): Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Anticoagulant: K2EDTA.
4. Sample Processing and Bioanalysis:
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Analytical Method: Plasma concentrations of this compound, DCAR, and DDCAR are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Bioanalytical Method: LC-MS/MS
The quantification of this compound and its metabolites in plasma is typically achieved using a validated LC-MS/MS method.
1. Sample Preparation:
-
Technique: Protein precipitation is a common method for extracting the analytes from the plasma matrix.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is often used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites.
4. Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, and stability.
Cross-Species Metabolism and Disposition
The metabolism of this compound to its active metabolites, DCAR and DDCAR, is a key factor in its overall pharmacokinetic and pharmacodynamic profile. While the metabolic pathway is qualitatively similar across species, the rate and extent of metabolite formation and their subsequent elimination can vary significantly.
In humans, DDCAR has a remarkably long half-life of 1 to 3 weeks, leading to its accumulation and becoming the predominant active moiety in plasma at steady state. In contrast, the half-life of DDCAR in rats is significantly shorter, in the range of 3-4 hours, and its exposure is considerably lower than that of the parent compound. These differences are critical for extrapolating preclinical efficacy and safety data to humans. The prolonged exposure to the active metabolite DDCAR in humans likely contributes significantly to the sustained therapeutic effect of this compound.
References
- 1. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cariprazine in a Laboratory Setting: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of cariprazine, an atypical antipsychotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and ensures compliance with federal, state, and local regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a research environment.
I. Hazard Identification and Handling
Before initiating any disposal procedure, it is imperative to be familiar with the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound hydrochloride is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times when handling this compound.[2] For activities that may generate dust or aerosols, a respirator may be necessary.[2][3]
II. Segregation and Waste Classification
Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound waste should be classified based on its hazardous characteristics, which can be determined by consulting the manufacturer's SDS and relevant environmental regulations.
Key Steps for Segregation:
-
Identify this compound Waste Streams: This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), solutions containing this compound, and any materials used for spill cleanup.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide specific information on its hazards and disposal considerations.
-
Determine if it is a Hazardous Waste: Based on the SDS and local regulations, determine if the this compound waste meets the criteria for hazardous waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
III. Disposal Procedures
The primary directive for this compound disposal is to prevent its entry into the environment. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. The recommended method of disposal for pharmaceutical waste is typically incineration by a licensed waste management facility.
Step-by-Step Disposal Protocol:
-
Containment:
-
Place all solid this compound waste, including contaminated PPE and labware, into a designated, clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing or reducing agents, strong acids, and strong bases.
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will work with a licensed hazardous waste contractor for proper transportation and disposal, which typically involves high-heat incineration.
-
IV. Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Ensure the safety of all personnel by evacuating the immediate area of the spill.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.
-
Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to contain the spill.
-
Clean the Area: Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including the absorbent material and contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.
V. Regulatory Compliance
It is the responsibility of the researcher and the institution to comply with all applicable federal, state, and local regulations governing pharmaceutical waste disposal. In the United States, key regulations include:
| Regulatory Body | Regulation | Key Requirements |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous pharmaceutical waste. Subpart P of the RCRA specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors. |
| State Environmental Agencies | State-Specific Regulations | Many states have their own, often more stringent, regulations for hazardous waste management. |
| Local Ordinances | Municipal Waste Regulations | Local governments may have additional requirements for chemical waste disposal. |
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cariprazine
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with cariprazine. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. This guide establishes procedural steps for the proper handling, use, and disposal of this potent pharmaceutical compound.
This compound is a potent atypical antipsychotic. In a laboratory setting, it is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2] Therefore, rigorous adherence to safety protocols is paramount.
Essential Personal Protective Equipment (PPE)
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes, dust, and aerosols. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended as a standard for handling potent compounds. Given the lack of specific data for this compound, double gloving is a best practice to minimize the risk of exposure. Gloves should be changed immediately if contaminated, torn, or after extended use. |
| Body Protection | Impervious Lab Coat or Gown | A long-sleeved, solid-front lab coat or disposable gown is required to protect skin and personal clothing from contamination. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling this compound powder outside of a containment system, or when there is a risk of aerosol or dust generation. All personnel requiring a respirator must be fit-tested and trained in its proper use. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety during the entire process of working with this compound, from receipt of the material to the final disposal of waste.
Step 1: Preparation and Area Setup
-
Designated Area: All work with this compound, especially the handling of the solid compound, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Gather Materials: Before beginning work, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the containment area to avoid unnecessary movement in and out of the workspace.
-
Pre-Labeling: All vials, tubes, and flasks that will contain this compound should be clearly labeled before any transfer of the compound.
Step 2: Compound Handling and Experimentation
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, eye protection, outer gloves) before entering the designated handling area.
-
Weighing and Transfer: Handle solid this compound with care to avoid generating dust. Use appropriate tools for transfer. If dissolving the compound, add the solvent to the this compound slowly to prevent splashing.
-
Experimental Procedures: Conduct all experimental steps within the designated containment area. Keep all containers with this compound sealed when not in immediate use.
Step 3: Post-Experiment and Decontamination
-
Initial Waste Segregation: Immediately after use, dispose of all contaminated disposable items (e.g., pipette tips, weighing papers, gloves) into a designated, sealed hazardous waste container within the handling area.
-
Decontamination of Reusable Items: Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent or cleaning agent.
-
Work Surface Cleaning: Clean the work surface of the containment area thoroughly.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The lab coat should be removed last and stored appropriately if reusable, or disposed of if single-use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
This compound Waste: Unused or expired this compound, as well as solutions containing this compound, must be disposed of as hazardous chemical waste. Do not pour this compound waste down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing boats, pipette tips, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Packaging: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's specific procedures for the pickup and disposal of hazardous pharmaceutical waste. Ensure all waste containers are properly labeled and sealed before removal from the laboratory.
Visual Workflow for Safe this compound Handling
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
